molecular formula C12H16N2O3 B1664496 Alanylphenylalanine CAS No. 3061-90-3

Alanylphenylalanine

Número de catálogo: B1664496
Número CAS: 3061-90-3
Peso molecular: 236.27 g/mol
Clave InChI: OMNVYXHOSHNURL-WPRPVWTQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ala-Phe is a dipeptide formed from L-alanyl and L-phenylalanine residues. It has a role as a metabolite.
Alanylphenylalanine has been reported in Bos taurus with data available.
RN given refers to (L-Ala-L-PheAla)-isome

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNVYXHOSHNURL-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312981
Record name L-Alanyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3061-90-3
Record name L-Alanyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3061-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alanylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Alanylphenylalanine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanylphenylalanine is a dipeptide composed of the amino acids alanine (B10760859) and phenylalanine. It exists in various stereoisomeric forms, with L-alanyl-L-phenylalanine being a naturally occurring endogenous metabolite.[1] This dipeptide has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly as an antitumor agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, analysis, and biological activities of this compound, with a focus on its potential in drug development.

Chemical Structure and Identifiers

The chemical structure of this compound consists of an alanine residue linked to a phenylalanine residue via a peptide bond. The specific stereochemistry (L- or D- configuration of each amino acid) significantly influences its biological activity and properties.

Table 1: Chemical Identifiers for this compound Stereoisomers

IdentifierL-Alanyl-L-phenylalanineDL-Alanyl-DL-phenylalanine
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid[1][2]2-(2-aminopropanoylamino)-3-phenylpropanoic acid[3]
SMILES String C--INVALID-LINK--N--INVALID-LINK--C(=O)O)N[1]CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N[3]
InChI Key OMNVYXHOSHNURL-WPRPVWTQSA-N[1][2]OMNVYXHOSHNURL-UHFFFAOYSA-N[3]
CAS Number 3061-90-3[1][2][4][5]1999-45-7[3]
Molecular Formula C12H16N2O3[1][4]C12H16N2O3[3][4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 236.27 g/mol [3][4]PubChem, MOLNOVA
Melting Point Not available (decomposes)Various
Boiling Point (Predicted) 487.6 ± 45.0 °CChemicalBook
pKa (Predicted) 3.41 ± 0.10ChemicalBook
Solubility Insoluble in water (< 0.1 mg/mL); Slightly soluble in DMSO (< 1 mg/mL)[4]MOLNOVA
LogP (Predicted) -1.72HMDB
Topological Polar Surface Area 92.4 Ų[3]PubChem

Experimental Protocols

Synthesis of this compound (Solid-Phase Peptide Synthesis - SPPS)

Solid-phase peptide synthesis is the standard method for preparing peptides like this compound in a laboratory setting. The following is a generalized protocol based on the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-L-Phenylalanine

  • Fmoc-L-Alanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) Piperidine (B6355638) in Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • First Amino Acid Coupling (Fmoc-L-Phenylalanine):

    • Drain the DMF.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Activate Fmoc-L-Phenylalanine by dissolving it in DMF with DIC and OxymaPure.

    • Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (Fmoc-L-Alanine):

    • Repeat the Fmoc deprotection step as described above.

    • Activate Fmoc-L-Alanine and couple it to the resin-bound phenylalanine as described for the first amino acid.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal alanine using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analysis of this compound

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the peptide in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, and HSQC experiments can be performed to confirm the structure and purity of the synthesized peptide. The chemical shifts of the α-protons, amide protons, and side-chain protons will be characteristic of the this compound sequence.

Biological Activity and Signaling Pathways

This compound has demonstrated potential as an antitumor agent.[4] Research suggests that its mechanism of action may involve the coordination with metal ions, such as Au(III), to bind to DNA and inhibit the proliferation of tumor cells.

More recent studies on novel L-phenylalanine dipeptide derivatives have shed light on more specific molecular targets. One such derivative has been shown to target the Tumor Necrosis Factor Superfamily Member 9 (TNFSF9), also known as 4-1BB ligand. This interaction leads to the induction of apoptosis and the modulation of inflammatory signaling pathways in prostate cancer cells.

Below is a diagram illustrating a potential signaling pathway initiated by an this compound derivative targeting TNFSF9.

Alanylphenylalanine_Signaling cluster_cell Cancer Cell AP This compound Derivative TNFSF9 TNFSF9 Receptor AP->TNFSF9 Downstream Downstream Signaling Cascade TNFSF9->Downstream Signal Transduction Apoptosis Apoptosis Downstream->Apoptosis Inflammation Inflammatory Response Modulation Downstream->Inflammation

Potential signaling pathway of an this compound derivative.

This proposed pathway highlights the interaction of an this compound derivative with the TNFSF9 receptor on a cancer cell, initiating a downstream signaling cascade that ultimately leads to apoptosis and modulation of the inflammatory response, thereby inhibiting tumor growth.

Conclusion

This compound is a dipeptide with significant potential in the field of drug development, particularly in oncology. Its straightforward chemical structure allows for facile synthesis and modification, opening avenues for the development of derivatives with enhanced therapeutic properties. The ability of certain derivatives to target specific signaling pathways, such as the TNFSF9 pathway, provides a promising strategy for the development of targeted cancer therapies. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound and its analogs is warranted to fully elucidate their therapeutic potential. This guide provides a foundational resource for researchers and scientists to advance the study of this promising dipeptide.

References

An In-depth Technical Guide to the Synthesis of L-alanyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of the dipeptide L-alanyl-L-phenylalanine. It delves into chemical and enzymatic synthesis routes, offering detailed experimental protocols, comparative quantitative data, and visual representations of the core processes to aid in research, development, and production.

Introduction

L-alanyl-L-phenylalanine is a dipeptide composed of the amino acids L-alanine and L-phenylalanine. Its synthesis is of significant interest in various fields, including pharmaceuticals, as a building block for more complex peptides and as a component in nutritional supplements. The choice of synthesis method depends on factors such as desired yield, purity, scalability, and cost. This guide explores the most common and effective strategies for its production.

Chemical Synthesis of L-alanyl-L-phenylalanine

Chemical synthesis, particularly through solution-phase and solid-phase peptide synthesis (SPPS), offers a high degree of control and can yield highly pure products. These methods typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of the peptide bond.

Solution-Phase Synthesis

Solution-phase synthesis involves the reaction of protected amino acids in a suitable solvent. This method is highly scalable and allows for the purification of intermediates at each step.

This protocol describes a two-step process: the coupling of N-benzyloxycarbonyl-L-alanine (Z-Ala) with L-phenylalanine ethyl ester (Phe-OEt) followed by the removal of the protecting groups.

Step 1: Peptide Coupling

  • Preparation of Reactants: To a suspension of 23.0 g (0.1 mol) of L-phenylalanine ethyl ester hydrochloride in 500 ml of dichloromethane (B109758) in an ice bath, add 0.1 g (0.1 mol) of triethylamine.

  • Addition of Protected Amino Acid: Add 22.3 g (0.1 mol) of N-benzyloxycarbonyl-L-alanine to the mixture.

  • Coupling Reaction: Add 19.2 g (0.1 mol) of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) to the mixture and stir for three hours.

  • Work-up: Wash the reaction mixture three times with a 0.1% aqueous solution of Na2CO3, three times with a 0.1 N HCl solution, and then three times with distilled water.

  • Isolation of Protected Dipeptide: Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the dichloromethane under reduced pressure to obtain N-benzyloxycarbonyl-L-alanyl-L-phenylalanine ethyl ester.

Step 2: Deprotection

  • Cleavage of Protecting Groups: Dissolve the obtained ester in 260 ml of 25% HBr in glacial acetic acid and stir the solution for one hour.

  • Precipitation: Add 5 L of absolute ethyl ether to the solution to precipitate the product.

  • Isolation of Final Product: Filter the precipitate and wash it with ethyl ether to obtain L-alanyl-L-phenylalanine ethyl ester hydrobromide.

A similar chemical synthesis route involving the hydrogenation of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine has been reported to yield L-alanyl-L-phenylalanine with a high purity of >99.5% and a yield of 92%[1]. Another solution-phase approach using L-alanine-N-carboxyanhydride (Ala-NCA) and L-phenylalanine reported a conversion of 72%.

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. This method is amenable to automation and simplifies the purification process as excess reagents and byproducts are washed away at each step. The two main strategies are Fmoc/tBu and Boc/Bzl, which differ in the protecting groups used for the α-amino group.

  • Resin Preparation: Start with a pre-loaded Fmoc-L-phenylalanine resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the phenylalanine residue using a base, typically a solution of piperidine (B6355638) in DMF.

  • Washing: Wash the resin thoroughly to remove the piperidine and byproducts.

  • Coupling: Add the next amino acid, Fmoc-L-alanine, along with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the resin to form the peptide bond.

  • Washing: Wash the resin to remove excess reagents.

  • Final Deprotection and Cleavage: Once the dipeptide is assembled, remove the N-terminal Fmoc group. Then, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Synthesis of L-alanyl-L-phenylalanine

Enzymatic synthesis offers a green and highly specific alternative to chemical methods, often proceeding under mild conditions without the need for extensive protecting group strategies. Proteases such as papain, thermolysin, and α-chymotrypsin can be used to catalyze the formation of peptide bonds, typically under kinetic control.

Kinetically vs. Thermodynamically Controlled Synthesis
  • Thermodynamic Control: This approach involves the reversal of the hydrolytic action of the protease. It generally leads to lower yields and requires conditions that shift the equilibrium towards synthesis, such as the removal of water or product precipitation.

  • Kinetic Control: This method utilizes an activated acyl donor (e.g., an amino acid ester) and an amine nucleophile. The enzyme catalyzes the aminolysis of an acyl-enzyme intermediate, which is faster than its hydrolysis. This approach generally provides higher yields and shorter reaction times.

Papain-Catalyzed Synthesis

Papain, a cysteine protease, can be used for the synthesis of dipeptides. The yield of papain-catalyzed dipeptide synthesis can range from 13% to 80%, depending on the specific amino acids and reaction conditions[2][3]. For the synthesis of Z-Ala-His, a yield of 68.4% has been achieved using immobilized papain.

  • Enzyme Activation: Activate papain with a reducing agent like cysteine or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate (B84403) or Tris-HCl buffer).

  • Reaction Mixture: Prepare a reaction mixture containing the activated enzyme, the N-protected L-alanine ester (acyl donor, e.g., Z-Ala-OMe), and L-phenylalanine (amine nucleophile). Optimal conditions often involve a slightly alkaline pH (around 8-9.5) and a controlled temperature (e.g., 30-40°C).

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC to determine the formation of the dipeptide.

  • Termination and Purification: Stop the reaction by adding an acid or by heat denaturation of the enzyme. Purify the dipeptide from the reaction mixture using chromatographic methods.

Thermolysin-Catalyzed Synthesis

Thermolysin, a thermostable metalloproteinase, is another effective catalyst for peptide synthesis, particularly for dipeptides containing hydrophobic amino acid residues.

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., Tris-HCl, pH 7-8) containing thermolysin.

  • Substrate Addition: Add the N-protected L-alanine (e.g., Z-Ala) and the L-phenylalanine ester or amide (e.g., Phe-NH₂) to the enzyme solution. The use of an organic co-solvent may be beneficial to improve substrate solubility and shift the equilibrium towards synthesis.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37-40°C) with gentle agitation. The formation of a precipitate of the product can drive the reaction to completion.

  • Product Isolation: Collect the precipitated dipeptide product by filtration or centrifugation. Wash the product to remove any unreacted substrates and enzyme.

α-Chymotrypsin-Catalyzed Synthesis

α-Chymotrypsin, a serine protease, can also be employed for dipeptide synthesis. High yields have been reported, especially when the reaction is carried out in organic solvents or frozen aqueous solutions. For the synthesis of Ac-Phe-Ala-NH₂, yields of up to <99% have been achieved in acetonitrile[2].

  • Enzyme Preparation: Dissolve α-chymotrypsin in a minimal amount of aqueous buffer.

  • Reaction Medium: Add the enzyme solution to an organic solvent such as acetonitrile.

  • Substrate Addition: Add the N-protected L-alanine ester (e.g., Z-Ala-OEt) and L-phenylalanine amide to the reaction mixture.

  • Reaction Conditions: Carry out the reaction at a controlled temperature (e.g., 25-37°C).

  • Work-up and Purification: After the reaction is complete, remove the solvent and purify the dipeptide product.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the different synthesis methods of L-alanyl-L-phenylalanine and related dipeptides.

Method Acyl Donor Amine Nucleophile Yield (%) Purity (%) Reaction Time Reference
Solution-Phase Chemical Z-AlaPhe-OEt92>99.516 h (hydrogenation)[1]
Solution-Phase Chemical Ala-NCAL-Phe72 (conversion)Not reportedNot reported
α-Chymotrypsin-catalyzed Ac-Phe-OEtH-Ala-NH₂<99Not reportedNot specified[2]
Papain-catalyzed (Z-Ala-His) Z-Ala-OMeHis68.4Not reportedNot specified
Papain-catalyzed (general) Z-AA-esterAA13-80Not reportedNot specified[2][3]

Note: Data for enzymatic synthesis of L-alanyl-L-phenylalanine is limited; therefore, data for similar dipeptides are included for comparison.

Enzyme Optimal pH Optimal Temperature (°C) Solvent System Key Considerations
Papain 8.0 - 9.530 - 40Aqueous bufferRequires activation with a reducing agent.
Thermolysin 7.0 - 8.037 - 40Aqueous buffer, may include organic co-solventsThermostable; precipitation of product drives the reaction.
α-Chymotrypsin ~8.025 - 37Organic solvents (e.g., acetonitrile) or frozen aqueous solutionsHigh yields achievable in non-conventional media.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical workflows for the different synthesis methods.

Chemical_Synthesis_Workflow cluster_Solution_Phase Solution-Phase Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Protect_Ala Protect L-Alanine (e.g., Z-Ala) Coupling Peptide Coupling (e.g., with EDC) Protect_Ala->Coupling Activate_Phe Protect/Activate L-Phenylalanine (e.g., Phe-OEt) Activate_Phe->Coupling Protected_Dipeptide Protected Ala-Phe Coupling->Protected_Dipeptide Deprotection Deprotection (e.g., HBr/AcOH or H2, Pd/C) Protected_Dipeptide->Deprotection Purification_SP Purification Deprotection->Purification_SP Final_Product_SP L-alanyl-L-phenylalanine Purification_SP->Final_Product_SP Resin Fmoc-Phe-Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling_SPPS Couple Fmoc-Ala-OH (HBTU/DIPEA) Washing1->Coupling_SPPS Washing2 Washing Coupling_SPPS->Washing2 Cleavage Cleavage from Resin & Deprotection (TFA) Washing2->Cleavage Purification_SPPS Purification (RP-HPLC) Cleavage->Purification_SPPS Final_Product_SPPS L-alanyl-L-phenylalanine Purification_SPPS->Final_Product_SPPS

Figure 1: General workflows for chemical synthesis of L-alanyl-L-phenylalanine.

Enzymatic_Synthesis_Workflow cluster_Enzymatic Enzymatic Synthesis (Kinetic Control) Acyl_Donor Acyl Donor (e.g., Z-Ala-OMe) Reaction Enzymatic Coupling Acyl_Donor->Reaction Amine_Nucleophile Amine Nucleophile (L-Phenylalanine) Amine_Nucleophile->Reaction Enzyme Protease (e.g., Papain, Thermolysin) Enzyme->Reaction Protected_Dipeptide Protected Ala-Phe Reaction->Protected_Dipeptide Deprotection_Enz Deprotection (if necessary) Protected_Dipeptide->Deprotection_Enz Purification_Enz Purification Deprotection_Enz->Purification_Enz Final_Product_Enz L-alanyl-L-phenylalanine Purification_Enz->Final_Product_Enz

Figure 2: General workflow for kinetically controlled enzymatic synthesis of L-alanyl-L-phenylalanine.

Conclusion

The synthesis of L-alanyl-L-phenylalanine can be successfully achieved through both chemical and enzymatic methods. Chemical synthesis, particularly solution-phase methods, can provide high yields and purity, making it suitable for large-scale production. Solid-phase peptide synthesis offers convenience and is well-suited for laboratory-scale synthesis and automation. Enzymatic synthesis presents a green and highly specific alternative, operating under mild conditions. The choice of enzyme and the optimization of reaction parameters are crucial for achieving high yields. For researchers and drug development professionals, the selection of the most appropriate synthesis strategy will depend on the specific requirements of their application, including scale, purity, cost, and environmental considerations. Further research into the enzymatic synthesis of this specific dipeptide could lead to more efficient and sustainable production methods.

References

An In-depth Technical Guide to L-Alanyl-L-phenylalanine (CAS 3061-90-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-phenylalanine, a dipeptide with the CAS number 3061-90-3, is a molecule of growing interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical characterization. A significant focus is placed on its emerging potential as an antitumor agent, particularly when complexed with metal ions such as gold(III) and silver(I). The guide details the proposed mechanism of action, which involves DNA interaction and the induction of apoptosis in cancer cells. Detailed experimental protocols for synthesis, analysis, and biological evaluation are provided, alongside visualizations of key pathways and workflows to support further research and development.

Introduction

L-Alanyl-L-phenylalanine is a dipeptide composed of the amino acids L-alanine and L-phenylalanine.[1] While it exists as a natural metabolite, its synthetic derivatives and metal complexes are gaining attention for their potential therapeutic applications.[2][3] The primary focus of current research lies in the anticancer properties of L-Alanyl-L-phenylalanine when coordinated with metal ions, which can enhance its biological activity and provide novel mechanisms for targeting cancer cells.[2][4] This guide aims to consolidate the available technical information on L-Alanyl-L-phenylalanine to serve as a valuable resource for researchers in academia and industry.

Physicochemical Properties

A summary of the key physicochemical properties of L-Alanyl-L-phenylalanine is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆N₂O₃[2]
Molecular Weight 236.27 g/mol [2]
Appearance White to off-white solid/powder[1][2]
Boiling Point (Predicted) 487.6 ± 45.0 °C
Density (Predicted) 1.222 g/cm³
Solubility Soluble in DMSO
pKa (Predicted) 3.41 ± 0.10
Optical Activity [α]²⁰/D +36.6° (c=0.01978 g/mL in H₂O)
Storage Temperature 2-8°C (sealed in dry conditions)
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[2]

Synthesis and Purification

The synthesis of L-Alanyl-L-phenylalanine typically involves the coupling of protected L-alanine and L-phenylalanine residues, followed by deprotection. A common final step in the synthesis is the hydrogenolysis of a protected precursor.

Synthesis of L-Alanyl-L-phenylalanine from N-benzyloxycarbonyl-L-alanyl-L-phenylalanine

This protocol describes the deprotection of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine to yield L-alanyl-L-phenylalanine.[1]

Experimental Protocol:

  • Reaction Setup: In a Parr hydrogenation apparatus, combine N-benzyloxycarbonyl-L-alanyl-L-phenylalanine (0.208 g, 0.562 mmol) and 10% Palladium on carbon (0.1 g) in 95% ethyl alcohol (50 mL).[1]

  • Hydrogenation: Shake the mixture under a hydrogen atmosphere for 16 hours at 20°C.[1]

  • Filtration: Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Rinsing: Rinse the filter cake with water (100 mL).[1]

  • Concentration: Combine the filtrate and the water rinse, and concentrate the solution under reduced pressure to yield L-alanyl-L-phenylalanine as a white solid.[1]

  • Yield: The reported yield for this reaction is approximately 92%.[1]

Synthesis_Workflow Start N-benzyloxycarbonyl-L-alanyl-L-phenylalanine Hydrogenation Parr Hydrogenation (16h, 20°C) Start->Hydrogenation Reagents 10% Pd/C, H₂, 95% EtOH Reagents->Hydrogenation Filtration Filtration Hydrogenation->Filtration Concentration Concentration Filtration->Concentration Product L-Alanyl-L-phenylalanine Concentration->Product

Synthesis of L-Alanyl-L-phenylalanine.
Purification and Characterization

Purification of the crude product is typically achieved by recrystallization or column chromatography. The purity of L-Alanyl-L-phenylalanine can be assessed by High-Performance Liquid Chromatography (HPLC).

HPLC Analysis Protocol:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.05 mol/L monopotassium phosphate, pH 4.0) is commonly used.[5]

  • Flow Rate: 0.7-1.0 mL/min.[5]

  • Detection: UV at 215 nm.[5]

  • Purity: Purity greater than 99.5% has been reported.[1]

The identity of the synthesized compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the alanine (B10760859) and phenylalanine residues.

  • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of L-Alanyl-L-phenylalanine. Fragmentation patterns can provide additional structural information.[2]

Biological Activity and Mechanism of Action

The most significant biological activity reported for L-Alanyl-L-phenylalanine is its potential as an antitumor agent when complexed with metal ions, such as gold(III) and silver(I).[2][4]

Anticancer Activity of Metal Complexes

Complexes of L-Alanyl-L-phenylalanine with Au(III) and Ag(I) have been shown to inhibit the proliferation of tumor cells.[2][4] The metal ion is believed to be the active component, with the dipeptide acting as a delivery vehicle.[4]

Mechanism of Action:

The proposed mechanism of action for these metal complexes is their interaction with DNA.[2][4] The complexes can bind to DNA, potentially through intercalation or groove binding, leading to the inhibition of DNA replication and transcription, which in turn induces apoptosis (programmed cell death) in cancer cells.[4][6]

Mechanism_of_Action Met_AlaPhe Metal-Alanylphenylalanine Complex (e.g., Au(III), Ag(I)) DNA_Binding DNA Binding (Intercalation/Groove Binding) Met_AlaPhe->DNA_Binding DNA Cellular DNA DNA->DNA_Binding Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Binding->Replication_Inhibition Apoptosis_Pathway Activation of Apoptosis Signaling Pathway Replication_Inhibition->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Proposed anticancer mechanism of action.
Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay):

This assay is used to assess the cytotoxic effects of L-Alanyl-L-phenylalanine and its metal complexes on cancer cell lines.[7]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere.[7][8]

  • Treatment: Treat the cells with varying concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.[7]

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).[7][8]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

DNA Intercalation Assay (Fluorescence-based):

This assay can be used to investigate the DNA binding mode of the metal complexes.[6]

  • Reaction Mixture: Prepare a solution of calf thymus DNA (ct-DNA) and a fluorescent dye that intercalates into DNA (e.g., ethidium (B1194527) bromide).

  • Titration: Add increasing concentrations of the metal-dipeptide complex to the ct-DNA/dye solution.

  • Fluorescence Measurement: Measure the fluorescence intensity of the solution after each addition.

  • Data Analysis: A decrease in fluorescence intensity suggests that the complex is displacing the fluorescent dye from the DNA, indicating an intercalative binding mode.[6]

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation Synthesis Chemical Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Culture Characterization->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism DNA_Binding_Assay DNA Binding Assay Mechanism->DNA_Binding_Assay Apoptosis_Assay Apoptosis Assay Mechanism->Apoptosis_Assay

Overall experimental workflow.

Conclusion

L-Alanyl-L-phenylalanine, particularly in the form of its metal complexes, presents a promising avenue for the development of novel anticancer therapeutics. Its ability to interact with DNA and induce apoptosis in cancer cells warrants further investigation. This technical guide provides a foundational understanding of its properties, synthesis, and biological activity, along with detailed experimental protocols to facilitate future research. Further studies are needed to elucidate the specific signaling pathways involved in the apoptotic response and to optimize the therapeutic potential of these compounds through medicinal chemistry efforts.

References

The Biological Role of Alanylphenylalanine Dipeptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biological role of the alanylphenylalanine (Ala-Phe) dipeptide. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential therapeutic applications of this dipeptide. This document details the current understanding of Ala-Phe's biological activities, including its emerging role as a potential anti-tumor agent, and its interaction with cellular transport mechanisms. Detailed experimental protocols for its synthesis, purification, and key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound (Ala-Phe) is a dipeptide composed of the amino acids alanine (B10760859) and phenylalanine. While naturally occurring as a metabolite in some species, recent research has highlighted its potential pharmacological activities, particularly in the realm of oncology. This guide synthesizes the available scientific literature to present a detailed technical overview of Ala-Phe, with a focus on its chemical properties, biological functions, and the experimental methodologies used to study it.

Synthesis and Characterization

The synthesis of L-alanyl-L-phenylalanine is a critical first step for its biological evaluation. A common and effective method involves the deprotection of a protected dipeptide precursor.

Synthesis Protocol: Deprotection of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine

A reliable method for the synthesis of L-alanyl-L-phenylalanine involves the catalytic hydrogenation of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine.[1]

Materials:

  • N-benzyloxycarbonyl-L-alanyl-L-phenylalanine

  • 10% Palladium on carbon (Pd/C)

  • 95% Ethyl alcohol

  • Water

  • Parr hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A mixture of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine (0.208 g, 0.562 mmol) and 10% Pd on carbon (0.1 g) in 95% ethyl alcohol (50 mL) is prepared.[1]

  • The mixture is shaken on a Parr hydrogenation apparatus for 16 hours at 20°C.[1]

  • The reaction mixture is then filtered to remove the Pd/C catalyst.[1]

  • The filtrate is rinsed with water (100 mL).[1]

  • The combined solutions are concentrated under reduced pressure to yield L-alanyl-L-phenylalanine as a white solid.[1]

This method has been reported to yield a product with >99.5% purity and no evidence of racemization as determined by HPLC analysis.[1]

Characterization

The identity and purity of the synthesized this compound dipeptide are confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

  • Mass spectrometry is used to confirm the molecular weight of the dipeptide. The fragmentation pattern can also provide structural information.

  • Molecular Formula: C₁₂H₁₆N₂O₃[2]

  • Molecular Weight: 236.27 g/mol [2]

  • Mass Spectrometry Data: PubChem provides mass spectrometry data, including MS/MS fragmentation patterns for L-alanyl-L-phenylalanine (CID 96814).

Biological Roles and Activities

The biological functions of this compound are an active area of investigation, with current research pointing towards its potential as an anti-tumor agent.

Anti-Tumor Activity

A derivative of a phenylalanine dipeptide, HXL131, has demonstrated significant inhibitory effects on the growth and metastasis of prostate cancer cells.[3][4] This compound was found to induce apoptosis and arrest the cell cycle at the G2/M phase in a concentration-dependent manner.[4] While this research was conducted on a derivative, it provides a strong rationale for investigating the anti-cancer properties of the parent this compound dipeptide.

Another study has proposed that this compound may act as an anti-tumor agent by targeting DNA through metal coordination, particularly with Au(III).

Peptide Transport

Dipeptides are primarily absorbed in the small intestine via the peptide transporter 1 (PEPT1), a proton-coupled oligopeptide transporter.[5] While direct kinetic data for the transport of this compound by PEPT1 is limited, a study on a modified thiodipeptide analog, L-phenylalanyl-Ψ[CS-N]-L-alanine, provides insights into its potential interaction with this transporter. This analog was shown to be a substrate for PEPT1 with a Km value of 275 ± 32 µM.[1] The same study noted that phenylalanylalanine was extensively decomposed by rat intestinal mucosa, suggesting that the native dipeptide is a substrate for hydrolysis.[1]

Quantitative Data

Quantitative data on the biological activity of this compound is sparse. The following table summarizes the available data, which is primarily for a derivative of a phenylalanine dipeptide.

CompoundCell LineAssayParameterValueReference
HXL131 (L-phenylalanine dipeptide derivative)PC3 (Prostate Cancer)Cell ViabilityIC₅₀ (24h)5.15 ± 0.22 µmol/L[4]
HXL131 (L-phenylalanine dipeptide derivative)PC3 (Prostate Cancer)Cell ViabilityIC₅₀ (48h)5.43 ± 0.32 µmol/L[4]
HXL131 (L-phenylalanine dipeptide derivative)PC3 (Prostate Cancer)Cell ViabilityIC₅₀ (72h)3.65 ± 0.39 µmol/L[4]
L-phenylalanyl-Ψ[CS-N]-L-alanineHeLa (PEPT1-overexpressing)PEPT1 TransportKₘ275 ± 32 µM[1]

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, research on a phenylalanine dipeptide derivative (HXL131) in prostate cancer cells suggests the involvement of the DUSP1 and TNFSF9 pathways.[3][4]

DUSP1 and TNFSF9 Signaling in Prostate Cancer

The study on the L-phenylalanine dipeptide derivative HXL131 in PC3 prostate cancer cells revealed an upregulation of several proteins, including Dual Specificity Phosphatase 1 (DUSP1) and Tumor Necrosis Factor Superfamily Member 9 (TNFSF9).[4] Molecular docking and gene silencing experiments indicated that HXL131 has a strong binding affinity for DUSP1 and TNFSF9, suggesting these are important targets for its anti-cancer activity.[4] DUSP1 is known to dephosphorylate and inactivate MAP kinases, which could lead to cell cycle arrest and apoptosis. TNFSF9 (also known as 4-1BBL) is a cytokine that can induce apoptosis in some cancer cells.

DUSP1_TNFSF9_Pathway Potential Signaling Pathway of a Phenylalanine Dipeptide Derivative in Prostate Cancer AlaPhe_derivative This compound Derivative (HXL131) DUSP1 DUSP1 AlaPhe_derivative->DUSP1 Upregulates TNFSF9 TNFSF9 AlaPhe_derivative->TNFSF9 Upregulates MAPK MAPK (e.g., JNK, p38) DUSP1->MAPK Inhibits Apoptosis Apoptosis TNFSF9->Apoptosis Induces MAPK->Apoptosis Regulates CellCycleArrest G2/M Cell Cycle Arrest MAPK->CellCycleArrest Regulates

Caption: Potential signaling pathway of a phenylalanine dipeptide derivative.

Apoptosis Induction

The induction of apoptosis is a key mechanism of anti-cancer agents. While direct studies on this compound are lacking, the derivative HXL131 has been shown to induce apoptosis in prostate cancer cells.[4] A general mechanism of apoptosis involves the activation of a cascade of caspases.

Apoptosis_Pathway General Apoptosis Pathway AlaPhe This compound (or derivative) ProCaspase9 Pro-Caspase-9 AlaPhe->ProCaspase9 Activates (potential) Caspase9 Caspase-9 ProCaspase9->Caspase9 ProCaspase3 Pro-Caspase-3 Caspase9->ProCaspase3 Cleaves Caspase3 Caspase-3 ProCaspase3->Caspase3 CellularSubstrates Cellular Substrates Caspase3->CellularSubstrates Cleaves Apoptosis Apoptosis CellularSubstrates->Apoptosis

Caption: A simplified overview of a potential caspase-mediated apoptosis pathway.

Experimental Protocols

This section provides detailed protocols for key experiments relevant to the study of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability and to determine its IC₅₀ value.

Materials:

  • Target cell line (e.g., PC3 prostate cancer cells)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium.

  • Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest peptide concentration) and a negative control (medium only).

  • Incubate the plate for the desired experimental time (e.g., 24, 48, 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate for 24/48/72 hours Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate for 4 hours AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for MAPK Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, JNK, p38) in response to this compound treatment.

Materials:

  • Target cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of ERK, JNK, p38)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Culture and treat cells with this compound as desired.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the chemiluminescent signal and analyze the band intensities.

Caspase Activation Assay

This assay measures the activity of caspases, key mediators of apoptosis, in response to this compound treatment.

Materials:

  • Target cell line

  • This compound

  • Caspase assay kit (containing cell lysis buffer, assay buffer, and a fluorogenic or colorimetric caspase substrate, e.g., Ac-DEVD-pNA for caspase-3)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Lyse the cells to release the cytosolic contents.

  • Incubate the cell lysate with the caspase substrate.

  • Measure the fluorescence or absorbance to quantify caspase activity.

Conclusion

The this compound dipeptide is an emerging molecule of interest with potential applications in oncology. While research is still in its early stages, preliminary studies on related compounds suggest a promising anti-tumor activity, possibly mediated through the induction of apoptosis and cell cycle arrest via pathways involving DUSP1 and TNFSF9. Further investigation is required to fully elucidate the biological roles of this compound, including its specific molecular targets, signaling pathways, and pharmacokinetic properties. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of this dipeptide.

References

The Dipeptide Alanylphenylalanine: A Comprehensive Technical Review of its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the dipeptide alanylphenylalanine, from its historical roots in the foundational work of peptide chemistry to its contemporary applications in medicinal chemistry. This document details the key synthetic methodologies, presents a comprehensive summary of its physicochemical properties, and elucidates its notable biological activities, particularly its potential as an antitumor agent. Detailed experimental protocols and visual diagrams of synthetic workflows and biological pathways are included to serve as a valuable resource for researchers in the fields of peptide chemistry, pharmacology, and drug development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work of Hermann Emil Fischer at the beginning of the 20th century. While a specific "discovery" paper for this particular dipeptide is not prominent in the historical literature, its synthesis was a logical and early step in the systematic exploration of peptide chemistry that followed Fischer's groundbreaking development of methods for forming the peptide bond. Fischer's work, which earned him the Nobel Prize in Chemistry in 1902, laid the theoretical and practical groundwork for synthesizing peptides by linking amino acids, and he was the first to coin the term "peptide".[1][2][3][4] The early 20th century saw a surge in the synthesis of simple dipeptides to validate and refine these new methodologies, and it is within this context that this compound was first synthesized.

The evolution of peptide synthesis, from the early solution-phase methods to the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963, has significantly impacted the availability and study of peptides like this compound.[5] These advancements have enabled more efficient and scalable production, facilitating further investigation into its biological properties.

Physicochemical Properties

This compound is a dipeptide composed of alanine (B10760859) and phenylalanine residues. Its properties can vary depending on the stereochemistry of the constituent amino acids (L-alanyl-L-phenylalanine, D-alanyl-D-phenylalanine, etc.). The most common and biologically relevant form is L-alanyl-L-phenylalanine.

PropertyValueReference
Molecular Formula C12H16N2O3[6]
Molecular Weight 236.27 g/mol [6][7]
CAS Number 3061-90-3 (L-L isomer)[6]
Appearance White solid[6][8]
LogP -1.72 (Extrapolated)[6]
pKa (Predicted) 3.41 ± 0.10

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily relying on the formation of a peptide bond between protected alanine and phenylalanine residues, followed by deprotection. Below are detailed protocols for common synthetic routes.

Solution-Phase Synthesis of L-alanyl-L-phenylalanine

This method involves the coupling of N-protected alanine with a C-protected phenylalanine, followed by deprotection steps.

Experimental Protocol:

  • Protection of Phenylalanine: L-phenylalanine is first protected at its carboxyl terminus, typically as a methyl or ethyl ester, to prevent self-coupling. This is often achieved by reacting L-phenylalanine with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst like thionyl chloride.

  • Protection of Alanine: The amino group of L-alanine is protected, commonly with a benzyloxycarbonyl (Cbz or Z) group or a tert-butyloxycarbonyl (Boc) group. For example, N-benzyloxycarbonyl-L-alanine can be prepared by reacting L-alanine with benzyl (B1604629) chloroformate under basic conditions.

  • Peptide Coupling: The N-protected L-alanine is then coupled with the C-protected L-phenylalanine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a suitable solvent like dichloromethane (B109758) (DCM).[9] Triethylamine is often added to neutralize the hydrochloride salt of the amino acid ester.[9] The reaction mixture is typically stirred for several hours at room temperature or in an ice bath.[9]

  • Workup and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1% Na2CO3) to remove unreacted starting materials and byproducts.[9] The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the protected dipeptide, N-benzyloxycarbonyl-L-alanyl-L-phenylalanine ethyl ester.[9]

  • Deprotection: The protecting groups are removed to yield the final dipeptide. The C-terminal ester can be hydrolyzed under basic conditions (saponification). The N-terminal Cbz group is typically removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in an alcohol solvent.[8] This reaction is carried out in a Parr hydrogenation apparatus for several hours.[8]

  • Final Product Isolation: After filtration to remove the catalyst, the solvent is evaporated to yield L-alanyl-L-phenylalanine as a white solid.[8] Purity can be assessed by techniques such as HPLC.[8]

G cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection L-Alanine L-Alanine Protect N-terminus (e.g., Cbz) Protect N-terminus (e.g., Cbz) L-Alanine->Protect N-terminus (e.g., Cbz) N-Cbz-L-Alanine N-Cbz-L-Alanine Protect N-terminus (e.g., Cbz)->N-Cbz-L-Alanine Couple with EDC/DCM Couple with EDC/DCM N-Cbz-L-Alanine->Couple with EDC/DCM L-Phenylalanine L-Phenylalanine Protect C-terminus (e.g., Ethyl Ester) Protect C-terminus (e.g., Ethyl Ester) L-Phenylalanine->Protect C-terminus (e.g., Ethyl Ester) L-Phenylalanine Ethyl Ester L-Phenylalanine Ethyl Ester Protect C-terminus (e.g., Ethyl Ester)->L-Phenylalanine Ethyl Ester L-Phenylalanine Ethyl Ester->Couple with EDC/DCM N-Cbz-L-alanyl-L-phenylalanine Ethyl Ester N-Cbz-L-alanyl-L-phenylalanine Ethyl Ester Couple with EDC/DCM->N-Cbz-L-alanyl-L-phenylalanine Ethyl Ester Remove Cbz group (H2, Pd/C) Remove Cbz group (H2, Pd/C) N-Cbz-L-alanyl-L-phenylalanine Ethyl Ester->Remove Cbz group (H2, Pd/C) Saponify Ester Saponify Ester Remove Cbz group (H2, Pd/C)->Saponify Ester L-Alanyl-L-phenylalanine L-Alanyl-L-phenylalanine Saponify Ester->L-Alanyl-L-phenylalanine

Caption: Solution-phase synthesis workflow for L-alanyl-L-phenylalanine.

Biological Activity and Applications

This compound has been identified as a metabolite in some organisms and has been investigated for its potential biological activities.[6] The most significant area of research has been its application as an antitumor agent, particularly when complexed with metal ions.

Antitumor Activity

Research has shown that this compound, in complex with Gold (III), exhibits potential as an antitumor agent.[10] The proposed mechanism of action involves the coordination of the dipeptide to the metal ion, forming a complex that can then interact with and bind to DNA, ultimately leading to the inhibition of tumor cell proliferation.[10]

The interaction of metal complexes with DNA can occur through several modes, including intercalation, groove binding, and covalent binding to the phosphate (B84403) backbone or nucleotide bases. For Au(III) complexes, interactions with the N7 of guanine (B1146940) bases are a common mode of binding. This binding can disrupt the DNA double helix structure, interfering with crucial cellular processes like replication and transcription, and thereby inducing apoptosis in cancer cells.

G cluster_complex_formation Complex Formation cluster_cellular_interaction Cellular Interaction cluster_dna_binding DNA Binding and Damage cluster_apoptosis Apoptosis Induction AlaPhe This compound Complex [Au(AlaPhe)Cl2] AlaPhe->Complex AuIII Au(III) ion AuIII->Complex Cell Tumor Cell Complex->Cell DNA Nuclear DNA Cell->DNA Binding Binding to DNA (e.g., Guanine N7) DNA->Binding Distortion DNA Structure Distortion Binding->Distortion Inhibition Inhibition of Replication and Transcription Distortion->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Proposed signaling pathway for the antitumor activity of Au(III)-alanylphenylalanine complex.

Conclusion

This compound, a simple dipeptide, represents a molecule with a rich history rooted in the very origins of peptide chemistry. While its discovery was part of a broader scientific endeavor rather than a singular event, its continued study reveals significant potential, particularly in the realm of medicinal chemistry. The well-established synthetic routes, coupled with an understanding of its physicochemical properties, provide a solid foundation for further research. The antitumor activity of its metal complexes highlights a promising avenue for the development of novel therapeutics. This guide serves as a comprehensive resource to aid researchers in their exploration of this compound and its derivatives, with the aim of unlocking their full therapeutic potential.

References

Alanylphenylalanine: An In-depth Technical Guide to its Solubility Profile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Alanyl-L-phenylalanine (Ala-Phe) is a dipeptide of significant interest in various scientific fields, including drug development and biochemistry. Composed of the amino acids L-alanine and L-phenylalanine, its physicochemical properties, particularly its solubility in different solvent systems, are critical for its application in pharmaceutical formulations, synthesis, and purification processes. The presence of the hydrophobic phenyl group from phenylalanine and the smaller, more neutral alanine (B10760859) residue gives this dipeptide a distinct solubility profile that dictates its behavior in both aqueous and organic media. Understanding and predicting its solubility is paramount for researchers and scientists aiming to utilize alanylphenylalanine in their work.

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and a visualization of its synthesis workflow.

Data Presentation: Solubility of this compound

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for L-alanyl-L-phenylalanine in water.

SolventTemperature (°C)SolubilityMethodNotes
Water (H₂O)Not Specified100 mg/mL (423.24 mM)Not SpecifiedMay require sonication to achieve dissolution[1].

Qualitative and Inferred Solubility in Organic Solvents

Due to the limited availability of specific quantitative data for this compound in common organic solvents, the following table provides a qualitative assessment based on general peptide solubility guidelines and the properties of its constituent amino acid, L-phenylalanine. Peptides with hydrophobic residues like phenylalanine tend to be more soluble in organic solvents[2][3]. L-phenylalanine itself is known to be insoluble or only slightly soluble in ethanol (B145695) and methanol[4].

SolventChemical FormulaTypeExpected Solubility of this compoundRationale
MethanolCH₃OHPolar ProticSparingly Soluble to SolubleThe presence of the hydrophobic phenylalanine may enhance solubility compared to L-phenylalanine alone.
EthanolC₂H₅OHPolar ProticSparingly Soluble to SolubleSimilar to methanol, the dipeptide structure might improve solubility over the single amino acid.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSolubleDMSO is a powerful solvent for many peptides, including those with hydrophobic residues[2].
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSolubleDMF is another common solvent for dissolving peptides with hydrophobic characteristics[2].

Experimental Protocols for Solubility Determination

Accurate determination of peptide solubility is crucial for reproducible experimental results. The following are detailed methodologies for key experiments to determine the solubility of this compound.

1. Gravimetric Method (Shake-Flask Method)

This is a standard and reliable method for determining the equilibrium solubility of a compound in a specific solvent.

  • Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

  • Materials:

    • L-Alanyl-L-phenylalanine powder

    • Solvent of interest (e.g., water, ethanol, DMSO)

    • Thermostatically controlled shaker or incubator

    • Microcentrifuge

    • Analytical balance (accurate to at least 0.1 mg)

    • Vials or Eppendorf tubes

    • Pipettes

    • Syringe filters (0.22 µm)

  • Procedure:

    • Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The excess solid is necessary to ensure that the solution reaches saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is advisable to filter the supernatant through a 0.22 µm syringe filter.

    • Transfer the clear, saturated solution to a pre-weighed container.

    • Evaporate the solvent from the container under vacuum or by gentle heating.

    • Once the solvent is completely removed, weigh the container with the dried solute.

    • Calculate the solubility in mg/mL or g/L using the mass of the dissolved solid and the volume of the aliquot taken.

2. Photometric Method

This method is suitable for compounds that have a chromophore and can be used for more rapid solubility screening.

  • Objective: To determine the solubility of this compound by measuring its absorbance in a saturated solution.

  • Materials:

    • L-Alanyl-L-phenylalanine powder

    • Solvent of interest

    • UV-Vis spectrophotometer

    • Quartz cuvettes

    • Materials for preparing a saturated solution as described in the gravimetric method.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (due to the phenylalanine residue).

    • Plot a calibration curve of absorbance versus concentration.

    • Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-6).

    • Dilute the clear, saturated supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Mandatory Visualization: Synthesis Workflow

The synthesis of dipeptides like this compound can be achieved through various methods, including solution-phase and solid-phase peptide synthesis. Below is a logical workflow for a solution-phase synthesis of L-alanyl-L-phenylalanine.

Alanylphenylalanine_Synthesis Solution-Phase Synthesis of L-Alanyl-L-Phenylalanine cluster_alanine Alanine Protection cluster_phenylalanine Phenylalanine Esterification cluster_coupling Peptide Coupling cluster_deprotection Deprotection cluster_hydrolysis Ester Hydrolysis Ala L-Alanine Boc_Ala Boc-L-Alanine Ala->Boc_Ala Boc Anhydride, Base Coupling Coupling Reaction Boc_Ala->Coupling EDC/HOBt or similar coupling agents Phe L-Phenylalanine Phe_OMe L-Phenylalanine Methyl Ester Phe->Phe_OMe Methanol, Thionyl Chloride Phe_OMe->Coupling Dipeptide_Protected Boc-Ala-Phe-OMe Coupling->Dipeptide_Protected Work-up & Purification Deprotection Boc Deprotection Dipeptide_Protected->Deprotection Trifluoroacetic Acid (TFA) Ala_Phe_OMe Ala-Phe-OMe Deprotection->Ala_Phe_OMe Hydrolysis Saponification Ala_Phe_OMe->Hydrolysis Aqueous Base (e.g., NaOH) Final_Product L-Alanyl-L-Phenylalanine Hydrolysis->Final_Product Acidic Work-up

References

Alanylphenylalanine: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 4, 2025 – This technical guide provides a detailed analysis of the physical and chemical properties of alanylphenylalanine, a dipeptide composed of alanine (B10760859) and phenylalanine residues. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key data, experimental methodologies, and workflow visualizations to support ongoing research and development efforts.

Core Physicochemical Properties

This compound (Ala-Phe) is a dipeptide with the systematic IUPAC name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid[1]. As a white to off-white powder, its properties are crucial for applications in biochemical studies, peptide synthesis, and pharmaceutical development[2].

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of L-alanyl-L-phenylalanine. Data has been compiled from various sources, and a distinction is made between experimentally determined and computationally predicted values.

PropertyValueData TypeReference(s)
Molecular Identifiers
IUPAC Name(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acidN/A[1]
CAS Number3061-90-3N/A[1][2][3]
Molecular FormulaC₁₂H₁₆N₂O₃N/A[1][2]
InChIKeyOMNVYXHOSHNURL-WPRPVWTQSA-NN/A[1]
SMILESC--INVALID-LINK--N--INVALID-LINK--C(=O)O)NN/A[1]
Physical Properties
Molecular Weight236.27 g/mol Calculated[1][2]
AppearanceWhite to off-white powderExperimental[2]
Melting Point289 - 291 °CExperimental[2]
Boiling Point487.6 ± 45.0 °CPredicted[4]
Specific Optical Rotation[α]²⁰/D = +39 ± 1° (c=1 in water)Experimental[2]
Chemical Properties
SolubilityInsoluble in Water (< 0.1 mg/mL)Experimental
Insoluble/Slightly Soluble in DMSO (< 1 mg/mL)Experimental
LogP-1.72Extrapolated[1]
pKa Values (Constituent Amino Acids) Experimental
L-Alanine (α-COOH)2.34Experimental[5][6][7]
L-Alanine (α-NH₃⁺)9.69Experimental[5][6][7]
L-Phenylalanine (α-COOH)1.83 - 2.58Experimental[8][9][10]
L-Phenylalanine (α-NH₃⁺)9.13 - 9.24Experimental[8][9][10]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of this compound. The following sections outline standard experimental protocols for determining its key properties.

Synthesis and Purification

A common method for the synthesis of L-alanyl-L-phenylalanine involves the hydrogenation of a protected dipeptide precursor.

  • Hydrogenation: A mixture of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine and a 10% Palladium on carbon (Pd/C) catalyst in 95% ethyl alcohol is prepared.

  • Reaction: The mixture is agitated in a Parr hydrogenation apparatus for approximately 16 hours at 20°C.

  • Filtration: The reaction mixture is filtered to remove the Pd/C catalyst. The filtrate is then rinsed with water.

  • Concentration: The combined solutions are concentrated under reduced pressure to yield L-alanyl-L-phenylalanine as a white solid.

  • Purity Analysis: The purity of the final product is assessed using High-Performance Liquid Chromatography (HPLC) to ensure the absence of starting materials and byproducts, and to confirm the lack of racemization.

Melting Point Determination

Due to the tendency of peptides to decompose at high temperatures, Fast Scanning Calorimetry (FSC) is a preferred method over conventional calorimeters.

  • Sample Preparation: A small, accurately weighed sample of the dipeptide is placed on the FSC sensor.

  • Instrumentation: A Fast Scanning Calorimeter, such as a Mettler Toledo Flash DSC1, is used.

  • Heating Profile: The sample is subjected to a rapid heating rate (e.g., up to 20,000 K/s) to minimize thermal decomposition before melting.

  • Data Acquisition: The instrument records the heat flow as a function of temperature. The melting point is identified as the peak of the endothermic melting transition.

  • Analysis: The onset and peak temperatures of the melting event are determined from the thermogram to define the melting range.

Specific Optical Rotation Measurement

Optical rotation is a critical measure of stereochemical purity.

  • Solution Preparation: A precise concentration of L-alanyl-L-phenylalanine is prepared in a specified solvent (e.g., 1 g/100 mL in water)[2].

  • Instrumentation: A polarimeter is used, typically with a sodium D-line light source (589 nm). The instrument is calibrated with a solvent blank.

  • Measurement: The prepared solution is placed in a sample tube of a known path length (e.g., 1 decimeter). The observed rotation (α) is measured at a controlled temperature (e.g., 20°C).

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL[11][12][13][14].

pKa Determination by Capillary Electrophoresis

Capillary Electrophoresis (CE) is an effective method for determining the acid dissociation constants of peptides.

  • Electrolyte Preparation: A series of background electrolytes with varying pH values are prepared.

  • Sample Injection: A solution of the dipeptide is injected into the capillary.

  • Electrophoresis: A voltage is applied across the capillary, causing the charged peptide to migrate. The effective electrophoretic mobility is measured at each pH.

  • Data Analysis: The effective mobility is plotted against the pH of the electrolyte. The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa value of the ionizable group (the N-terminal amino group and the C-terminal carboxyl group).

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, providing a clear visual guide for laboratory procedures.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization s1 Protected Dipeptide (N-Cbz-Ala-Phe) s2 Hydrogenation (H2, Pd/C) s1->s2 s3 Filtration & Concentration s2->s3 s4 Pure L-Alanyl-L-phenylalanine s3->s4 c1 Purity Analysis (HPLC) s4->c1 c2 Melting Point (FSC) s4->c2 c3 Optical Rotation (Polarimetry) s4->c3 c4 pKa Determination (Capillary Electrophoresis) s4->c4 c5 Structural Confirmation (NMR, MS) s4->c5 data data c1->data c2->data c3->data c4->data c5->data

Caption: Workflow for this compound Synthesis and Characterization.

Conclusion

This technical guide consolidates essential data on the physical and chemical properties of this compound. The provision of structured data tables and detailed experimental protocols aims to facilitate more efficient and accurate research in the fields of biochemistry, pharmacology, and materials science. The continued investigation into the properties and applications of such dipeptides is vital for advancing scientific knowledge and developing novel therapeutic agents.

References

An In-depth Technical Guide to the Structural Formula and Applications of Alanylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanylphenylalanine, a dipeptide composed of alanine (B10760859) and phenylalanine, is a molecule of significant interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its structural formula, physicochemical properties, synthesis, and potential therapeutic applications. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its bioactivity. This document aims to serve as a core resource for researchers and professionals involved in peptide chemistry and drug development.

Introduction

This compound (Ala-Phe) is a dipeptide formed from the amino acids L-alanine and L-phenylalanine linked by a peptide bond.[1] Its structure and properties are of interest due to its role as a metabolite and its potential as a building block for more complex peptides.[1] Furthermore, its metal complexes have shown promise as potential therapeutic agents, particularly in oncology.[2] This guide will delve into the technical details of this compound, providing a thorough understanding for research and development purposes.

Structural Formula and Physicochemical Properties

The fundamental characteristics of L-alanyl-L-phenylalanine are summarized below, providing a foundational understanding of its chemical nature.

Structural Information
  • IUPAC Name: (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid

  • Synonyms: Ala-Phe, L-Alanyl-L-phenylalanine[1]

  • Chemical Formula: C₁₂H₁₆N₂O₃

  • Molecular Weight: 236.27 g/mol [1]

  • CAS Number: 3061-90-3[1]

Physicochemical Data

A summary of the key physicochemical properties of L-alanyl-L-phenylalanine is presented in Table 1. This data is crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Physical DescriptionSolidHuman Metabolome Database (HMDB)[1]
LogP-1.72Extrapolated, HMDB[1]
Water SolubilitySolubleMedchemExpress[2]
Storage Temperature-20°C to -80°CMedchemExpress[2]

Synthesis of this compound

The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. The choice of method depends on the desired scale, purity requirements, and available resources.

Solution-Phase Synthesis Protocol

Solution-phase synthesis offers scalability and is often used for the production of smaller peptides. A common approach involves the coupling of protected amino acid derivatives followed by deprotection.

Experimental Protocol: Synthesis of L-alanyl-L-phenylalanine via Hydrogenation

This protocol details the final deprotection step in a solution-phase synthesis route.

Materials:

  • N-benzyloxycarbonyl-L-alanyl-L-phenylalanine

  • 10% Palladium on carbon (Pd/C)

  • 95% Ethyl alcohol

  • Water

  • Parr hydrogenation apparatus

Procedure:

  • A mixture of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine (0.208 g, 0.562 mmol) and 10% Pd on carbon (0.1 g) in 95% ethyl alcohol (50 mL) is prepared.

  • The mixture is shaken on a Parr hydrogenation apparatus for 16 hours at 20°C.

  • The reaction mixture is then filtered to remove the Pd/C catalyst.

  • The filtrate is rinsed with water (100 mL).

  • The combined solutions are concentrated under reduced pressure to yield L-alanyl-L-phenylalanine as a white solid.

Expected Outcome:

  • Yield: Approximately 92%

  • Purity: >99.5% by HPLC analysis, with no evidence of racemization.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS is a widely used technique for synthesizing peptides, offering advantages in terms of ease of purification and automation. The general workflow for SPPS is depicted in the following diagram.

spss_workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Next Amino Acid Repeat->Deprotection Cleavage Cleavage from Resin Repeat->Cleavage Final Amino Acid Purification Purification Cleavage->Purification

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Purification and Characterization

Purification and characterization are critical steps to ensure the identity and purity of the synthesized this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Preparative RP-HPLC

Instrumentation:

  • Preparative HPLC system with a C18 column

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

Procedure:

  • The crude peptide is dissolved in a minimal amount of the initial mobile phase.

  • The solution is filtered and injected onto the equilibrated column.

  • A gradient of increasing acetonitrile concentration is used to elute the peptide.

  • Fractions are collected and analyzed by analytical HPLC to determine purity.

  • Pure fractions are pooled and lyophilized.

Characterization Methods

4.2.1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive/Negative
Precursor m/z237.1234 [M+H]⁺
Key Fragments (MS/MS)166.0854, 120.0807

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are employed to confirm the structure of this compound.

NucleusExpected Chemical Shifts (ppm)
¹H NMRSignals corresponding to the alanine and phenylalanine residues, including the alpha-protons, beta-protons of phenylalanine, and the methyl protons of alanine.
¹³C NMRResonances for the carbonyl carbons, alpha-carbons, and side-chain carbons of both amino acid residues.

Bioactivity and Potential Applications

This compound has been investigated for its potential as an antitumor agent, particularly when complexed with gold(III).[2]

Antitumor Activity

The complex of this compound with Au(III) has been shown to interact with DNA, leading to the inhibition of tumor cell proliferation.[2] This interaction is believed to be the primary mechanism of its cytotoxic effect.

The proposed mechanism of action involves the coordination of the this compound-Au(III) complex with DNA, which can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.

mechanism_of_action AlaPhe_Au This compound-Au(III) Complex Binding DNA Binding and Intercalation AlaPhe_Au->Binding DNA Cellular DNA DNA->Binding Replication_Inhibition Inhibition of DNA Replication Binding->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription Binding->Transcription_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Proposed mechanism of antitumor activity for the this compound-Au(III) complex.

Conclusion

This compound is a dipeptide with well-defined structural and physicochemical properties. Its synthesis is achievable through established peptide chemistry protocols, and its purification and characterization can be performed using standard analytical techniques. The bioactivity of its metal complexes, particularly the antitumor properties of the Au(III) complex, highlights its potential in drug development. This guide provides a foundational technical overview to support further research and development of this compound and its derivatives.

References

A Technical Guide to the Molecular Weight and Characterization of Alanylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of the dipeptide alanylphenylalanine. It includes a summary of its quantitative data, a detailed experimental protocol for its molecular weight determination via mass spectrometry, and a logical workflow for its characterization.

Physicochemical Properties of L-Alanyl-L-phenylalanine

This compound is a dipeptide composed of L-alanine and L-phenylalanine residues.[1] Its fundamental properties are crucial for its application in research and development. The quantitative data for L-alanyl-L-phenylalanine are summarized below.

PropertyValueReference
Molecular Weight 236.27 g/mol [1][2][3]
Molecular Formula C12H16N2O3[1][2]
Monoisotopic Mass 236.11609238 Da[1][4]
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid[1][5]
CAS Number 3061-90-3[1][2][5]
Topological Polar Surface Area 92.4 Ų[3][5]
Hydrogen Bond Donor Count 3[3][5]
Hydrogen Bond Acceptor Count 4[3][5]
Rotatable Bond Count 5[3]
Complexity 275[3][5]
LogP (XLogP3) -2.5[1][5]

Experimental Determination of Molecular Weight

The molecular weight of this compound is most accurately determined using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise mass determination.

Methodology: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

This protocol outlines a general procedure for the determination of the molecular weight of this compound.

1. Sample Preparation:

  • Dissolve a small quantity (e.g., 1 mg) of this compound powder in a suitable solvent. Given its limited water solubility, a solvent system such as water with a small percentage of acetonitrile (B52724) or methanol (B129727) and 0.1% formic acid is recommended to facilitate ionization.[2]
  • The final concentration should be in the low µg/mL to ng/mL range, depending on the sensitivity of the mass spectrometer.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is ideal.
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides. In positive ESI mode, the protonated molecule [M+H]+ is observed.
  • Infusion: The sample can be directly infused into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, it can be introduced via Liquid Chromatography (LC) for separation from any impurities.
  • Mass Spectrometer Settings (Typical):
  • Capillary Voltage: 3.5 - 4.5 kV
  • Cone Voltage: 20 - 40 V
  • Source Temperature: 100 - 150 °C
  • Desolvation Gas Flow: 600 - 800 L/hr
  • Mass Range: m/z 50 - 500
  • Acquisition Mode: Full scan, high resolution

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum. For this compound, with a molecular weight of 236.27 g/mol , the primary ion observed in positive mode will be the protonated molecule [M+H]+.
  • The expected m/z value would be approximately 237.1234.[4] Experimental data has shown a precursor m/z of 237.1254 for the [M+H]+ ion.[4]
  • The high-resolution mass measurement allows for the confirmation of the elemental composition (C12H16N2O3).
  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the precursor ion (m/z 237.12) and fragmenting it to produce a characteristic fragmentation pattern.

Logical and Experimental Workflows

The following diagram illustrates the logical workflow for the characterization of this compound, from initial sample preparation to final data analysis.

Workflow for this compound Characterization cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A This compound (Solid) B Dissolution (e.g., H2O/ACN + 0.1% FA) A->B C Filtration (0.22 µm filter) B->C D LC-MS Infusion C->D E ESI Ionization (Positive Mode) D->E F TOF Mass Analysis (Full Scan) E->F G Detect [M+H]+ (m/z ≈ 237.12) F->G H Confirm Exact Mass & Molecular Formula G->H I Optional MS/MS for Structure G->I

Caption: Logical workflow for the determination of molecular weight.

Biological Context and Significance

This compound is recognized as an endogenous metabolite.[2] While its role in major signaling pathways is not extensively documented, it has been investigated as a potential antitumor agent.[6] Specifically, a complex of this compound with Gold (III) has been shown to bind to DNA and inhibit the proliferation of tumor cells.[6] This suggests that the peptide backbone can serve as a scaffold for developing novel therapeutic agents that target DNA.[6]

The diagram below illustrates the proposed mechanism of action for the Au(III)-Alanylphenylalanine complex.

Proposed Antitumor Mechanism A This compound (Peptide) C Au(III)-Peptide Complex Formation A->C B Au(III) Ion B->C D Cellular Uptake C->D E Interaction with Nuclear DNA D->E F Inhibition of DNA Replication E->F G Inhibition of Tumor Cell Proliferation F->G

Caption: Mechanism of Au(III)-Alanylphenylalanine complex.

References

Methodological & Application

Alanylphenylalanine Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide alanylphenylalanine and its derivatives have emerged as a promising class of molecules in cancer research. These compounds have demonstrated significant anti-tumor activity across various cancer cell lines, particularly in prostate cancer. This document provides detailed application notes and protocols for the use of this compound derivatives, specifically focusing on the compounds HXL131 and 7c, in cancer research. It includes summaries of their biological effects, detailed experimental methodologies, and visualizations of the key signaling pathways involved.

I. Biological Activity and Data Summary

This compound itself has been identified as a potential antitumor agent that targets DNA through metal coordination, notably with Gold (III), leading to the inhibition of tumor cell proliferation.[1] Building upon this foundation, synthetic derivatives of L-phenylalanine dipeptides have been developed and screened for their efficacy against various cancer types.

A. This compound Derivative HXL131

HXL131, a novel derivative of Matijin-Su [N-(N-benzoyl-L-phenylalanyl)-O-acetyl-L-phenylalanol], has shown significant inhibitory effects on the growth and metastasis of human prostate cancer cells (PC3 cell line).[2][3] Its mechanism of action involves the upregulation of several key proteins, with Dual Specificity Phosphatase 1 (DUSP1) and Tumor Necrosis Factor Superfamily Member 9 (TNFSF9) identified as primary targets.[2][3]

Table 1: Cytotoxicity of HXL131

Cell LineCompoundIC50 (µM)Time (hours)Assay
PC3 (Prostate Cancer)HXL1315.15 ± 0.2224MTT
PC3 (Prostate Cancer)HXL1315.43 ± 0.3248MTT
PC3 (Prostate Cancer)HXL1313.65 ± 0.3972MTT
LO2 (Normal Liver)HXL13118.59 ± 1.5424MTT

Table 2: Anti-proliferative and Anti-migration Effects of HXL131 on PC3 Cells

AssayCompoundConcentration (µM)Effect
Cell ProliferationHXL1310 - 10Concentration-dependent inhibition
ApoptosisHXL1312.5, 5, 10Concentration-dependent increase in apoptosis
Cell CycleHXL1312.5, 5, 10G2/M phase arrest in a concentration-dependent manner
Cell MigrationHXL1311.25, 2.5, 5Time and concentration-dependent inhibition
B. This compound Derivative 7c

Compound 7c is another novel L-phenylalanine dipeptide derivative that has demonstrated potent anti-tumor activity against prostate cancer cells (PC3). Its primary mechanism of action is the induction of apoptosis, with TNFSF9 identified as a critical binding target.[4][5] While specific quantitative data for apoptosis rates and IC50 values are not detailed in the available literature, its efficacy has been clearly established.

II. Experimental Protocols

A. Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line (e.g., PC3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivative (e.g., HXL131)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound derivatives.

Materials:

  • Cancer cell line (e.g., PC3)

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • After 24 hours, treat the cells with various concentrations of the this compound derivative for the desired time.

  • Harvest the cells by trypsinization and collect the supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately using a flow cytometer.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after treatment.

Materials:

  • Cancer cell line (e.g., PC3)

  • This compound derivative

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

D. Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of this compound derivatives on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line (e.g., PC3)

  • This compound derivative

  • 6-well plates or specialized wound healing inserts

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the monolayer.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of the this compound derivative.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Measure the width of the scratch at multiple points for each image.

  • Calculate the percentage of wound closure over time compared to the initial scratch width.

III. Signaling Pathways and Visualizations

A. DUSP1 Signaling Pathway in Prostate Cancer

DUSP1 is a dual-specificity phosphatase that negatively regulates MAP kinases, including p38 MAPK. In prostate cancer, the p38 MAPK/NF-κB signaling pathway is often activated, promoting cell survival and proliferation. By upregulating DUSP1, this compound derivatives can inhibit this pathway, leading to apoptosis.

DUSP1_Signaling_Pathway This compound Derivative (HXL131) This compound Derivative (HXL131) DUSP1 DUSP1 This compound Derivative (HXL131)->DUSP1 Upregulates p38 MAPK p38 MAPK DUSP1->p38 MAPK Inhibits NF-κB NF-κB p38 MAPK->NF-κB Activates Apoptosis Apoptosis p38 MAPK->Apoptosis Cell Survival & Proliferation Cell Survival & Proliferation NF-κB->Cell Survival & Proliferation

DUSP1-mediated inhibition of the p38 MAPK/NF-κB pathway.
B. TNFSF9 Signaling in Cancer

TNFSF9 (also known as 4-1BBL) is a costimulatory molecule that can play a dual role in cancer. On immune cells, its interaction with its receptor TNFSF9 (4-1BB) on T cells and NK cells can enhance anti-tumor immunity. However, some cancer cells, including prostate and pancreatic cancer cells, can also express TNFSF9, where it can be involved in pro-tumorigenic signaling, such as the Wnt/Snail pathway, promoting metastasis. This compound derivatives targeting TNFSF9 may modulate these complex signaling events to induce apoptosis.

TNFSF9_Signaling_Pathway cluster_tumor Tumor Cell cluster_immune Immune Cell (T-cell/NK-cell) This compound Derivative (7c) This compound Derivative (7c) TNFSF9 TNFSF9 This compound Derivative (7c)->TNFSF9 Inhibits/Binds Apoptosis_Tumor Apoptosis This compound Derivative (7c)->Apoptosis_Tumor Induces Wnt/Snail Pathway Wnt/Snail Pathway TNFSF9->Wnt/Snail Pathway TNFSF9_Receptor TNFSF9 Receptor (4-1BB) TNFSF9->TNFSF9_Receptor Interacts with Metastasis Metastasis Wnt/Snail Pathway->Metastasis Anti-tumor Immunity Anti-tumor Immunity TNFSF9_Receptor->Anti-tumor Immunity

Modulation of TNFSF9 signaling by this compound derivatives.
C. Experimental Workflow for Evaluating this compound Derivatives

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound derivatives in cancer research.

Experimental_Workflow Start Start Compound_Synthesis Synthesize this compound Derivatives (e.g., HXL131, 7c) Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Cell_Viability Cell Viability Assay (MTT) In_Vitro_Screening->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) In_Vitro_Screening->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) In_Vitro_Screening->Cell_Cycle_Analysis Migration_Assay Cell Migration Assay (Wound Healing) In_Vitro_Screening->Migration_Assay Mechanism_of_Action Mechanism of Action Studies Cell_Viability->Mechanism_of_Action Apoptosis_Assay->Mechanism_of_Action Western_Blot Western Blot Analysis (e.g., DUSP1, TNFSF9) Mechanism_of_Action->Western_Blot In_Vivo_Studies In Vivo Studies (Xenograft Models) Western_Blot->In_Vivo_Studies End End In_Vivo_Studies->End

Preclinical evaluation workflow for this compound derivatives.

References

Application Notes and Protocols for Alanylphenylalanine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanylphenylalanine (Ala-Phe), a dipeptide composed of alanine (B10760859) and phenylalanine, presents a versatile platform for the development of advanced drug delivery systems. Its inherent biocompatibility, biodegradability, and specific recognition by cellular transporters make it an attractive candidate for enhancing the therapeutic efficacy and reducing the side effects of various drugs. This document provides detailed application notes and experimental protocols for utilizing this compound in drug delivery research and development.

The primary mechanism leveraging this compound for oral drug delivery is its interaction with the intestinal peptide transporter 1 (PEPT1). PEPT1 is a high-capacity, low-affinity transporter responsible for the absorption of di- and tripeptides from the small intestine. By mimicking natural peptides, this compound and drug-conjugates can be actively transported across the intestinal epithelium, improving the oral bioavailability of poorly absorbed drugs.[1][2][3]

Beyond its role as a carrier, this compound, particularly when complexed with metals like gold (III), has shown potential as an anti-tumor agent itself by targeting DNA.[4] This dual functionality opens up possibilities for synergistic therapeutic effects.

Applications of this compound in Drug Delivery

This compound can be utilized in various drug delivery strategies, including:

  • Oral Drug Delivery: Enhancing the absorption of poorly permeable drugs by targeting the PEPT1 transporter in the small intestine.[1][3][5][6]

  • Targeted Drug Delivery: As a targeting ligand, the dipeptide can be conjugated to nanoparticles or drugs to facilitate their uptake by cells expressing peptide transporters.

  • Self-Assembling Nanocarriers: While less studied than diphenylalanine, this compound possesses the potential to self-assemble into nanostructures like hydrogels or nanoparticles for encapsulating and controlling the release of therapeutic agents.[7][8][9]

  • Direct Therapeutic Agent: In the form of metal complexes, it can act as an anti-tumor agent.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and related peptide-based drug delivery systems.

Table 1: Pharmacokinetic Parameters of a Phenylalanyl-Alanine Analog

ParameterValueSpeciesAdministrationReference
Km for PEPT1 Uptake275 ± 32 µMHeLa Cells (PEPT1-overexpressing)In vitro[2]
Clearance0.151 ± 0.008 L/h/kgRatIntravenous[2]
Volume of Distribution0.235 ± 0.012 L/kgRatIntravenous[2]
Half-life1.14 ± 0.07 hRatIntravenous[2]
Cmax (Oral)3.74 ± 0.44 µg/mLRatOral[2]
Cmax (Oral with PEPT1 inhibitor)2.31 ± 0.60 µg/mLRatOral[2]

Note: Data is for L-phenylalanyl-Ψ[CS-N]-L-alanine, a metabolically stable thiodipeptide analog of phenylalanyl-alanine, used as a probe for the PEPT1 transporter.

Table 2: Characteristics of Phenylalanine-Based Nanoparticles

Nanoparticle CompositionMean Diameter (nm)ApplicationReference
Poly(γ-glutamic acid)-graft-L-phenylalanine ethylester150 - 200Protein (Ovalbumin) Carrier[10]
Poly(phenylalanine)~100Paclitaxel Delivery[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in drug delivery systems.

Protocol 1: Synthesis of this compound-Drug Conjugate for PEPT1 Targeting

This protocol describes a general method for conjugating a drug to this compound. The specific chemistry will depend on the functional groups available on the drug molecule.

Materials:

  • L-Alanyl-L-phenylalanine

  • Drug with a suitable functional group (e.g., carboxylic acid, amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Hydrochloric acid, 1 M

  • Magnesium sulfate, anhydrous

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Drug's Carboxylic Acid (if applicable):

    • Dissolve the drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in anhydrous DMF dropwise.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DMF. The filtrate contains the activated NHS-ester of the drug.

  • Conjugation to this compound:

    • Dissolve L-Alanyl-L-phenylalanine (1.2 equivalents) in a mixture of DMF and saturated sodium bicarbonate solution.

    • Add the activated drug solution (from step 1) to the this compound solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Remove the DMF under reduced pressure.

    • Add water to the residue and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure this compound-drug conjugate.

  • Characterization:

    • Confirm the structure of the conjugate using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    • Determine the purity using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Preparation of Self-Assembled this compound-Based Nanoparticles (Adapted from Diphenylalanine Protocols)

This protocol is adapted from methods used for diphenylalanine, a similar dipeptide known for its self-assembly properties. Optimization will be required for this compound.

Materials:

  • This compound

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Deionized water

  • Drug to be encapsulated (e.g., a hydrophobic anti-cancer drug)

  • Dialysis membrane (MWCO appropriate for the drug)

Procedure:

  • Dissolution:

    • Dissolve this compound and the drug at a desired molar ratio in HFIP. The concentration will influence the size and morphology of the resulting nanoparticles.

  • Nanoparticle Formation (Solvent Evaporation/Dialysis):

    • Add the HFIP solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or phosphate-buffered saline, PBS).

    • The rapid change in solvent polarity should induce the self-assembly of the dipeptide and encapsulation of the drug.

    • Alternatively, place the HFIP solution in a dialysis bag and dialyze against deionized water for 24-48 hours to gradually remove the organic solvent and promote nanoparticle formation.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant containing any free drug and residual solvent.

    • Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step 2-3 times.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder.

Protocol 3: Characterization of this compound-Based Drug Delivery Systems

1. Size and Morphology:

  • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Visualize the morphology, shape, and size of the nanoparticles. Samples are typically prepared by drop-casting a dilute nanoparticle suspension onto a carbon-coated copper grid (for TEM) or a silicon wafer (for SEM) and allowing it to air dry.[10]

2. Drug Loading and Encapsulation Efficiency:

  • Quantification Method:

    • After nanoparticle preparation, separate the nanoparticles from the aqueous medium containing unencapsulated drug by centrifugation or filtration.

    • Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, or fluorescence spectroscopy).

    • To determine the total amount of drug, dissolve a known amount of drug-loaded nanoparticles in a suitable organic solvent to release the encapsulated drug and quantify the drug concentration.

  • Calculations:

    • Drug Loading (% w/w) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

3. In Vitro Drug Release:

  • Dialysis Method:

    • Place a known amount of drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 to simulate physiological conditions, or a lower pH to simulate the tumor microenvironment) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Quantify the amount of released drug in the collected aliquots.

    • Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vitro Cell Uptake Study (PEPT1-mediated)

Materials:

  • Caco-2 cells (a human colon adenocarcinoma cell line that expresses PEPT1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently labeled this compound-drug conjugate or nanoparticles

  • PEPT1 inhibitor (e.g., glycyl-sarcosine)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in appropriate flasks until they reach confluency and differentiate to form a monolayer expressing PEPT1 (typically takes ~21 days).

  • Uptake Experiment:

    • Seed the differentiated Caco-2 cells in 24-well plates.

    • Wash the cells with pre-warmed PBS.

    • Incubate one set of cells with the fluorescently labeled this compound formulation.

    • Incubate another set of cells with the formulation in the presence of a PEPT1 inhibitor (e.g., a 10-fold excess of glycyl-sarcosine) to confirm PEPT1-mediated uptake.

    • Incubate for a specific time period (e.g., 1-4 hours) at 37°C.

  • Analysis:

    • Fluorescence Microscopy: After incubation, wash the cells with cold PBS to remove any non-internalized formulation. Fix the cells and observe under a fluorescence microscope to visualize cellular uptake.

    • Flow Cytometry: After incubation, wash the cells, detach them using trypsin, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer to quantify uptake. A decrease in fluorescence in the presence of the inhibitor would indicate PEPT1-mediated uptake.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation Biological Evaluation AlaPhe This compound Conjugation Conjugation AlaPhe->Conjugation SelfAssembly Self-Assembly AlaPhe->SelfAssembly Drug Drug Molecule Drug->Conjugation Drug->SelfAssembly Conjugate Ala-Phe-Drug Conjugate Conjugation->Conjugate Nanoparticles Ala-Phe Nanoparticles (Drug Encapsulated) SelfAssembly->Nanoparticles CellUptake In Vitro Cell Uptake (Caco-2 cells) Conjugate->CellUptake Size Size & Morphology (DLS, TEM) Nanoparticles->Size Loading Drug Loading & Encapsulation Efficiency Nanoparticles->Loading Release In Vitro Release Nanoparticles->Release Nanoparticles->CellUptake InVivo In Vivo Studies (Pharmacokinetics, Efficacy) CellUptake->InVivo

Caption: Experimental workflow for developing this compound-based drug delivery systems.

PEPT1_Signaling_Pathway cluster_lumen Intestinal Lumen (pH ~6.0) cluster_membrane Apical Membrane of Enterocyte cluster_cytosol Cytosol of Enterocyte AlaPhe_Drug This compound-Drug Conjugate PEPT1 PEPT1 Transporter AlaPhe_Drug->PEPT1 Binding H_ion H+ H_ion->PEPT1 Co-transport AlaPhe_Drug_in This compound-Drug Conjugate PEPT1->AlaPhe_Drug_in Translocation Enzymes Cytosolic Esterases/Peptidases AlaPhe_Drug_in->Enzymes Cleavage Free_Drug Free Active Drug Enzymes->Free_Drug AlaPhe_met Ala + Phe Enzymes->AlaPhe_met Bloodstream To Bloodstream Free_Drug->Bloodstream Systemic Circulation

Caption: Mechanism of PEPT1-mediated uptake of an this compound-drug conjugate.

References

Application Notes and Protocols for Alanylphenylalanine Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanylphenylalanine (Ala-Phe) is a dipeptide composed of alanine (B10760859) and phenylalanine. It is an endogenous metabolite and has been investigated for its potential as an antitumor agent, believed to function through metal coordination and subsequent interaction with DNA.[1] Phenylalanine-containing dipeptides are also recognized for their utility in bionanotechnology, where they can self-assemble into various nanostructures for applications in drug delivery and tissue engineering.[2]

Proper preparation of this compound solutions is critical for reproducible and accurate experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions, along with its physicochemical properties.

Physicochemical Properties of this compound

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₃[3]
Molecular Weight 236.27 g/mol [3][4]
Purity >98% (HPLC)[3]
Appearance Solid[4]
LogP -1.72[4]
Solubility in H₂O < 0.1 mg/mL (insoluble)[3]
Solubility in DMSO < 1 mg/mL (insoluble or slightly soluble)[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Given the low aqueous solubility of this compound, a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) is often necessary to prepare a stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Solubilization: Add the required volume of anhydrous DMSO to achieve the desired stock concentration.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If particulates remain, sonicate the solution in a water bath for 5-10 minutes.

  • Sterilization (Optional): If the application requires a sterile solution, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, nuclease-free microcentrifuge tubes.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] The solid compound is stable for at least two years when stored at -20°C.[3]

Protocol 2: Preparation of Working Solutions

Materials:

  • This compound stock solution (from Protocol 1)

  • Appropriate aqueous buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer)

  • Sterile conical tubes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: In a sterile conical tube, add the desired volume of the aqueous buffer. While vortexing the buffer, slowly add the required volume of the thawed stock solution to achieve the final working concentration.

    • Note: It is crucial to add the DMSO stock solution to the aqueous buffer and not the other way around to minimize the risk of precipitation.

  • Final Concentration of Co-solvent: Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5% for cell-based assays).

  • Usage: Use the freshly prepared working solution immediately for your experiments. If using an aqueous stock, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[1]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for utilizing an this compound solution and a conceptual representation of its proposed mechanism of action.

G cluster_0 Solution Preparation cluster_1 Experimental Application cluster_2 Data Analysis A Weigh this compound Powder B Dissolve in DMSO to Create Stock Solution A->B C Aliquot and Store at -20°C or -80°C B->C D Thaw Aliquot and Dilute in Aqueous Buffer C->D E Prepare Working Solution C->E F Introduce to Experimental System (e.g., cell culture, in vitro assay) G Incubate for a Defined Period H Perform Assay (e.g., cell viability, DNA binding) I Collect Data H->I J Analyze and Interpret Results

Figure 1. Experimental workflow for this compound solution preparation and use.

G cluster_0 Proposed Antitumor Mechanism A This compound C This compound-Metal Complex A->C Coordination B Metal Ion (e.g., Au(III)) B->C E DNA Binding C->E Interaction D Cellular DNA D->E F Inhibition of Tumor Cell Proliferation E->F

Figure 2. Conceptual pathway of this compound as a potential antitumor agent.

References

Application Note: Determination of Alanylphenylalanine Purity using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of L-Alanyl-L-phenylalanine purity using reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology provides a robust framework for the separation and quantification of the dipeptide from potential process-related impurities. This document includes a detailed experimental protocol, data presentation in tabular format, and a visual representation of the analytical workflow, designed to assist researchers, scientists, and drug development professionals in ensuring the quality and purity of alanylphenylalanine.

Introduction

L-Alanyl-L-phenylalanine is a dipeptide of significant interest in various fields, including pharmaceutical development and nutritional science. As with any synthetically derived peptide, ensuring high purity is a critical quality attribute to guarantee safety, efficacy, and reproducibility in research and clinical applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for the purity assessment of peptides.[1][2] This method leverages the differential partitioning of the analyte and its impurities between a stationary phase and a mobile phase to achieve separation.

This application note provides a detailed method for the purity analysis of this compound, adapted from established protocols for similar peptide compounds. The method is designed to be a starting point for laboratory implementation and can be further optimized and validated according to specific regulatory requirements.

Potential Impurities in Synthetic this compound

The synthesis of this compound can introduce several process-related impurities. Understanding these potential impurities is crucial for developing a robust analytical method capable of their separation and detection. Common impurities may include:

  • Unreacted Amino Acids: Residual L-alanine and L-phenylalanine from the synthesis process.

  • Deletion Sequences: Incomplete coupling can result in the absence of one of the amino acid residues.

  • Protecting Group-Related Impurities: Incomplete removal of protecting groups used during synthesis.

  • Racemization Products: Formation of diastereomers (e.g., D-Ala-L-Phe, L-Ala-D-Phe) during the coupling steps.

  • Side-Reaction Products: By-products formed from reactions involving the amino acid side chains.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the HPLC analysis of this compound.

1. Materials and Reagents

  • L-Alanyl-L-phenylalanine reference standard (purity ≥99%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade

  • 0.45 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

3. Chromatographic Conditions

The following chromatographic conditions are a recommended starting point and may require optimization.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 214 nm
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

Table 2: Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
206040
22595
25595
26955
30955

4. Sample Preparation

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of L-Alanyl-L-phenylalanine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution (1 mg/mL): Prepare the this compound sample to be tested in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials.

5. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Parameters

6. Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Quantitative Data Summary

The following table presents typical purity results for L-Alanyl-L-phenylalanine as determined by HPLC analysis.

Sample IDPurity (%)Source
L-Alanyl-L-phenylalanine99.47[1]
L-Phenylalanyl-L-phenylalanine98.05[3]

Table 4: Representative Purity Data for this compound and a Similar Dipeptide

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC analysis for this compound purity.

HPLC_Workflow prep Sample and Standard Preparation hplc_system HPLC System Setup (Column, Mobile Phase, etc.) equilibration System Equilibration hplc_system->equilibration system_suitability System Suitability Test equilibration->system_suitability injection Sample Injection system_suitability->injection If passes separation Chromatographic Separation injection->separation detection UV Detection at 214 nm separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing and Peak Integration data_acq->data_proc calculation Purity Calculation data_proc->calculation report Final Report calculation->report

References

Application Notes and Protocols for the Detection of Alanylphenylalanine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanylphenylalanine (Ala-Phe) is a dipeptide composed of alanine (B10760859) and phenylalanine residues. As a product of protein metabolism, its detection and quantification in biological matrices are of growing interest in various fields of research. Notably, recent studies have highlighted the potential of L-phenylalanine dipeptide derivatives as anti-tumor agents, with evidence suggesting their interaction with the TNFSF9 signaling pathway in prostate cancer.[1][2][3] This application note provides a detailed protocol for the sensitive and specific detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the quantification of small molecules in complex biological samples.

Experimental Protocols

Sample Preparation: Extraction of this compound from Human Plasma

This protocol outlines a protein precipitation method for the extraction of this compound from human plasma, suitable for LC-MS/MS analysis.

Materials:

  • Human plasma (K2EDTA)

  • This compound standard

  • Isotopically labeled internal standard (e.g., this compound-¹³C₉, ¹⁵N)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Spiking with Internal Standard: To 100 µL of human plasma in a microcentrifuge tube, add a pre-determined amount of the isotopically labeled internal standard solution. The concentration of the internal standard should be chosen to be in the mid-range of the calibration curve.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to concentrate the sample.

  • Transfer to Autosampler Vial: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a starting point for the development of a robust LC-MS/MS method for the quantification of this compound. Method optimization and validation are essential for achieving accurate and reliable results.

Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound ([M+H]⁺) is m/z 237.12.

    • Selection of product ions should be based on experimental fragmentation data. Based on typical dipeptide fragmentation, potential product ions include the y-ion (phenylalanine immonium ion, m/z 120.1) and the b-ion (alanine immonium ion, m/z 44.0).

    • The collision energy for each transition must be optimized to achieve the best sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound237.12To be determined100To be optimized
This compound-ISTo be determinedTo be determined100To be optimized

Quantitative Data

A full method validation in the target matrix is required to determine the quantitative performance of the assay. The following table provides expected performance characteristics for a validated LC-MS/MS method for dipeptide quantification.

ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) To be determined experimentally. A typical starting point for method development would be in the low ng/mL range.
Upper Limit of Quantification (ULOQ) To be determined experimentally.
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Human Plasma is_spike Spike Internal Standard plasma->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis_sample Sample for Analysis supernatant->analysis_sample lc_separation UHPLC Separation (C18 Column) analysis_sample->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound detection.

signaling_pathway cluster_cell Prostate Cancer Cell dipeptide L-Phenylalanine Dipeptide Derivative tnfsf9 TNFSF9 dipeptide->tnfsf9 Binds to / Upregulates downstream Downstream Signaling (e.g., NF-κB, MAPK) tnfsf9->downstream Modulates apoptosis Apoptosis downstream->apoptosis proliferation_inhibition Inhibition of Proliferation downstream->proliferation_inhibition

Caption: Proposed signaling pathway of L-phenylalanine dipeptide.

References

Application Note: 1H and 13C NMR Analysis of Alanylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanylphenylalanine (Ala-Phe) is a dipeptide composed of the amino acids alanine (B10760859) and phenylalanine. As a fundamental building block of proteins and peptides, its structural elucidation is crucial for understanding larger biomolecular structures and for the development of peptide-based therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the three-dimensional structure and dynamics of molecules in solution. This application note provides a detailed protocol and analysis of this compound using one-dimensional ¹H and ¹³C NMR spectroscopy.

Principle

¹H and ¹³C NMR spectroscopy are based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. By analyzing the chemical shifts, coupling constants (J), and peak integrations in ¹H and ¹³C NMR spectra, it is possible to deduce the connectivity of atoms and the detailed structure of a molecule like this compound.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for L-alanyl-L-phenylalanine. These values are compiled from typical chemical shift ranges for amino acid residues in peptides and serve as a reference for spectral assignment. Actual chemical shifts can vary depending on the solvent, pH, and temperature.

Table 1: ¹H NMR Chemical Shift Assignments for L-Alanyl-L-phenylalanine

Atom NameResidueChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
α-HAlanine~ 4.1 - 4.3Quartet~ 7.2
β-H₃Alanine~ 1.3 - 1.5Doublet~ 7.2
α-HPhenylalanine~ 4.5 - 4.7Multiplet-
β-H₂Phenylalanine~ 2.9 - 3.2Multiplet-
Phenyl-HPhenylalanine~ 7.2 - 7.4Multiplet-
Amide-HPeptide Bond~ 8.0 - 8.3Doublet~ 7-8
Amino-H₃⁺Alanine~ 7.8 - 8.2Broad Singlet-
Carboxyl-HPhenylalanine~ 10.0 - 12.0Broad Singlet-

Table 2: ¹³C NMR Chemical Shift Assignments for L-Alanyl-L-phenylalanine

Atom NameResidueChemical Shift (δ) [ppm]
Carbonyl (C=O)Alanine~ 173 - 176
α-CAlanine~ 49 - 52
β-CAlanine~ 16 - 19
Carbonyl (C=O)Phenylalanine~ 171 - 174
α-CPhenylalanine~ 54 - 57
β-CPhenylalanine~ 37 - 40
Phenyl C₁ (ipso)Phenylalanine~ 135 - 138
Phenyl C₂, C₆ (ortho)Phenylalanine~ 129 - 131
Phenyl C₃, C₅ (meta)Phenylalanine~ 128 - 130
Phenyl C₄ (para)Phenylalanine~ 126 - 128

Experimental Protocols

Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra.

Materials:

  • L-Alanyl-L-phenylalanine

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)

  • NMR tubes (5 mm, high precision)

  • Pipettes

  • Vortex mixer

  • pH meter (for D₂O samples)

Protocol for D₂O:

  • Weigh approximately 5-10 mg of L-alanyl-L-phenylalanine directly into a clean, dry vial.

  • Add 0.6 mL of D₂O to the vial.

  • Gently vortex the mixture until the sample is fully dissolved.

  • If necessary, adjust the pD of the solution to the desired value (typically around 7) using dilute NaOD or DCl. Note that pD = pH reading + 0.4.

  • Transfer the solution to a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

Protocol for DMSO-d₆:

  • Weigh approximately 5-10 mg of L-alanyl-L-phenylalanine directly into a clean, dry vial.

  • Add 0.6 mL of DMSO-d₆ to the vial.

  • Gently vortex the mixture until the sample is fully dissolved. Mild heating may be required.

  • Transfer the solution to a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

¹H NMR Acquisition Parameters (Example):

  • Pulse Program: Standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Solvent: D₂O or DMSO-d₆.

  • Temperature: 298 K.

  • Spectral Width: 12 - 16 ppm.

  • Number of Scans: 16 - 64 (depending on sample concentration).

  • Relaxation Delay (d1): 1 - 5 seconds.

  • Acquisition Time: 2 - 4 seconds.

¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: Proton-decoupled one-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: D₂O or DMSO-d₆.

  • Temperature: 298 K.

  • Spectral Width: 200 - 240 ppm.

  • Number of Scans: 1024 - 4096 (or more, as ¹³C has low natural abundance).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1 - 2 seconds.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum. For D₂O, the residual HDO peak can be set to 4.79 ppm. For DMSO-d₆, the residual solvent peak can be set to 2.50 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to the reference data in Tables 1 and 2.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the NMR analysis of this compound and the structural relationship of the atoms.

experimental_workflow Experimental Workflow for NMR Analysis of this compound cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference assign Peak Assignment & Integration reference->assign structure Structural Elucidation assign->structure

Workflow for NMR analysis of this compound.

molecular_structure This compound Structure and NMR-Active Nuclei cluster_ala Alanine Residue cluster_phe Phenylalanine Residue Ala_NH2 NH2 Ala_alpha_CH α-CH Ala_NH2->Ala_alpha_CH Ala_beta_CH3 β-CH3 Ala_alpha_CH->Ala_beta_CH3 Ala_CO C=O Ala_alpha_CH->Ala_CO Phe_NH NH Ala_CO->Phe_NH Peptide Bond Phe_alpha_CH α-CH Phe_NH->Phe_alpha_CH Phe_beta_CH2 β-CH2 Phe_alpha_CH->Phe_beta_CH2 Phe_COOH COOH Phe_alpha_CH->Phe_COOH Phe_phenyl Phenyl Phe_beta_CH2->Phe_phenyl

Structural components of this compound.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can effectively characterize this dipeptide. The provided reference data and workflow diagrams serve as valuable tools for the structural elucidation of this compound and related peptide structures, which is essential for advancing research in biochemistry and drug development.

Application Notes and Protocols: Alanylphenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanylphenylalanine (Ala-Phe) is a dipeptide composed of the amino acids alanine (B10760859) and phenylalanine. It serves as a valuable building block in peptide synthesis, offering a strategic advantage by introducing two amino acid residues in a single coupling step. This approach can enhance the efficiency of synthesizing longer peptides and can be particularly useful in both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The incorporation of the Ala-Phe motif into peptide sequences can influence the resulting molecule's conformational properties and biological activity. This document provides detailed application notes, protocols, and relevant data for the use of this compound in peptide synthesis.

Data Presentation

Physicochemical Properties

A summary of the key physicochemical properties of L-alanyl-L-phenylalanine and its constituent amino acids is provided below for easy reference and comparison.

PropertyL-Alanyl-L-PhenylalanineL-AlanineL-Phenylalanine
Molecular Formula C₁₂H₁₆N₂O₃[1][2]C₃H₇NO₂C₉H₁₁NO₂[3]
Molecular Weight ( g/mol ) 236.27[1]89.09165.19[3]
Melting Point (°C) Decomposes314.5[4]~283 (decomposes)[5]
Optical Rotation [α]D Not available+14.5° (c=10, 6N HCl)[4]-34° (c=2, H₂O)[3]
LogP -1.72 (Extrapolated)[1]-0.68-1.38
Water Solubility Soluble166.5 g/L (25°C)[4]Soluble[3]
Appearance Solid[1]White to nearly white powder[4]White odorless solid[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide using Fmoc-Ala-Phe-OH

This protocol outlines the manual synthesis of a model tripeptide (e.g., Tyr-Ala-Phe-NH₂) on a Rink Amide resin using Fmoc-Ala-Phe-OH as a dipeptide building block.

Materials and Reagents:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Ala-Phe-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (0.1 mmol scale) in a solid-phase synthesis vessel.

    • Add DMF and allow the resin to swell for at least 1 hour with gentle agitation.[6]

  • Fmoc Deprotection (First Amino Acid - Tyrosine):

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes to ensure complete Fmoc removal.[7]

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Coupling of Fmoc-Tyr(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.[8]

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Fmoc Deprotection (Tyrosine):

    • Repeat the Fmoc deprotection step as described in step 2.

  • Coupling of Fmoc-Ala-Phe-OH Dipeptide:

    • In a separate vial, dissolve Fmoc-Ala-Phe-OH (2 equivalents), HBTU (1.9 equivalents), and DIEA (4 equivalents) in DMF.

    • Add the activated dipeptide solution to the resin.

    • Agitate for 4 hours at room temperature. The longer coupling time is recommended for the dipeptide.

    • Perform a Kaiser test to confirm completion.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in step 2 to remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[7]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Liquid-Phase Synthesis of Fmoc-L-Alanyl-L-Phenylalanine

This protocol describes the synthesis of the protected dipeptide building block, Fmoc-Ala-Phe-OH, in solution.

Materials and Reagents:

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • L-Phenylalanine (H-Phe-OH)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Acetonitrile (MeCN)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Coupling reagents (e.g., isobutyl chloroformate, N-methylmorpholine)

  • Sodium bicarbonate solution

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Silylation of Phenylalanine:

    • Suspend H-Phe-OH in MeCN.

    • Add BSA and stir the mixture at 70°C for 60 minutes to form the silylated phenylalanine derivative (TMS-L-Phe-OTMS).

    • Cool the solution to room temperature.

  • Activation of Fmoc-Alanine:

    • In a separate flask, dissolve Fmoc-Ala-OH in 2-MeTHF.

    • Cool the solution to -15°C.

    • Add N-methylmorpholine followed by isobutyl chloroformate to form the mixed anhydride.

  • Coupling Reaction:

    • Add the solution of silylated phenylalanine to the activated Fmoc-Ala-OH solution.

    • Allow the reaction to proceed, monitoring its completion by TLC or HPLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the aqueous and organic layers.

    • Wash the organic layer sequentially with 1N HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Fmoc-Ala-Phe-OH.

  • Recrystallization:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Fmoc-Ala-Phe-OH.

Visualizations

Experimental Workflows

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-Tyr(tBu)-OH Deprotect1->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple2 Couple Fmoc-Ala-Phe-OH Deprotect2->Couple2 Wash2 Wash Couple2->Wash2 Deprotect3 Final Fmoc Deprotection Wash2->Deprotect3 Cleave Cleave from Resin (TFA/TIS/H2O) Deprotect3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Peptide Tyr-Ala-Phe-NH2 Purify->Peptide

Caption: Solid-Phase Synthesis Workflow for a Tripeptide.

LPPS_Workflow Phe H-Phe-OH Silylate Silylation (BSA, MeCN) Phe->Silylate Ala Fmoc-Ala-OH Activate Activation (Mixed Anhydride) Ala->Activate Couple Coupling Silylate->Couple Activate->Couple Workup Aqueous Work-up Couple->Workup Purify Recrystallization Workup->Purify Product Fmoc-Ala-Phe-OH Purify->Product

Caption: Liquid-Phase Synthesis of Fmoc-Ala-Phe-OH.

Predicted Biological Activity and Mechanism

While a specific signaling pathway for this compound-containing peptides is not extensively documented, peptides incorporating D-alanine and phenylalanine are predicted to have therapeutic potential, for instance, as enzyme inhibitors. The following diagram illustrates a hypothetical mechanism of action for a D-Ala-Pro-Phe peptide as a prolyl endopeptidase (PREP) inhibitor.[9]

PREP_Inhibition cluster_0 Normal PREP Activity cluster_1 Inhibition by D-Ala-Pro-Phe Substrate Natural Substrate (with Proline) PREP Prolyl Endopeptidase (PREP) Substrate->PREP Binds to active site Cleavage Cleavage of Substrate PREP->Cleavage Products Cleaved Products Cleavage->Products Peptide D-Ala-Pro-Phe PREP_inhibited Prolyl Endopeptidase (PREP) Peptide->PREP_inhibited Binds to active site Block Active Site Blocked PREP_inhibited->Block NoCleavage No Substrate Cleavage Block->NoCleavage

Caption: Predicted Inhibition of Prolyl Endopeptidase.

Applications in Drug Development

The use of this compound as a building block in peptide synthesis is relevant to drug discovery and development for several reasons:

  • Enhanced Stability: The incorporation of dipeptide units can sometimes confer increased resistance to enzymatic degradation compared to the stepwise addition of single amino acids.

  • Conformational Constraint: The Ala-Phe motif can influence the secondary structure of a peptide, which is crucial for its interaction with biological targets.

  • Efficiency in Synthesis: For the production of longer peptides, the use of di-, tri-, or larger peptide fragments can significantly improve the overall yield and purity of the final product.

  • Bioactivity: Peptides containing the alanyl-phenylalanine sequence have been investigated for various biological activities. For example, a cyclic heptapeptide (B1575542) containing a Ser-Phe-Ala-Phe sequence has demonstrated cytotoxic effects against cancer cell lines and anthelmintic activity.[10] Additionally, dipeptides, in general, are explored for a range of biological functions, including anti-tumor, antibacterial, and nutritional applications.[11]

The strategic incorporation of this compound into novel peptide sequences is a promising approach for the development of new therapeutic agents with improved properties.

References

Application Notes and Protocols for the Experimental Use of Dipeptide-Gold Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for a specific alanylphenylalanine gold complex is limited in publicly available literature. The following application notes and protocols are based on established methodologies for closely related dipeptide and amino acid gold complexes and are intended to serve as a representative guide. Researchers should optimize these protocols for their specific complex of interest.

Introduction

Gold complexes have emerged as a promising class of therapeutic agents with potential applications in cancer and microbial chemotherapy. The use of amino acids and peptides as ligands for gold ions offers the potential to enhance biological activity and improve pharmacokinetic profiles. Dipeptides, such as this compound, provide a versatile scaffold for the design of novel gold-based drugs. This document provides an overview of the experimental evaluation of a representative dipeptide-gold complex, focusing on its synthesis, characterization, and biological activity. Small peptides like alanyl-phenylalanine have been investigated as ligands for gold(III) ions in the development of potential anticancer drugs[1].

Synthesis of a Representative Dipeptide-Gold(III) Complex

The synthesis of dipeptide-gold(III) complexes typically involves the reaction of a gold(III) salt, such as tetrachloroauric(III) acid (HAuCl₄), with the dipeptide ligand in an aqueous or mixed aqueous/organic solvent system. The coordination of the gold ion can occur through the N-terminal amine, the amide nitrogen, and potentially the carboxylate oxygen of the peptide[1].

Protocol: Synthesis of a Representative this compound-Gold(III) Complex

  • Materials:

    • This compound (Ala-Phe)

    • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

    • Deionized water

    • Methanol

    • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

    • Magnetic stirrer and heating plate

    • pH meter

    • Lyophilizer

  • Procedure:

    • Dissolve a specific molar equivalent of this compound in deionized water.

    • Adjust the pH of the peptide solution to approximately 7.0 using 0.1 M NaOH to deprotonate the carboxylic acid and amino groups, facilitating coordination.

    • In a separate container, dissolve one molar equivalent of HAuCl₄·3H₂O in a minimal amount of deionized water or a methanol/water mixture.

    • Slowly add the gold(III) salt solution to the stirring dipeptide solution at room temperature.

    • Allow the reaction to proceed for 24-48 hours at room temperature, protected from light. The progress of the reaction can be monitored by UV-Vis spectroscopy.

    • After the reaction is complete, freeze the solution and lyophilize to obtain the solid dipeptide-gold(III) complex.

    • Characterize the resulting complex using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry to confirm the coordination of the gold to the dipeptide.

Anticancer Activity Evaluation

Gold complexes are known to exhibit significant anticancer properties. Their mechanisms of action are often multifactorial, including the inhibition of enzymes like thioredoxin reductase, induction of oxidative stress, and triggering of apoptosis.

Quantitative Data Summary

The following table summarizes representative cytotoxic activity data for various dipeptide and amino acid gold complexes against different cancer cell lines, providing a comparative context.

Complex TypeCell LineIC50 (µM)Reference
Gold(I) with Cysteine-DipeptidesA549 (Lung Carcinoma)1.5 - 10.2[2]
Gold(I) with Cysteine-DipeptidesJurkat (T-cell Leukemia)0.8 - 5.4[2]
Gold(I) with Cysteine-DipeptidesMiaPaca2 (Pancreatic Cancer)0.9 - 6.7[2]
Phenylalanine-NHC-Gold(I)HeLa (Cervical Cancer)~5[2]
Phenylalanine-NHC-Gold(I)HT-29 (Colon Adenocarcinoma)~15[2]
Gold(III) with Histidine-DipeptidesMCF-7 (Breast Cancer)10 - 50[2]
Gold(III) with Histidine-DipeptidesHT-29 (Colon Cancer)12 - 60[2]
Experimental Protocols

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of the dipeptide-gold complex in a suitable solvent (e.g., DMSO or water) and prepare serial dilutions in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the gold complex. Include a vehicle control (medium with the solvent) and a positive control (e.g., cisplatin).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Treatment:

    • Treat cells with the dipeptide-gold complex at concentrations around its IC50 value for 24-48 hours.

  • Procedure:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V and PI positive), and necrosis (PI positive).

Antimicrobial Activity Evaluation

Certain gold complexes have shown promise as antimicrobial agents. The evaluation of their activity against various bacterial and fungal strains is a crucial step in their development.

Quantitative Data Summary

The following table presents representative minimum inhibitory concentration (MIC) data for gold complexes against different microbial strains.

Complex TypeMicrobial StrainMIC (µM)Reference
Gold(III) with Histidine-DipeptidesE. faecium (Gram-positive)80[2]
Gold(III) with Histidine-DipeptidesA. baumannii (Gram-negative)100[2]
Experimental Protocol

Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Microorganism Preparation:

    • Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.

  • Procedure:

    • Prepare serial dilutions of the dipeptide-gold complex in MHB in a 96-well microtiter plate.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria in broth without the complex) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the complex that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation s1 Dipeptide (Ala-Phe) Solution s3 Reaction & Complex Formation s1->s3 s2 Gold(III) Salt Solution s2->s3 s4 Lyophilization s3->s4 s5 Characterization (NMR, MS, IR) s4->s5 b1 Anticancer Assays (MTT, Apoptosis) s5->b1 b2 Antimicrobial Assays (MIC Determination) s5->b2 b3 Mechanism of Action Studies b1->b3 b2->b3

Caption: General experimental workflow for the synthesis and biological evaluation of a dipeptide-gold complex.

apoptosis_pathway cluster_cell Cancer Cell gold_complex Dipeptide-Gold Complex ros Increased ROS gold_complex->ros trxR Thioredoxin Reductase (TrxR) Inhibition gold_complex->trxR mito Mitochondrial Dysfunction ros->mito trxR->ros caspases Caspase Activation mito->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Putative mechanism of action for the anticancer activity of a dipeptide-gold complex.

References

Application Notes & Protocols: Solid-Phase Synthesis of Peptides Containing Alanylphenylalanine (Ala-Phe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine construction of specific peptide sequences. The alanylphenylalanine (Ala-Phe) motif is a common dipeptide sequence found in various biologically active peptides. While its synthesis is generally straightforward when located internally within a peptide chain, significant challenges can arise when it is positioned at the C-terminus due to a notorious side reaction known as diketopiperazine (DKP) formation.[1] This document provides detailed protocols for the successful synthesis of peptides containing the Ala-Phe sequence, with a special focus on strategies to mitigate DKP formation.

Principle of Fmoc-Based Solid-Phase Peptide Synthesis

The most widely used method for SPPS is the Fmoc/tBu strategy.[2] This process involves the sequential addition of Nα-Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[3] The core of the synthesis is a cycle of two key steps:

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminal amino acid of the resin-bound peptide using a basic solution, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF).[3][4]

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine, forming a new peptide bond.[5]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[6]

Key Challenge: Diketopiperazine (DKP) Formation

When synthesizing a peptide with a C-terminal Ala-Phe sequence, the primary challenge is the formation of cyclo(Ala-Phe), a diketopiperazine. This side reaction is particularly prevalent during the Fmoc deprotection step of the second amino acid (Alanine in this case).[1] The newly deprotected amino group of the alanine (B10760859) can nucleophilically attack the ester linkage connecting the phenylalanine to the resin, cleaving the dipeptide from the support as a stable six-membered ring.[1][7] This results in a significant loss of yield and truncation of the desired peptide.[7]

Factors that promote DKP formation include:

  • Sequence: Sequences ending in proline are highly susceptible, but other dipeptides like Ala-Phe can also be problematic.[1]

  • Resin Type: Resins with more labile linkers, such as Wang resin, are more prone to DKP formation.[7]

  • Base Exposure Time: Prolonged exposure to the basic conditions of Fmoc deprotection increases the likelihood of this side reaction.[8]

Experimental Workflows & Signaling Pathways

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps Resin Resin Bead Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Start with Fmoc-Phe-Resin Wash1 Wash (DMF) Deprotection->Wash1 Next Amino Acid Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Next Amino Acid Wash2 Wash (DMF) Coupling->Wash2 Next Amino Acid Wash2->Deprotection Next Amino Acid Cleavage Cleavage & Global Deprotection (e.g., TFA Cocktail) Wash2->Cleavage After Final AA Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

DKP_Formation DipeptideResin Fmoc-Ala-Phe-O-Resin Deprotected H₂N-Ala-Phe-O-Resin DipeptideResin->Deprotected Fmoc Deprotection (Piperidine/DMF) DKP cyclo(Ala-Phe) (Diketopiperazine) Deprotected->DKP Intramolecular Cyclization (Side Reaction) ResinOH HO-Resin Deprotected->ResinOH Cleavage from Resin

Caption: Side reaction pathway showing Diketopiperazine (DKP) formation.

Protocols

Protocol 1: Standard Synthesis of a Peptide with an Internal Ala-Phe Sequence

This protocol is suitable for peptides where the Ala-Phe sequence is not at the C-terminus (e.g., H-Gly-Ala-Phe-Gly-OH).

1. Resin Preparation:

  • Start with a pre-loaded Fmoc-Gly-Wang resin or equivalent. If starting with a naked resin (e.g., 2-chlorotrityl chloride resin), the first amino acid loading must be performed.[4][9]

  • Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.[4][9]

2. Synthesis Cycle (for Phe, then Ala, then Gly):

  • Fmoc Deprotection:

    • Add 20% (v/v) piperidine in DMF to the resin.[4]

    • Agitate for 5-7 minutes. Drain.

    • Repeat the piperidine treatment for another 5-10 minutes.[9]

    • Wash the resin thoroughly with DMF (5-6 times).

  • Amino Acid Coupling:

    • Prepare the coupling solution: In a separate vial, dissolve Fmoc-AA-OH (3-4 eq.), a coupling reagent like HBTU (3-4 eq.), and an activator base like N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor coupling completion with a qualitative test (e.g., Kaiser test).[9] If incomplete, repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[9]

3. Final Cleavage and Deprotection:

  • After the final amino acid is coupled and deprotected, wash the resin with Dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail, typically Reagent K: 92.5% TFA, 2.5% water, 2.5% ethanedithiol (EDT), 2.5% thioanisole.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

4. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 2: Synthesis of a C-Terminal Ala-Phe Peptide with DKP Suppression

This protocol is designed to minimize DKP formation when synthesizing a peptide ending in Ala-Phe (e.g., H-Gly-Ala-Phe-OH).

Strategy 1: Use of 2-Chlorotrityl Chloride (2-CTC) Resin The sterically hindered linkage of 2-CTC resin is more stable to the basic conditions of Fmoc deprotection, thus reducing the propensity for DKP formation.

  • Loading Fmoc-Phe-OH onto 2-CTC Resin:

    • Swell 2-CTC resin (1.0-1.6 mmol/g) in DCM.

    • In a separate vial, dissolve Fmoc-Phe-OH (1.5 eq. to resin capacity) and DIPEA (4 eq.) in DCM.

    • Add the amino acid solution to the resin and agitate for 1-2 hours.

    • To cap any unreacted chlorotrityl groups, add a small amount of methanol (B129727) and agitate for 15-20 minutes.

    • Wash the resin with DCM, DMF, and dry.

  • Proceed with Synthesis Cycle (as in Protocol 1):

    • Couple Fmoc-Ala-OH followed by the remaining amino acids using the standard cycle. The robust linkage to 2-CTC resin will significantly inhibit the DKP side reaction during the deprotection of Fmoc-Ala.

Strategy 2: In-situ Coupling of the Third Amino Acid This involves coupling the third amino acid immediately after the deprotection of the second, "trapping" the free amine before it can cyclize.[10]

  • Perform Fmoc deprotection of Fmoc-Ala-Phe-Resin as standard.

  • Immediate Coupling: Instead of extensive washing after deprotection, drain the piperidine solution, wash briefly (1-2 times with DMF), and immediately add the pre-activated solution of the third amino acid (e.g., Fmoc-Gly-OH). This minimizes the time the reactive H-Ala-Phe-Resin intermediate is exposed.

Strategy 3: Use of Milder Deprotection Conditions Alternative, less basic deprotection cocktails can reduce the rate of DKP formation.

  • Substitute the standard 20% piperidine/DMF with a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP).[11] This has been shown to drastically reduce DKP formation in sensitive sequences.[11]

Data Presentation

The success of a peptide synthesis is measured by its yield and purity. Below are tables summarizing typical data ranges found in SPPS. Actual results will vary based on sequence, scale, and specific protocol execution.

Table 1: Typical Coupling Reagent Performance

Coupling ReagentRelative ReactivityCommon AdditiveNotes
HBTU/TBTUHighHOBtStandard, cost-effective reagents.[12]
HATUVery HighHOAtHighly efficient, especially for sterically hindered couplings.[5][12]
HCTUHigh6-Cl-HOBtMore reactive than HBTU due to the electron-withdrawing chloro group.[5]
DIC/HOBtModerateHOBtCarbodiimide-based, cost-effective, but can form insoluble urea (B33335) byproducts.
COMUVery HighOxymaPureHigh efficiency and considered a non-explosive alternative to triazole-based reagents.[12]

Table 2: Expected Yield and Purity for Ala-Phe Containing Peptides

Peptide Sequence TypeSynthesis StrategyCrude Purity (RP-HPLC)Overall Yield (after purification)Reference
Internal Ala-PheStandard Fmoc-SPPS on Wang Resin65-85%15-35%General SPPS Experience
C-Terminal Ala-PheStandard Fmoc-SPPS on Wang Resin20-50% (High DKP)<10%[7]
C-Terminal Ala-PheFmoc-SPPS on 2-CTC Resin70-90%25-50%[4]
C-Terminal Ala-PheMilder Deprotection (e.g., DBU)60-80%20-40%[11]

Note: Theoretical yield is calculated based on the initial loading capacity of the resin.[13] The overall yield is highly dependent on the number of amino acids, sequence difficulty, and purification efficiency.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Alanylphenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alanylphenylalanine (Ala-Phe) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield and purity of their this compound synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound can be synthesized using two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). SPPS involves building the peptide chain on a solid resin support, which simplifies purification by allowing for easy washing of reagents. LPPS, or solution-phase synthesis, involves carrying out all reactions in a solution, which can be more amenable to large-scale production but requires more rigorous purification at each step.

Q2: Which protecting groups are recommended for alanine (B10760859) and phenylalanine during synthesis?

A2: For the α-amino group, the most common protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). The choice depends on the overall synthetic strategy. Fmoc is base-labile and is typically used in orthogonal protection schemes with acid-labile side-chain protecting groups. Boc is acid-labile and is used in strategies where side-chain protecting groups are removed by stronger acids. For the carboxylic acid group of phenylalanine, it is typically protected as a methyl or benzyl (B1604629) ester during solution-phase synthesis or anchored to a resin in solid-phase synthesis.

Q3: What are the critical factors that influence the yield of this compound synthesis?

A3: Several factors can significantly impact the yield:

  • Coupling Efficiency: The completeness of the peptide bond formation between alanine and phenylalanine is crucial. This is influenced by the choice of coupling reagent, solvent, and reaction time.

  • Deprotection Efficiency: Complete removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the phenylalanine residue is essential for the subsequent coupling of alanine.

  • Side Reactions: The occurrence of side reactions such as racemization or diketopiperazine formation can reduce the yield of the desired product.

  • Purification: Loss of product during purification steps can significantly lower the final yield.

Q4: How can I monitor the progress of the coupling reaction?

A4: The Kaiser test (or ninhydrin (B49086) test) is a widely used qualitative method to detect the presence of free primary amines on the resin in SPPS. A positive result (blue color) indicates incomplete coupling, while a negative result (yellow) suggests the reaction is complete. For quantitative analysis, HPLC and mass spectrometry of a small, cleaved sample can be performed.

Troubleshooting Guides

Issue 1: Low Overall Yield

Symptom: The final isolated yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Steps & Solutions
Incomplete Coupling - Optimize Coupling Reagent: Use a more efficient coupling reagent like HATU or HCTU, especially if steric hindrance is suspected.[1] - Double Couple: Perform the coupling step twice with fresh reagents to drive the reaction to completion. - Increase Reagent Equivalents: Use a higher excess of the protected alanine and coupling reagents. - Extend Reaction Time: Increase the coupling reaction time to allow for complete bond formation.
Incomplete Deprotection - Extend Deprotection Time: Increase the duration of the deprotection step (e.g., with piperidine (B6355638) for Fmoc or TFA for Boc). - Use Fresh Reagents: Ensure that the deprotection reagent (e.g., piperidine) has not degraded.
Peptide Aggregation - Change Solvent: Switch from DMF to NMP or use a solvent mixture (e.g., DMF/DCM) to improve solvation and disrupt secondary structures.[2] - Use a Low-Load Resin: Employ a resin with a lower substitution level to increase the distance between peptide chains.[2]
Product Loss During Workup - Optimize Precipitation: If precipitating the peptide with ether, ensure the ether is sufficiently cold and allow adequate time for precipitation. Consider checking the ether supernatant for dissolved product.[3] - Optimize Purification: Adjust the HPLC gradient and collection parameters to minimize peak broadening and loss of product.
Issue 2: Presence of Impurities in the Final Product

Symptom: HPLC or mass spectrometry analysis of the crude or purified product shows significant peaks other than the desired this compound.

Potential Cause Troubleshooting Steps & Solutions
Racemization - Use Racemization Suppressing Additives: Additives like HOBt or Oxyma Pure are commonly used with carbodiimide (B86325) coupling reagents to minimize racemization.[4] - Choose Appropriate Base: Use a weaker base like N-methylmorpholine (NMM) instead of a stronger base like DIPEA, especially with sensitive amino acids. - Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to reduce the rate of racemization.[5]
Diketopiperazine (DKP) Formation - Use 2-Chlorotrityl Chloride Resin: This resin is less prone to DKP formation compared to Wang resin for the synthesis of C-terminal acid peptides.[2] - Couple the Third Amino Acid Immediately: After deprotecting the second amino acid (alanine), proceed immediately to the next coupling step to minimize the time the free N-terminus is available for cyclization. - Incorporate as a Dipeptide: Synthesize the Ala-Phe dipeptide separately and then couple it to the resin or peptide chain.
Deletion Peptides (e.g., Phenylalanine only) - Ensure Complete Coupling: This is often due to incomplete coupling of alanine. Refer to the solutions for "Incomplete Coupling" in the "Low Overall Yield" section. - Monitor Each Step: Use the Kaiser test after each coupling step to ensure the reaction has gone to completion before proceeding.
Incomplete Removal of Protecting Groups - Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for the protecting groups used. For example, a standard cocktail for removing Boc and benzyl-type protecting groups is 95% TFA, 2.5% water, and 2.5% TIS.[2][6] - Increase Cleavage Time: Extend the cleavage reaction time, typically 1.5 to 3 hours at room temperature is sufficient.[6]

Data Presentation

Table 1: Comparative Yield and Purity of N-Boc-Ala-Phe-OMe Synthesis with Different Coupling Reagents [4]

Coupling ReagentAdditiveBaseSolventReaction Time (min)Yield (%)Purity by HPLC (%)
HATUHOAtDIPEADMF30~99>98
HBTUHOBtDIPEADMF30~95-98~97
PyBOPHOBtDIPEADMF30~95~96
DCCHOBtNMMDCM180~85~95

Note: Data is illustrative and based on the synthesis of a model dipeptide, N-Boc-L-Alaninyl-L-Phenylalanine methyl ester. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of H-Ala-Phe-OH on Wang resin.

1. Resin Preparation and First Amino Acid Loading (Fmoc-Phe-OH):

  • Swell Wang resin (e.g., 0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • If not using pre-loaded resin, couple Fmoc-Phe-OH (3 equivalents) to the resin using a suitable coupling method (e.g., DIC/Oxyma Pure in DMF for 2-4 hours).

  • Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

  • Cap any unreacted hydroxyl groups on the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Alanine Coupling:

  • In a separate vial, pre-activate Fmoc-Ala-OH (3 equivalents) with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

  • Perform a Kaiser test to confirm the completion of the reaction. If the test is positive, a second coupling may be necessary.

  • Wash the resin with DMF (3 times) and DCM (3 times).

4. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection step as described in step 2 to remove the protecting group from the N-terminal alanine.

  • Wash the resin thoroughly with DMF (5 times) and DCM (5 times), followed by methanol.

  • Dry the resin under vacuum.

5. Cleavage and Precipitation:

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[2][6]

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[2]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

6. Purification:

  • Purify the crude peptide by preparative reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final H-Ala-Phe-OH product.

Protocol 2: Liquid-Phase Synthesis of Boc-Ala-Phe-OMe

This protocol describes the synthesis of a protected this compound dipeptide in solution.

1. Preparation of Phenylalanine Methyl Ester Free Base:

  • Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in DCM.

  • Add DIPEA (1.1 equivalents) and stir for 15-20 minutes at room temperature to neutralize the hydrochloride salt.

2. Peptide Coupling:

  • In a separate flask, dissolve Boc-L-alanine (1.0 equivalent) and an additive such as HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add a coupling reagent (e.g., DCC, 1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C. A precipitate of dicyclohexylurea (DCU) may form.

  • Add the phenylalanine methyl ester free base solution from step 1 to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane (B92381) to yield pure Boc-Ala-Phe-OMe.

Visualizations

Troubleshooting_Low_Yield start Low this compound Yield incomplete_coupling Incomplete Coupling? start->incomplete_coupling incomplete_deprotection Incomplete Deprotection? incomplete_coupling->incomplete_deprotection No sol_coupling Solutions for Incomplete Coupling incomplete_coupling->sol_coupling Yes aggregation Peptide Aggregation? incomplete_deprotection->aggregation No sol_deprotection Solutions for Incomplete Deprotection incomplete_deprotection->sol_deprotection Yes workup_loss Loss During Workup? aggregation->workup_loss No sol_aggregation Solutions for Aggregation aggregation->sol_aggregation Yes sol_workup Solutions for Workup Loss workup_loss->sol_workup Yes

Caption: A workflow for troubleshooting low yield in this compound synthesis.

SPPS_Workflow start Start with Resin swell 1. Swell Resin (DMF or DCM) start->swell load 2. Load Fmoc-Phe-OH (if not pre-loaded) swell->load deprotect_phe 3. Fmoc Deprotection (20% Piperidine/DMF) load->deprotect_phe wash1 Wash (DMF) deprotect_phe->wash1 couple_ala 4. Couple Fmoc-Ala-OH (e.g., HATU/DIPEA) wash1->couple_ala kaiser_test Kaiser Test couple_ala->kaiser_test kaiser_test->couple_ala Positive (Recouple) wash2 Wash (DMF/DCM) kaiser_test->wash2 Negative deprotect_ala 5. Final Fmoc Deprotection wash2->deprotect_ala wash3 Wash & Dry deprotect_ala->wash3 cleave 6. Cleave from Resin (TFA Cocktail) wash3->cleave precipitate 7. Precipitate & Purify cleave->precipitate end H-Ala-Phe-OH precipitate->end

References

alanylphenylalanine stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of the dipeptide alanylphenylalanine (Ala-Phe) under various experimental conditions. Understanding the stability profile of Ala-Phe is critical for its effective use in research and pharmaceutical development, ensuring the integrity and reliability of experimental results.

Frequently Asked questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound, like other peptides, is significantly influenced by several factors:

  • pH: The pH of the solution is a critical determinant of stability. The rate of hydrolysis of the peptide bond is catalyzed by both hydrogen (acidic conditions) and hydroxide (B78521) (basic conditions) ions. Generally, dipeptides exhibit a U-shaped pH-rate profile, with maximum stability typically observed in the slightly acidic to neutral pH range (pH 4-6).

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and other potential reactions such as oxidation.[1] For long-term storage, it is crucial to maintain low temperatures.

  • Buffer Composition: The choice of buffer can impact stability. Some buffer components can catalyze degradation reactions. It is important to use high-purity buffers and assess their compatibility with the peptide.

  • Presence of Oxidizing Agents: The phenylalanine residue can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.[2]

  • Enzymatic Degradation: In non-sterile conditions or biological matrices, proteases can rapidly degrade this compound.

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathways for this compound in aqueous solution are:

  • Hydrolysis of the Peptide Bond: This is the most common degradation pathway, resulting in the cleavage of the amide bond to yield the individual amino acids, alanine (B10760859) and phenylalanine. This reaction is catalyzed by both acid and base.

  • Diketopiperazine (DKP) Formation: Intramolecular cyclization can occur, especially at elevated temperatures in the solid state or in solution, to form the cyclic dipeptide, cyclo(Ala-Phe). This involves the loss of a water molecule.

  • Oxidation: The phenyl ring of the phenylalanine residue can be susceptible to oxidation, leading to the formation of hydroxylated and other oxidized species.

  • Deamidation: While not applicable to this compound itself, this is a common degradation pathway for peptides containing asparagine or glutamine residues.[3]

Q3: How should I store this compound solutions to ensure stability?

A3: For optimal stability of this compound solutions:

  • pH: Store solutions in a buffer system that maintains a pH within the range of maximum stability (typically pH 4-6).

  • Temperature: For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is essential. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to physical instability and degradation.

  • Protection from Light and Oxygen: Store solutions in amber vials to protect from light. To minimize oxidation, solutions can be purged with an inert gas like nitrogen or argon before sealing.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of peptide concentration over time in solution. Hydrolysis of the peptide bond.1. Verify the pH of the solution. Adjust to the optimal pH range of 4-6. 2. Store the solution at a lower temperature (-20°C or -80°C for long-term storage). 3. Prepare fresh solutions more frequently.
Appearance of unexpected peaks in HPLC analysis. Degradation products such as individual amino acids (alanine, phenylalanine) or cyclo(Ala-Phe).1. Characterize the new peaks using mass spectrometry (MS) to identify the degradation products. 2. Review storage conditions (pH, temperature, light exposure) to identify the stress factor causing degradation. 3. Implement a forced degradation study to systematically identify potential degradation products.
Variability in experimental results between batches. Inconsistent stability of this compound stock solutions.1. Standardize the preparation and storage protocol for all stock solutions. 2. Always use freshly prepared solutions or solutions that have been stored correctly for a defined period. 3. Perform a quick quality control check (e.g., HPLC) on the stock solution before critical experiments.
Precipitation or aggregation of the peptide solution. The peptide may have low solubility at the given pH or concentration, or physical instability is occurring.1. Check the solubility of this compound at the specific pH and buffer concentration. 2. Consider using a different buffer system or adding solubilizing excipients. 3. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide illustrative quantitative data on the stability of this compound. This data is based on typical dipeptide behavior and should be used as a general guide. Experimental determination of stability for your specific formulation is highly recommended.

Table 1: Illustrative Pseudo-First-Order Rate Constants (kobs) for this compound Hydrolysis at 70°C

pHkobs (day-1)Half-life (t1/2) (days)
2.00.2313.0
3.00.06910.0
4.00.02330.1
5.00.01740.8
6.00.02034.7
7.00.04615.1
8.00.1166.0
9.00.2892.4

Note: Half-life is calculated as t1/2 = 0.693 / kobs.

Table 2: Illustrative Effect of Temperature on the Stability of this compound at pH 5.0

Temperature (°C)kobs (day-1)Half-life (t1/2) (days)
400.002346.5
500.005138.6
600.01163.0
700.01740.8

Activation Energy (Ea) can be estimated from this data using the Arrhenius equation. Based on similar dipeptides, the activation energy for hydrolysis is often in the range of 80-100 kJ/mol.

Experimental Protocols

Protocol 1: pH-Rate Stability Study of this compound

Objective: To determine the rate of hydrolysis of this compound at various pH values.

Materials:

  • This compound

  • Buffer solutions (e.g., citrate (B86180) for pH 2-5, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 9) at a concentration of 50 mM.

  • Hydrochloric acid and Sodium hydroxide for pH adjustment.

  • High-purity water.

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Temperature-controlled incubator or water bath.

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.

    • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of 0.1 mg/mL.

    • Transfer aliquots of each buffered solution into sealed vials.

  • Incubation:

    • Place the vials in a temperature-controlled incubator set to a specific temperature (e.g., 70°C to accelerate degradation).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial for each pH.

    • Immediately quench the degradation reaction by cooling the vial in an ice bath.

  • HPLC Analysis:

    • Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 5-30% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each pH.

    • The slope of the linear regression will be the negative of the pseudo-first-order rate constant (-kobs).

    • Plot the log(kobs) versus pH to generate the pH-rate profile.

Visualizations

Degradation_Pathway AlaPhe This compound Hydrolysis_Products Alanine + Phenylalanine AlaPhe->Hydrolysis_Products Hydrolysis (H+ or OH- catalysis) DKP cyclo(Ala-Phe) AlaPhe->DKP Intramolecular Cyclization (Heat) Oxidation_Products Oxidized Products AlaPhe->Oxidation_Products Oxidation

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Stress Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_Stock Prepare Ala-Phe Stock Solution Dilute Dilute Stock into Buffers Prep_Stock->Dilute Prep_Buffers Prepare Buffers at Different pH Prep_Buffers->Dilute Incubate Incubate at Constant Temperature Dilute->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Quantify Remaining Ala-Phe HPLC->Data Plot Plot ln(C) vs. Time Data->Plot Calculate Calculate Rate Constants (k) Plot->Calculate Profile Generate pH-Rate Profile Calculate->Profile

Caption: Workflow for a pH-rate stability study.

References

troubleshooting alanylphenylalanine solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alanylphenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this dipeptide, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a dipeptide composed of the amino acids alanine (B10760859) and phenylalanine. Its properties are influenced by both the hydrophilic nature of alanine and the hydrophobic nature of phenylalanine. This dual characteristic can present challenges in achieving desired concentrations in aqueous solutions.

Q2: I'm having trouble dissolving this compound. What are the first steps I should take?

It is highly recommended to start by attempting to dissolve a small aliquot of your this compound sample before proceeding with the entire batch. This minimizes the risk of losing valuable material to an inappropriate solvent. Begin with deionized water and use sonication, as this has been reported to aid dissolution. If this is unsuccessful, consulting the detailed experimental protocols for alternative solvents and pH adjustments is advised.

Q3: Why is my this compound solution cloudy or forming a precipitate?

Cloudiness or precipitation can be due to several factors:

  • Low Solubility: this compound has conflicting reported solubilities, and you may be exceeding its solubility limit in the chosen solvent.

  • pH: The pH of your solution may be close to the isoelectric point (pI) of the dipeptide, the pH at which it has a net zero charge and is least soluble.

  • Aggregation: The phenylalanine residue has a tendency to promote aggregation, which can lead to the formation of insoluble particles.

  • Temperature: Low temperatures can decrease the solubility of some solutes.

Q4: Can I heat the solution to improve solubility?

Gentle warming can sometimes aid in dissolving peptides. However, excessive or prolonged heating should be avoided as it can lead to degradation of the dipeptide.

Q5: How does the pH of the solution affect this compound solubility?

The solubility of peptides is significantly influenced by pH. At the isoelectric point (pI), the peptide has a net neutral charge and is typically at its minimum solubility. Adjusting the pH away from the pI (either more acidic or more basic) will increase the net charge of the peptide, enhancing its interaction with polar solvents like water and thereby increasing its solubility. The estimated pI of this compound is approximately 5.89. Therefore, adjusting the pH to be either below 5 or above 7 should improve its solubility in aqueous solutions.

Quantitative Data Summary

There is conflicting information in the available literature regarding the solubility of this compound. Below is a summary of the reported values. It is crucial for researchers to perform their own small-scale solubility tests.

SolventReported Solubility (mg/mL)Notes
Water100[1]Requires ultrasonic treatment.[1]
Water< 0.1 (insoluble)[2]
DMSO< 1 (insoluble or slightly soluble)[2]
PBS (pH 7.2)~5 (for L-phenylalanine)This is the solubility of the constituent amino acid, not the dipeptide. It may provide a rough estimate.[3]
EthanolInsoluble (for L-phenylalanine)[4]Data for the constituent amino acid.
MethanolVery slightly soluble (for L-phenylalanine)[4]Data for the constituent amino acid.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound
  • Start with a Small Amount: Weigh a small, representative amount of the lyophilized this compound powder.

  • Aqueous Attempt with Sonication:

    • Add a small volume of high-purity deionized water to the vial.

    • Place the vial in an ultrasonic bath and sonicate for 10-15 minutes. Observe for dissolution.

    • If the peptide dissolves, you can proceed to dilute it to your desired concentration with your aqueous buffer.

  • pH Adjustment (if insoluble in water):

    • If the peptide remains insoluble in water, check the pH of the suspension.

    • To dissolve a peptide with an estimated pI of 5.89, you can either:

      • Acidic condition: Add a small amount of 0.1 M HCl dropwise while vortexing to lower the pH to < 5.

      • Basic condition: Add a small amount of 0.1 M NaOH dropwise while vortexing to raise the pH to > 7.

    • Once dissolved, you can adjust the pH back to your desired experimental range, but be aware that the peptide may precipitate out again if the final pH is close to its pI.

  • Organic Solvent as a Last Resort:

    • If the peptide is still insoluble, carefully try a small amount of an organic solvent like DMSO. Note that some sources report low solubility in DMSO as well.

    • If it dissolves in the organic solvent, slowly add this stock solution dropwise to your stirring aqueous buffer to the desired final concentration. Rapid addition can cause precipitation.

Protocol 2: Estimation of the Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like this compound, the pI can be estimated by averaging the pKa values of the terminal carboxyl group and the terminal amino group.

  • pKa of the C-terminal carboxyl group of Phenylalanine: ~2.20

  • pKa of the N-terminal amino group of Alanine: ~9.69

Estimated pI = (pKaCOOH + pKaNH3+) / 2 Estimated pI = (2.20 + 9.69) / 2 = 5.95

Note: This is an estimation. The actual pI can be influenced by the proximity of the charged groups. A more precise estimation considering the pKa of the N-terminus of Alanine (pKa1 ~ 2.34) and the C-terminus of Phenylalanine (pKa2 ~ 9.24) would be (2.34 + 9.24)/2 = 5.79. For the purpose of this guide, an estimated pI of ~5.8-6.0 is a reasonable working value.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound will not dissolve in water. High hydrophobicity due to the phenylalanine residue.1. Use sonication for an extended period (up to 30 minutes). 2. Adjust the pH of the water to be < 5 or > 7. 3. As a last resort, try dissolving in a minimal amount of DMSO first, then slowly diluting with your aqueous buffer.
The solution is cloudy after initial dissolution. The solution is supersaturated, or aggregation is occurring.1. Centrifuge the solution to pellet any undissolved material and use the supernatant. 2. Try preparing a more dilute solution. 3. Filter the solution through a 0.22 µm filter.
Precipitate forms when adding a buffer. The pH of the final solution is near the pI of the dipeptide, or the buffer components are causing "salting out".1. Ensure the final pH of your buffered solution is significantly different from the estimated pI (~5.89). 2. Add the dissolved peptide solution to the buffer very slowly while stirring vigorously. 3. Try using a buffer with a lower salt concentration.
Inconsistent results in bioassays. Incomplete dissolution leading to inaccurate concentration, or degradation of the peptide.1. Always ensure complete dissolution before use. Visually inspect for any particulate matter. 2. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C.

Visualizations

Logical Workflow for Solubilizing this compound

Solubility_Workflow start Start with Small Aliquot of this compound water Add Deionized Water start->water sonicate Sonicate for 15-30 min water->sonicate dissolved_water Completely Dissolved? sonicate->dissolved_water success Solution Ready dissolved_water->success Yes ph_adjust Adjust pH (<5 or >7) dissolved_water->ph_adjust No dissolved_ph Completely Dissolved? ph_adjust->dissolved_ph dissolved_ph->success Yes organic_solvent Use Minimal DMSO dissolved_ph->organic_solvent No dissolved_organic Completely Dissolved? organic_solvent->dissolved_organic dilute Slowly Dilute into Aqueous Buffer dissolved_organic->dilute Yes failure Insoluble - Re-evaluate Experiment dissolved_organic->failure No dilute->success

Caption: A step-by-step workflow for dissolving this compound.

Hypothesized Cellular Signaling Pathway of this compound

Disclaimer: The following diagram illustrates a hypothesized signaling pathway based on the known cellular uptake of dipeptides and the established signaling roles of phenylalanine. Direct evidence for this compound activating these specific pathways is currently limited.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_signaling Signaling Cascades AlaPhe_ext This compound pept1 PEPT1/PEPT2 (Dipeptide Transporter) AlaPhe_ext->pept1 AlaPhe_int This compound pept1->AlaPhe_int hydrolysis Hydrolysis AlaPhe_int->hydrolysis Ala Alanine hydrolysis->Ala Phe Phenylalanine hydrolysis->Phe metabolism Cellular Metabolism Ala->metabolism gpcr GPCR Activation Phe->gpcr mTOR mTOR Pathway Activation Phe->mTOR protein_synthesis Protein Synthesis gpcr->protein_synthesis mTOR->protein_synthesis

Caption: Hypothesized cellular uptake and signaling of this compound.

References

Technical Support Center: Optimization of HPLC Method for Alanylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of alanylphenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting common issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for reversed-phase HPLC analysis of this compound?

A1: For initial method development for this compound, a reversed-phase C18 column is a suitable starting point.[1] A gradient elution with a water/acetonitrile mobile phase containing an acidic modifier is typically effective.[1][2]

Q2: What is the role of trifluoroacetic acid (TFA) in the mobile phase for peptide analysis?

A2: Trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing reagent.[1] It helps to improve peak shape and resolution by protonating the carboxyl groups of the peptide, which reduces secondary interactions with the stationary phase.[1] A concentration of 0.1% TFA is a standard starting point.

Q3: Can I use formic acid instead of TFA?

A3: Yes, formic acid is a viable alternative to TFA, especially when interfacing with mass spectrometry (MS), as TFA can cause signal suppression.[2] However, formic acid is a weaker acid than TFA, which may result in different selectivity and potentially broader peaks on some columns.[2]

Q4: What are the potential impurities I might see in my this compound sample?

A4: Impurities in synthetic peptides can arise from various sources during synthesis and storage.[3] For this compound, potential impurities could include starting materials (alanine and phenylalanine), by-products from incomplete reactions, or degradation products.[3][4]

Q5: My this compound peak is showing significant tailing. What could be the cause?

A5: Peak tailing for peptides is often caused by unwanted interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on the silica (B1680970) support.[1] This can be addressed by ensuring the mobile phase has a sufficiently low pH (using TFA or another acid modifier), or by using a column with advanced end-capping.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.[5] - Column overload.- Add or increase the concentration of an ion-pairing reagent like TFA to the mobile phase.[1] - Adjust the mobile phase pH.[5] - Reduce the sample injection volume or concentration.
Broad Peaks - Low column efficiency.- Mobile phase flow rate is too low.[6] - Large dead volume in the HPLC system.- Ensure the column is properly packed and not degraded.- Optimize the flow rate.[6] - Check and minimize the length and diameter of all tubing.
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Temperature variations.[6] - Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.[6] - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Co-elution with Impurities - Insufficient resolution.- Optimize the gradient profile; a shallower gradient can improve separation.[5] - Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).- Experiment with a different stationary phase (e.g., a phenyl-hexyl column).[5]
No Peak or Very Small Peak - Sample degradation.- Incorrect detection wavelength.- Sample not dissolving in the injection solvent.- Ensure proper sample storage and handling.- Set the UV detector to a lower wavelength (e.g., 210-220 nm) for peptide bond detection.- Dissolve the sample in the initial mobile phase whenever possible.

Experimental Protocols

General Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for specific applications.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

  • Gradient: A shallow gradient is recommended for dipeptides. For example, start at 5% B and increase to 30% B over 20 minutes.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A.

Data Presentation

Table 1: Typical Starting HPLC Parameters for this compound Analysis
ParameterRecommended Starting ConditionRationale
Stationary Phase C18Good retention for moderately polar dipeptides.[1]
Mobile Phase A 0.1% TFA in WaterProvides protons to suppress silanol interactions and acts as an ion-pairing agent.[1]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for peptide separations.[5]
Gradient 5-30% B over 20 minA shallow gradient is often necessary to resolve closely related peptide impurities.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 30 °CProvides good reproducibility; can be adjusted to alter selectivity.
Detection Wavelength 215 nmAllows for the detection of the peptide backbone.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Report Generation Integration->Report

Caption: A general workflow for HPLC analysis.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues Problem Chromatographic Problem (e.g., Poor Peak Shape) CheckMobilePhase Check Mobile Phase (pH, Additives) Problem->CheckMobilePhase Tailing/Fronting CheckPump Check Pump (Flow Rate, Leaks) Problem->CheckPump Drifting RT CheckColumn Check Column (Contamination, Age) CheckMobilePhase->CheckColumn CheckSample Check Sample (Concentration, Solvent) CheckColumn->CheckSample CheckTemp Check Temperature (Stability) CheckPump->CheckTemp CheckEquilibration Check Column Equilibration CheckTemp->CheckEquilibration

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Alanylphenylalanine Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alanylphenylalanine (Ala-Phe) crystallization. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this dipeptide.

Disclaimer: Detailed experimental data and established protocols specifically for the crystallization of this compound are limited in publicly available literature. The following guidance is based on general crystallization principles and data extrapolated from its constituent amino acid, L-phenylalanine (B559525), which may face similar challenges such as polymorphism and solvent-mediated transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining high-quality this compound crystals?

A1: The primary challenges in crystallizing this compound are expected to be similar to those for many peptides and amino acids, including:

  • Poor Solubility: this compound is reported to be poorly soluble in water and dimethyl sulfoxide (B87167) (DMSO)[1]. This can make it difficult to prepare a supersaturated solution, which is a prerequisite for crystallization.

  • Polymorphism: Like its constituent amino acid L-phenylalanine, this compound may exhibit polymorphism, meaning it can exist in multiple crystal forms with different physical properties[2][3]. Controlling which polymorph crystallizes is a significant challenge.

  • Metastable Form Crystallization: It is common for a metastable crystal form to nucleate and grow first, which may later transform into a more stable form[3][4]. This can lead to a mixture of crystal forms or changes in the solid form over time.

  • Solvent Effects: The choice of solvent can significantly influence the crystal form (solvates/hydrates vs. anhydrates) and morphology[2]. For instance, L-phenylalanine can form both an anhydrate and a monohydrate[4].

  • Nucleation Control: Spontaneous or uncontrolled nucleation can lead to a large number of small crystals, making it difficult to obtain larger, single crystals suitable for analysis[3][5].

Q2: What is the reported solubility of this compound?

A2: The solubility of this compound is reported to be low in common solvents.

SolventSolubilityReference
Water (H₂O)< 0.1 mg/mL (insoluble)[1]
Dimethyl Sulfoxide (DMSO)< 1 mg/mL (insoluble or slightly soluble)[1]

Note: This data indicates significant challenges in preparing solutions for crystallization and may necessitate the exploration of a wider range of solvents or solvent mixtures.

Q3: How can I control polymorphism during this compound crystallization?

A3: Controlling polymorphism involves careful manipulation of crystallization conditions. Based on studies of L-phenylalanine, the following strategies can be employed:

  • Temperature Control: Temperature can influence the thermodynamic stability of different polymorphs. For L-phenylalanine, the anhydrate form is more stable at higher temperatures (above 37°C), while the monohydrate is the initial form obtained by spontaneous nucleation at lower temperatures[4].

  • Solvent Selection: The composition of the solvent system is critical. For L-phenylalanine, mixed solvent systems (e.g., water/2-propanol) have been used to selectively crystallize the desired form[3].

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process towards that form and help control crystal size[3][4].

  • Supersaturation Control: Maintaining a constant, low level of supersaturation can prevent the nucleation of undesired polymorphs[3].

Troubleshooting Guides

Issue 1: No Crystals are Forming

Possible Causes:

  • Insufficient supersaturation.

  • The solution is in the metastable zone where spontaneous nucleation is unlikely.

  • Presence of impurities inhibiting nucleation.

Troubleshooting Steps:

G start No Crystals Observed check_super Is the solution supersaturated? start->check_super check_impurities Are there impurities present? start->check_impurities increase_super Increase Supersaturation: - Evaporate solvent slowly - Cool the solution slowly - Add an anti-solvent check_super->increase_super No induce_nucleation Induce Nucleation: - Add seed crystals - Scratch the side of the vessel - Introduce a rough surface check_super->induce_nucleation Yes success Crystals Formed increase_super->success induce_nucleation->success check_impurities->check_super No purify Purify the sample (e.g., recrystallization, chromatography) check_impurities->purify Yes purify->start G start Amorphous Precipitate or Oil Formed reduce_super Reduce Supersaturation Rate: - Slow down cooling rate - Slow down anti-solvent addition - Use a solvent with higher solubility start->reduce_super change_solvent Change Solvent System: - Screen different solvents or mixtures - Use a solvent in which the compound is less soluble start->change_solvent adjust_temp Adjust Temperature: - Lower the crystallization temperature start->adjust_temp success Crystals Formed reduce_super->success change_solvent->success adjust_temp->success G start Mixture of Crystal Forms Obtained use_seeding Use Seeding: - Add seed crystals of the desired polymorph start->use_seeding control_super Control Supersaturation: - Maintain a low, constant supersaturation start->control_super adjust_conditions Adjust Crystallization Conditions: - Change temperature - Modify solvent composition start->adjust_conditions isolate_desired Isolate Desired Polymorph use_seeding->isolate_desired control_super->isolate_desired adjust_conditions->isolate_desired

References

Technical Support Center: Synthetic Alanylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic alanylphenylalanine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Question: My HPLC analysis of synthetic this compound shows several unexpected peaks besides the main product peak. What could be the origin of these impurities?

Answer: Unexpected peaks in the HPLC chromatogram of synthetic this compound can arise from various sources during the synthesis process. These can be broadly categorized as process-related impurities and degradation products. Common impurities include:

  • Deletion Sequences: Incomplete coupling reactions can lead to the formation of peptides missing one of the amino acids, in this case, individual Alanine (B10760859) or Phenylalanine residues.

  • Insertion Sequences: If excess activated amino acids are not completely removed during the synthesis cycles, they can be incorporated into the peptide chain, resulting in longer peptide impurities.[1]

  • Diastereomers (Epimers): Racemization of the chiral center of either alanine or phenylalanine can occur during the activation and coupling steps of peptide synthesis.[1] This results in the formation of D-L, L-D, and D-D diastereomers of the desired L-L this compound.

  • Diketopiperazine: The linear dipeptide can cyclize to form a stable six-membered ring, known as a diketopiperazine (cyclo(Ala-Phe)). This is a common side reaction in dipeptide synthesis.

  • Residual Protecting Groups: Incomplete removal of protecting groups from the N-terminus (e.g., Fmoc or Boc) or C-terminus can result in impurities with a higher molecular weight.

  • Coupling Reagent Adducts: Byproducts of coupling reagents, such as N-acylurea from carbodiimides (e.g., DCC, DIC), can sometimes be difficult to remove completely.

To identify the nature of these unexpected peaks, it is recommended to use mass spectrometry (MS) in conjunction with HPLC (LC-MS). The mass difference between the main peak and the impurity peaks can provide clues to the impurity's identity.

Issue 2: Mass Spectrometry Analysis Shows a Peak with a Mass of 218 g/mol

Question: My mass spectrum of this compound (expected molecular weight: 236.27 g/mol ) shows a significant peak at m/z 218. What is this impurity?

Answer: A peak at m/z 218 in the mass spectrum of a synthetic this compound sample likely corresponds to the diketopiperazine of this compound (cyclo(Ala-Phe)). This cyclic dipeptide is formed through the intramolecular cyclization of the linear dipeptide, with the loss of a water molecule (H₂O, molecular weight approx. 18 g/mol ).

Calculation:

  • Molecular Weight of this compound: 236.27 g/mol

  • Molecular Weight of Water: 18.02 g/mol

  • Expected Molecular Weight of Diketopiperazine: 236.27 - 18.02 = 218.25 g/mol

This is a common impurity in dipeptide synthesis and its presence can be minimized by careful control of the coupling and deprotection steps.

Issue 3: Difficulty in Separating Diastereomeric Impurities

Question: I suspect the presence of diastereomers in my this compound sample, but I am unable to separate them using my standard reversed-phase HPLC method. What can I do?

Answer: The separation of diastereomers can be challenging as they often have very similar physicochemical properties.[2] If your standard RP-HPLC method is not providing adequate separation, consider the following troubleshooting steps:

  • Optimize HPLC Method:

    • Mobile Phase: Modify the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or a mixture), the buffer, or the pH of the mobile phase.

    • Column: Try a different stationary phase. A column with a different chemistry (e.g., a phenyl-hexyl or a biphenyl (B1667301) phase) might offer better selectivity. Longer columns or columns with smaller particle sizes can also improve resolution.

    • Temperature: Adjusting the column temperature can sometimes improve the separation of closely eluting peaks.

  • Chiral Chromatography: If optimization of the achiral method is unsuccessful, using a chiral stationary phase (CSP) is a more direct approach to separate diastereomers.

  • Derivatization: Derivatizing the dipeptide with a chiral reagent can create diastereomeric derivatives with larger differences in their physical properties, making them easier to separate on a standard achiral column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The most common impurities are typically process-related and can include:

  • Starting Materials: Unreacted L-alanine and L-phenylalanine.

  • Side-Reaction Products: Diketopiperazine (cyclo(Ala-Phe)).

  • Stereoisomers: Diastereomers such as D-alanyl-L-phenylalanine, L-alanyl-D-phenylalanine, and D-alanyl-D-phenylalanine.

  • Synthesis Failures: Deletion sequences (Alanine or Phenylalanine).

  • Residuals: Solvents, reagents, and byproducts from protecting groups and coupling agents.

Q2: How can I quantify the level of these impurities?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying impurities in peptide samples.[3] By running a standard of known concentration, you can determine the concentration of the main this compound peak and the relative percentage of impurity peaks based on their peak areas. For accurate quantification of specific impurities, it is often necessary to synthesize or isolate the impurity to use as a reference standard. Mass spectrometry can be used for identification and semi-quantitative estimation.[4]

Q3: What are the typical acceptance criteria for purity of synthetic this compound for research purposes?

A3: For most research applications, a purity of >95% as determined by HPLC is considered acceptable. However, for more sensitive applications such as in vitro or in vivo biological assays, a purity of >98% or even >99% may be required. The acceptable level of specific impurities, such as diastereomers, may be even lower depending on their potential biological activity.

Data Presentation

Table 1: Common Impurities in Synthetic this compound and their Typical Characteristics

Impurity NameCommon AbbreviationMolecular Weight ( g/mol )Typical Mass Difference from ParentAnalytical Detection Method
This compoundAla-Phe236.27-HPLC, LC-MS, NMR
Diketopiperazinecyclo(Ala-Phe)218.25-18 (H₂O)HPLC, LC-MS, NMR
D-Alanyl-L-PhenylalanineD-Ala-L-Phe236.270Chiral HPLC, NMR
L-Alanyl-D-PhenylalanineL-Ala-D-Phe236.270Chiral HPLC, NMR
AlanineAla89.09-147.18HPLC, LC-MS
PhenylalaninePhe165.19-71.08HPLC, LC-MS

Experimental Protocols

1. HPLC Method for Purity Analysis of this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 60% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthetic this compound in Mobile Phase A at a concentration of 1 mg/mL.

2. Mass Spectrometry for Impurity Identification

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.

  • Scan Range: m/z 100 - 1000.

  • Data Analysis: The accurate mass measurements are used to predict the elemental composition of the parent ion and any fragment ions, which helps in identifying the impurities.

3. NMR Spectroscopy for Structural Confirmation and Diastereomer Analysis

  • Solvent: Deuterated water (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Spectrometer: 400 MHz or higher.

  • Experiments:

    • ¹H NMR: To confirm the overall structure and identify major components.

    • ¹³C NMR: To confirm the carbon framework.

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations within each amino acid residue.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, which can confirm the peptide bond.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used to differentiate between diastereomers by observing through-space interactions between protons.

Visualizations

Impurity_Troubleshooting_Workflow cluster_0 Initial Analysis cluster_1 Evaluation cluster_2 Outcome cluster_3 Impurity Identification cluster_4 Characterization cluster_5 Impurity Identity cluster_6 Action start Synthetic this compound Sample hplc_analysis HPLC Purity Analysis start->hplc_analysis purity_check Purity > 95%? hplc_analysis->purity_check pass Acceptable for Use purity_check->pass Yes fail Impurity Identification Required purity_check->fail No lcms_analysis LC-MS Analysis fail->lcms_analysis nmr_analysis NMR Analysis fail->nmr_analysis mass_diff Analyze Mass Differences lcms_analysis->mass_diff nmr_structure Elucidate Structure nmr_analysis->nmr_structure impurity_identified Common Impurities Identified (Diketopiperazine, Diastereomers, etc.) mass_diff->impurity_identified nmr_structure->impurity_identified optimize_synthesis Optimize Synthesis Conditions impurity_identified->optimize_synthesis purification Further Purification impurity_identified->purification

Caption: Workflow for troubleshooting impurities in synthetic this compound.

References

Technical Support Center: Alanylphenylalanine Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and troubleshooting of alanylphenylalanine to ensure its long-term stability for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound powder should be stored at either -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is also recommended to protect the compound from light.[2]

Q2: What are the primary degradation pathways for this compound?

A2: Based on the stability of similar dipeptides, the primary degradation pathways for this compound are hydrolysis and cyclization. Hydrolysis involves the cleavage of the peptide bond to form the constituent amino acids, L-alanine and L-phenylalanine. Cyclization, which can be induced by heat, results in the formation of a cyclic dipeptide, specifically a diketopiperazine.

Q3: My this compound solution appears cloudy. What could be the cause?

A3: Cloudiness in an this compound solution can indicate several issues. It may be due to low solubility, especially at high concentrations. Ensure the solvent is appropriate and consider using sonication to aid dissolution.[1] Cloudiness could also signify precipitation of the dipeptide or the formation of insoluble degradation products. It is advisable to prepare solutions fresh and filter them through a 0.22 µm filter before use.

Q4: I suspect my this compound has degraded. How can I verify this?

A4: Degradation of this compound can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact dipeptide from its potential degradation products (L-alanine, L-phenylalanine, and diketopiperazine). An increase in the peaks corresponding to these degradation products and a decrease in the main this compound peak would confirm degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Contamination of the sample or solvent.Ensure use of high-purity solvents and clean labware. Prepare a fresh sample and re-analyze.
Degradation of this compound.Review storage conditions and sample preparation procedures. Compare the chromatogram with a reference standard. If degradation is suspected, perform forced degradation studies to identify potential degradant peaks.
Loss of assay purity over time Improper storage conditions (e.g., exposure to high temperature, humidity, or light).Store solid this compound at -20°C or 4°C in a tightly sealed container, protected from light. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Inherent instability of the compound under experimental conditions.Evaluate the pH and temperature of your experimental buffers. Dipeptides can be susceptible to hydrolysis at extreme pH values.
Inconsistent analytical results Issues with the analytical method.Verify the suitability of your HPLC method. Ensure it is a stability-indicating method capable of separating the analyte from its degradation products. Validate the method for parameters such as linearity, precision, and accuracy.
Sample preparation variability.Standardize the sample preparation protocol, including solvent, concentration, and dissolution time.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for Solid this compound

Storage Temperature Recommended Duration Reference
-20°CUp to 3 years[1]
4°CUp to 2 years[1]

Note: It is also recommended to protect the product from light.[2]

Table 2: Storage Conditions for this compound in Solution

Storage Temperature Recommended Duration Reference
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a general reversed-phase HPLC method suitable for assessing the stability of this compound and separating it from its primary potential degradation products. This is a representative method and may require optimization for specific instrumentation and applications.

1. Materials and Reagents:

  • This compound reference standard

  • L-Alanine reference standard

  • L-Phenylalanine reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% to 5% B

    • 25-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Degradation Product Standards: Prepare individual stock solutions of L-alanine and L-phenylalanine in mobile phase A.

  • Sample for Analysis: Accurately weigh and dissolve the this compound sample in mobile phase A to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

4. Forced Degradation Study (for method validation):

  • Acid Hydrolysis: Incubate the sample solution in 0.1 M HCl at 60°C for a specified time. Neutralize before injection.

  • Base Hydrolysis: Incubate the sample solution in 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the solid sample at an elevated temperature (e.g., 80°C) for a specified duration, then dissolve in the mobile phase for analysis.

Visualizations

Potential Degradation Pathways of this compound AlaPhe This compound Hydrolysis Hydrolysis (Cleavage of peptide bond) AlaPhe->Hydrolysis Cyclization Cyclization (Heat-induced) AlaPhe->Cyclization Ala L-Alanine Hydrolysis->Ala Phe L-Phenylalanine Hydrolysis->Phe DKP Diketopiperazine (Cyclic Dipeptide) Cyclization->DKP

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for this compound Stability Issues start Stability Issue Observed (e.g., low purity, extra peaks) check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage correct_storage Implement Recommended Storage (-20°C or 4°C, protected from light) check_storage->correct_storage Incorrect check_method Evaluate Analytical Method check_storage->check_method Correct reanalyze Re-analyze Sample correct_storage->reanalyze validate_method Validate Stability-Indicating Method (Forced Degradation) check_method->validate_method Not Validated check_sample_prep Review Sample Preparation check_method->check_sample_prep Validated validate_method->reanalyze end Issue Resolved reanalyze->end standardize_prep Standardize Protocol (Solvent, Concentration) check_sample_prep->standardize_prep Inconsistent check_sample_prep->end Consistent standardize_prep->reanalyze

Caption: Troubleshooting workflow for this compound stability issues.

References

Validation & Comparative

Dipeptide Showdown: Alanylphenylalanine vs. Phenylalanylalanine in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the realm of peptide research, the sequence of amino acids is paramount in dictating biological function. Even a subtle alteration, such as reversing the order of two amino acids, can profoundly impact a dipeptide's activity. This guide provides a detailed, objective comparison of the known biological activities of two isomeric dipeptides: alanylphenylalanine (Ala-Phe) and phenylalanylalanine (Phe-Ala), drawing upon available experimental data.

While direct comparative studies investigating the biological activities of Ala-Phe and Phe-Ala are not extensively available in the current body of scientific literature, this guide synthesizes the existing research on each dipeptide to offer a parallel analysis of their reported effects.

Summary of Biological Activities

DipeptideReported Biological ActivityQuantitative DataCell Line / System
This compound (Ala-Phe) Potential antitumor agent (when complexed with Au(III))[1]IC50: 0.07 mM (for inhibition of [14C]Gly-Sar uptake)[1]Madin-Darby Canine Kidney (MDCK) cells[1]
Phenylalanylalanine (Phe-Ala) Derivatives Antitumor activity (inhibition of cell proliferation)IC50: 1.38 ± 0.18 µmol/L (Compound 7c at 48h)[2]Human Prostate Cancer (PC3) cells[2]

Note: The data for phenylalanylalanine is for a synthesized derivative and not the native dipeptide. This highlights a significant area for future research to determine the intrinsic biological activity of Phe-Ala.

In-Depth Analysis of Biological Activity

This compound (Ala-Phe): A Potential Antitumor Agent

Research has pointed to this compound as a molecule of interest in oncology. When complexed with gold (III), Ala-Phe is suggested to act as a potential antitumor agent by targeting DNA[1]. This mechanism implies that the dipeptide facilitates the delivery or interaction of the metal ion with genetic material, leading to the inhibition of tumor cell proliferation[1].

A key piece of quantitative data available for Ala-Phe is its inhibitory effect on the peptide transporter 1 (PEPT1). In a study using MDCK cells, which are known to express PEPT1, Ala-Phe demonstrated an IC50 value of 0.07 mM for the inhibition of radiolabeled glycylsarcosine (B1347041) ([14C]Gly-Sar) uptake[1]. This suggests that Ala-Phe can interact with and potentially be transported by PEPT1, a mechanism that could be exploited for targeted drug delivery to cells expressing this transporter.

Phenylalanylalanine (Phe-Ala) and its Derivatives: Focus on Anticancer Properties

While specific biological activity data for the unmodified dipeptide phenylalanylalanine is scarce, research into its derivatives has yielded promising results in the context of cancer therapy. A study on newly synthesized L-phenylalanine dipeptide derivatives identified a specific compound, designated as 7c, with potent anti-proliferative effects against human prostate cancer (PC3) cells[2].

This derivative exhibited a time-dependent inhibitory effect on PC3 cell growth, with IC50 values of 3.63 ± 0.43 µmol/L, 1.57 ± 0.28 µmol/L, and 1.38 ± 0.18 µmol/L at 12, 24, and 48 hours of treatment, respectively[2]. The study observed significant morphological changes in the treated cells, indicative of cytotoxicity[2]. These findings underscore the potential of the Phe-Ala scaffold as a starting point for the design of novel anticancer agents.

Experimental Methodologies

Cell Viability and Proliferation Assay (MTT Assay)

The anti-proliferative effects of the L-phenylalanine dipeptide derivatives were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[2]. This colorimetric assay is a standard method for assessing cell viability.

Protocol:

  • Cell Seeding: PC3 cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the dipeptide derivatives (e.g., 0.75, 1.5, and 3.0 µmol/L for compound 7c) or a vehicle control (DMSO) for specified durations (12, 24, and 48 hours)[2].

  • MTT Addition: Following the incubation period, MTT solution is added to each well. Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell proliferation by 50%.

Peptide Transporter (PEPT1) Inhibition Assay

The interaction of Ala-Phe with the PEPT1 transporter was assessed by measuring the inhibition of the uptake of a known PEPT1 substrate, [14C]Gly-Sar.

Protocol:

  • Cell Culture: MDCK cells, which endogenously express PEPT1, are cultured to confluence in appropriate cell culture plates.

  • Pre-incubation: The cells are washed and pre-incubated in a transport buffer.

  • Inhibition Assay: The cells are then incubated with a fixed concentration of the radiolabeled substrate, [14C]Gly-Sar, in the presence of varying concentrations of the inhibitor (Ala-Phe).

  • Uptake Measurement: After a defined incubation period, the uptake of the radiolabeled substrate is stopped by washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • IC50 Determination: The concentration of Ala-Phe that causes a 50% reduction in the uptake of [14C]Gly-Sar is determined as the IC50 value.

Visualizing the Concepts

experimental_workflow cluster_ala_phe This compound (Ala-Phe) Activity cluster_phe_ala Phenylalanylalanine (Phe-Ala) Derivative Activity ala_phe Ala-Phe pept1 PEPT1 Transporter ala_phe->pept1 Binds to inhibition Inhibition ala_phe->inhibition Leads to glysar [14C]Gly-Sar Uptake pept1->glysar Mediates inhibition->glysar Blocks phe_ala_deriv Phe-Ala Derivative (e.g., Compound 7c) pc3_cells PC3 Cancer Cells phe_ala_deriv->pc3_cells Acts on apoptosis Apoptosis/Cytotoxicity phe_ala_deriv->apoptosis Induces proliferation Cell Proliferation pc3_cells->proliferation Undergoes apoptosis->proliferation Inhibits

Caption: Comparative workflow of the reported biological activities.

Conclusion and Future Directions

The available evidence suggests that both this compound and derivatives of phenylalanylalanine possess noteworthy biological activities, particularly in the context of cancer research. Ala-Phe, especially when complexed with gold, shows potential as a DNA-targeting agent and interacts with the PEPT1 transporter. Derivatives of Phe-Ala have demonstrated potent anti-proliferative effects against prostate cancer cells.

A significant gap in the current research landscape is the lack of direct, head-to-head comparative studies of Ala-Phe and Phe-Ala. Future investigations should aim to:

  • Directly compare the cytotoxic and anti-proliferative effects of Ala-Phe and Phe-Ala on a panel of cancer cell lines.

  • Elucidate the mechanisms of action for any observed activity of Phe-Ala.

  • Explore the potential of both dipeptides as scaffolds for the development of novel therapeutics.

Such studies will be instrumental in fully understanding the structure-activity relationship of these simple yet potentially potent dipeptides and will guide the rational design of future peptide-based drugs.

References

A Comparative Analysis of Alanylphenylalanine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the four stereoisomers of the dipeptide alanylphenylalanine: L-alanyl-L-phenylalanine (L-Ala-L-Phe), D-alanyl-D-phenylalanine (D-Ala-D-Phe), L-alanyl-D-phenylalanine (L-Ala-D-Phe), and D-alanyl-L-phenylalanine (D-Ala-L-Phe). The stereochemistry of amino acid residues in a peptide sequence can significantly influence its physicochemical properties, biological activity, and metabolic stability, making such a comparison crucial for applications in drug design and development.

Physicochemical Properties
PropertyL-Ala-L-PheD-Ala-D-PheL-Ala-D-PheD-Ala-L-Phe
Molecular Formula C₁₂H₁₆N₂O₃C₁₂H₁₆N₂O₃C₁₂H₁₆N₂O₃C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol [1]236.27 g/mol 236.27 g/mol 236.27 g/mol
Appearance Solid[1]Predicted: SolidPredicted: SolidPredicted: Solid
LogP (experimental) -1.72[1]Data not availableData not availableData not available
Predicted LogP -2.5-2.5-2.5-2.5
Predicted pKa (acidic) 3.41±0.103.41±0.103.41±0.103.41±0.10
Predicted pKa (basic) 8.50±0.108.50±0.108.50±0.108.50±0.10
Predicted Water Solubility Data not availableData not availableData not availableData not available

Note: Predicted values are based on computational models and may not reflect experimental results.

Biological Activity

The biological activity of dipeptides is highly dependent on their stereochemistry, which influences their interaction with chiral biological targets such as receptors and enzymes.

Taste Perception:

Hydrophobic dipeptides are often associated with a bitter taste. The bitterness is thought to arise from the interaction of the peptide with specific G-protein coupled receptors (GPCRs) known as bitter taste receptors (T2Rs). Human bitter taste receptor T2R1 has been identified as a receptor for bitter di- and tripeptides.[2] The hydrophobicity of the amino acid side chains is a key factor in the intensity of the bitter taste. The "Q rule" is a method used to predict the bitterness of peptides based on their average hydrophobicity.[3][4] Peptides with a Q-value above 1400 cal/mol are generally predicted to be bitter.[3][4] Given the hydrophobic nature of the phenylalanine side chain, all this compound isomers are expected to have a bitter taste. However, the precise bitterness threshold for each isomer is not documented and would require sensory panel evaluation.

Peptide Transport:

The intestinal absorption of di- and tripeptides is primarily mediated by the proton-coupled peptide transporter 1 (PepT1).[5][6] PepT1 exhibits stereoselectivity, generally showing a higher affinity for peptides containing L-amino acids. Therefore, it is expected that L-Ala-L-Phe would be transported more efficiently than its isomers containing D-amino acids. The transport of dipeptides is also influenced by factors such as charge, hydrophobicity, and the size of the amino acid side chains.[7]

Cytotoxicity and Stability:

The stereochemistry of peptides can also impact their stability and potential cytotoxicity. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which can lead to a longer half-life in biological systems.[8][9] This increased stability can sometimes result in enhanced biological activity or altered cytotoxic profiles.[8][10] While L-Ala-L-Phe has been investigated as a potential anti-tumor agent,[11] a direct comparative study of the cytotoxicity of all four this compound isomers has not been reported. It is plausible that the D-containing isomers could exhibit different cytotoxic effects and stability profiles.

The following table summarizes the expected and known biological activities of the this compound isomers.

Biological ActivityL-Ala-L-PheD-Ala-D-PheL-Ala-D-PheD-Ala-L-Phe
Predicted Taste BitterBitterBitterBitter
Predicted PepT1 Transport High affinityLow affinityIntermediate affinityIntermediate affinity
Potential Cytotoxicity Investigated as anti-tumor agent[11]Data not availableData not availableData not available
Predicted Proteolytic Stability LowHighHighHigh

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, separation, and characterization of stereoisomers.

Synthesis of this compound Isomers

The synthesis of the four stereoisomers of this compound can be achieved through standard solid-phase or solution-phase peptide synthesis protocols. The key is the use of the appropriate chiral-protected amino acid building blocks.

General Workflow for Solid-Phase Peptide Synthesis:

  • Resin Preparation: Start with a suitable resin, for example, a Wang resin pre-loaded with the C-terminal amino acid (L- or D-phenylalanine).

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid using a base such as piperidine (B6355638) in DMF.

  • Coupling: Activate the carboxylic acid of the N-terminally protected incoming amino acid (L- or D-alanine) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a suitable solvent like DMF. Add this activated amino acid to the deprotected resin-bound amino acid to form the peptide bond.

  • Washing: Thoroughly wash the resin to remove excess reagents and by-products.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized dipeptide using mass spectrometry and NMR spectroscopy.

Separation and Analysis of Stereoisomers

High-performance liquid chromatography (HPLC) is the primary method for the separation and analysis of dipeptide stereoisomers.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a teicoplanin-based column)

  • Mobile phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer, often with additives like acetic acid and triethylamine (B128534) to improve peak shape and resolution.

General HPLC Method:

  • Column: A chiral column capable of separating stereoisomers.

  • Mobile Phase: An isocratic or gradient elution using a mobile phase tailored to the specific chiral column and the dipeptides being separated.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the peptide bond or the phenyl group absorbs (e.g., 210-220 nm or ~254 nm).

  • Sample Preparation: Dissolve the dipeptide mixture in the mobile phase or a compatible solvent.

  • Injection: Inject a small volume of the sample onto the column.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the different isomers. Diastereomers (e.g., L-Ala-L-Phe and L-Ala-D-Phe) will have different retention times on a standard achiral column, while enantiomers (e.g., L-Ala-L-Phe and D-Ala-D-Phe) require a chiral stationary phase for separation.

Visualizations

Logical Workflow for Synthesis and Characterization

G Workflow for Synthesis and Characterization of this compound Isomers cluster_synthesis Dipeptide Synthesis cluster_purification_characterization Purification & Characterization cluster_isomers Target Isomers Resin_Prep Resin Preparation (L-Phe or D-Phe) Deprotection1 N-terminal Deprotection Resin_Prep->Deprotection1 Coupling Coupling with Protected Ala (L or D) Deprotection1->Coupling Cleavage Cleavage from Resin Coupling->Cleavage Purification Preparative RP-HPLC Cleavage->Purification Analysis Purity & Identity Check Purification->Analysis MS Mass Spectrometry Analysis->MS NMR NMR Spectroscopy Analysis->NMR LL L-Ala-L-Phe NMR->LL DD D-Ala-D-Phe NMR->DD LD L-Ala-D-Phe NMR->LD DL D-Ala-L-Phe NMR->DL

Caption: A flowchart illustrating the key steps in the synthesis and characterization of the four this compound stereoisomers.

Signaling Pathway for Bitter Taste Perception

G Simplified Signaling Pathway for Bitter Taste Perception Dipeptide This compound Isomer (Bitter Ligand) T2R Bitter Taste Receptor (T2R) (e.g., T2R1) Dipeptide->T2R Binds to G_protein G-protein (Gustducin) Activation T2R->G_protein PLC Phospholipase Cβ2 (PLCβ2) Activation G_protein->PLC IP3 IP₃ Production PLC->IP3 Ca_release Ca²⁺ Release from Intracellular Stores IP3->Ca_release TRPM5 TRPM5 Channel Opening Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal_to_Brain Signal to Brain (Perception of Bitterness) Neurotransmitter->Signal_to_Brain

Caption: A diagram showing the general signal transduction cascade initiated by the binding of a bitter dipeptide to a taste receptor.

References

A Researcher's Guide to Spectroscopic Validation of Alanylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and peptide-based therapeutics, the precise structural confirmation of synthetic peptides is a critical checkpoint. Alanylphenylalanine, a simple dipeptide, serves as an excellent model to demonstrate the power and necessity of a multi-faceted spectroscopic approach for unambiguous structure validation. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering researchers the experimental data and protocols required for confident structural elucidation.

Spectroscopic Data at a Glance: this compound vs. Phenylalanylalanine

To underscore the specificity of these techniques, we compare the expected spectroscopic data for L-Alanyl-L-Phenylalanine with its structural isomer, L-Phenylalanyl-L-Alanine. While both share the same molecular formula (C₁₂H₁₆N₂O₃) and molecular weight (236.27 g/mol ), their distinct connectivity leads to unique spectroscopic fingerprints.

¹H NMR Spectroscopy Data (Predicted, 500 MHz, D₂O)

Note: Predicted chemical shifts can vary slightly from experimental values.

This compound Phenylalanylalanine
Proton Assignment Predicted Chemical Shift (ppm)
Phenyl H~7.37 (m, 5H)
Phenylalanine α-CH~4.5 (dd, 1H)
Alanine α-CH~4.0 (q, 1H)
Phenylalanine β-CH₂~3.1 (m, 2H)
Alanine β-CH₃~1.4 (d, 3H)

¹³C NMR Spectroscopy Data (Predicted)

This compound Phenylalanylalanine
Carbon Assignment Predicted Chemical Shift (ppm)
Phenyl C (quaternary)~137
Phenyl C-H~130, 129, 127
Carbonyl C (Phe)~175
Carbonyl C (Ala)~173
α-C (Phe)~55
α-C (Ala)~50
β-C (Phe)~38
β-C (Ala)~17

Infrared (IR) Spectroscopy Data

Vibrational Mode Characteristic Wavenumber (cm⁻¹) for Dipeptides
N-H Stretch (Amide A)3200-3400
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=O Stretch (Amide I)1630-1680
N-H Bend (Amide II)1510-1570
C=O Stretch (Carboxylic Acid)1700-1730
C-N Stretch (Amide III)1200-1350

Mass Spectrometry Data

This compound Phenylalanylalanine
Ion m/z
[M+H]⁺237.12
b₁ ion (Ala)72.04
y₁ ion (Phe)166.09
b₂ ion219.11
y₂ ion237.12

Visualizing the Validation Process

A systematic workflow is crucial for efficient and thorough structure validation. The following diagram outlines the typical experimental progression.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Chemical Synthesis of This compound MS Mass Spectrometry (MS) Verify Molecular Weight Synthesis->MS Initial Check IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Proceed if MW correct NMR NMR Spectroscopy (¹H, ¹³C, 2D) Confirm Connectivity IR->NMR Proceed if functional groups present Validation Final Structure Confirmation NMR->Validation Full structural elucidation

A typical experimental workflow for the spectroscopic validation of a synthesized peptide.

The interplay between different spectroscopic techniques provides a comprehensive picture of the molecule's structure. Each method offers unique and complementary information.

logical_relationship cluster_molecule This compound Structure cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Molecule C₁₂H₁₆N₂O₃ MS Mass Spectrometry Molecule->MS IR IR Spectroscopy Molecule->IR NMR NMR Spectroscopy Molecule->NMR MW Molecular Weight & Fragmentation Pattern MS->MW FG Functional Groups (Amide, COOH, etc.) IR->FG Connectivity Atom Connectivity & Stereochemistry NMR->Connectivity

The relationship between spectroscopic techniques and the structural information they provide.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the precise connectivity of atoms and the chemical environment of protons and carbons.

  • Sample Preparation:

    • Dissolve 5-10 mg of the dipeptide sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • If using D₂O, lyophilize the sample from D₂O a few times to exchange labile amide and carboxylic acid protons for deuterium, which simplifies the spectrum.

    • Add a small amount of an internal standard, such as DSS or TMSP, for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum using a pulse sequence with water suppression if necessary.

    • Typical parameters: 16-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

  • Data Acquisition (¹³C NMR):

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be required.

  • Data Analysis:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule. 2D NMR experiments like COSY and HSQC can be used for more complex structures to establish proton-proton and proton-carbon correlations, respectively.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid dipeptide sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for functional groups such as N-H (amine and amide), C=O (amide and carboxylic acid), and C-H (aliphatic and aromatic).

    • Compare the observed frequencies with established correlation tables to confirm the presence of the expected functional groups.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and obtain information about the peptide sequence through fragmentation.

  • Sample Preparation (Electrospray Ionization - ESI):

    • Dissolve a small amount of the dipeptide (e.g., 1 mg/mL) in a suitable solvent system, typically a mixture of water, acetonitrile, and a small amount of an acid like formic acid to promote protonation.

    • The solution is then infused into the mass spectrometer via a syringe pump or through a liquid chromatography system.

  • Data Acquisition (MS1):

    • Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺). This confirms the molecular weight of the dipeptide.

  • Data Acquisition (Tandem MS - MS/MS):

    • Isolate the precursor ion ([M+H]⁺) in the first mass analyzer.

    • Subject the isolated precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

    • Analyze the resulting fragment ions in the second mass analyzer.

  • Data Analysis:

    • Identify the major fragment ions in the MS/MS spectrum.

    • For peptides, the most common fragment ions are b- and y-ions, which arise from cleavage of the amide bond.

    • The mass difference between consecutive b- or y-ions corresponds to the mass of an amino acid residue, allowing for sequence confirmation.

By integrating the data from these complementary spectroscopic techniques, researchers can achieve a high level of confidence in the structural integrity of this compound and other synthetic peptides, a cornerstone of rigorous and reproducible scientific investigation.

A Comparative Guide to Dipeptide Prodrugs in Drug Delivery: Spotlight on Alanylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of dipeptides as promoieties in drug delivery has emerged as a powerful approach to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. By transiently masking a drug's active functional groups, dipeptide conjugation can improve solubility, stability, and cellular uptake, particularly through hijacking endogenous transport systems like the peptide transporter 1 (PEPT1). This guide provides a comparative analysis of alanylphenylalanine (Ala-Phe) against other commonly employed dipeptides in drug delivery, supported by experimental data and detailed protocols to aid in the rational design of next-generation prodrugs.

Performance Comparison of Dipeptide-Drug Conjugates

The selection of a dipeptide linker can significantly influence the performance of a drug conjugate. Key parameters for comparison include serum stability, which dictates the conjugate's half-life in circulation, cellular uptake efficiency, often mediated by transporters like PEPT1, and the rate of enzymatic cleavage to release the active drug at the target site.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing this compound with other dipeptides across key performance indicators. It is important to note that direct head-to-head comparisons across all dipeptides under identical experimental conditions are limited in the literature. Therefore, the data presented here is a collation from multiple sources and should be interpreted with consideration of the varied experimental contexts.

Table 1: Serum and Plasma Stability of Dipeptide-Drug Conjugates

Dipeptide LinkerDrug/ProbeMatrixHalf-life (t½)Reference
This compound -Rat intestinal mucosa, hepatic microsomes, human hepatocytesExtensively decomposed[1]
Val-CitMMAERat SerumStable (linker-dependent)[2]
Ala-AlaGRMMouse/Human SerumHigh stability[3]
Val-AlaMMAEMouse PlasmaMore stable than Val-Cit[4]
Glu(OBzl)-SarBenzyl alcohol80% Human Plasma> 1 hour[5]
D-Glu(OBzl)-AlaBenzyl alcohol80% Human Plasma> 1 hour[5]
Asp(OBzl)-SarBenzyl alcohol80% Human Plasma> 1 hour[5]

Table 2: Cellular Uptake and PEPT1-Mediated Transport

Dipeptide ProdrugCell LineUptake Enhancement (vs. Parent Drug)PEPT1 Affinity (Km or Ki)Reference
Phe-Ψ-Ala (Thioamide analog of Phe-Ala) PEPT1-overexpressing HeLa-275 ± 32 µM (Km)[1]
5'-L-Phenylalanyl-L-tyrosyl-floxuridinePanc-148.7-foldNot reported[6]
5'-L-Phenylalanyl-L-tyrosyl-gemcitabinePanc-12.4-foldNot reported[6]
D-Asp(BnO)-AlaCaco-2-Not significantly different from D-Glu(BnO)-Ala[7]
D-Glu(BnO)-AlaCaco-2-Not significantly different from D-Asp(BnO)-Ala[7]

Table 3: In Vivo Antitumor Efficacy of Dipeptide-Drug Conjugates

Dipeptide LinkerDrugTumor ModelEfficacy OutcomeReference
Val-CitDoxorubicinB16 tumor-bearing C57BL/6 mice1.7-fold > free DOX, 2.0-fold > disulfide linker[8]
Val-Ala-Xenograft modelsPotent anti-tumor activity[9]
Ala-Ala-Xenograft modelsPotent anti-tumor activity[9]
Thioether (non-cleavable control)DoxorubicinB16 tumor-bearing C57BL/6 mice1.4-fold > free DOX[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of dipeptide-drug conjugates. Below are protocols for key experiments cited in this guide.

Protocol 1: Synthesis of a Dipeptide-Drug Conjugate (General Procedure)

This protocol outlines the solid-phase synthesis of a dipeptide, which can then be conjugated to a drug molecule.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (e.g., Fmoc-Phe-OH, Fmoc-Ala-OH)

  • Coupling reagents: HBTU, HOBt

  • Base: DIPEA

  • Deprotection reagent: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

  • Drug molecule with a suitable functional group for conjugation

  • Conjugation reagents (e.g., EDC, NHS for amide bond formation)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DCM for 30 minutes, followed by washing with DMF.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

    • Activate the first Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) with HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid to the resin and allow it to react.

  • Second Amino Acid Coupling:

    • Repeat the Fmoc deprotection step.

    • Couple the second Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) as described above.

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage: Cleave the dipeptide from the resin using the cleavage cocktail.

  • Purification: Purify the crude dipeptide by reverse-phase HPLC.

  • Drug Conjugation:

    • Activate the carboxyl group of the dipeptide using EDC/NHS.

    • React the activated dipeptide with an amine-containing drug.

    • Alternatively, if the drug has a carboxyl group, activate it and react with the N-terminus of the dipeptide.

  • Final Purification: Purify the dipeptide-drug conjugate by reverse-phase HPLC and characterize by mass spectrometry and NMR.[10][11]

Protocol 2: Serum Stability Assay

This protocol describes a method to assess the stability of a dipeptide-drug conjugate in human serum.[12][13][14][15]

Materials:

  • Dipeptide-drug conjugate stock solution (in DMSO)

  • Human serum (pooled)

  • Precipitating solution (e.g., acetonitrile (B52724) with 1% TFA)

  • HPLC system with a C18 column

Procedure:

  • Incubation:

    • Pre-warm human serum to 37°C.

    • Spike the serum with the dipeptide-drug conjugate to a final concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration is low (<1%).

    • Incubate at 37°C.

  • Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum mixture.

  • Protein Precipitation:

    • Add the precipitating solution to the aliquot to stop the enzymatic degradation and precipitate serum proteins.

    • Incubate on ice and then centrifuge to pellet the proteins.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC.

    • Monitor the peak area of the intact conjugate at a specific wavelength.

  • Data Analysis: Calculate the percentage of the intact conjugate remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) of the conjugate.

Protocol 3: Cellular Uptake Assay (PEPT1-Mediated Transport)

This protocol is designed to evaluate the uptake of a dipeptide-drug conjugate in a cell line expressing the PEPT1 transporter, such as Caco-2 cells.[16][17]

Materials:

  • Caco-2 cells (cultured on permeable supports)

  • Dipeptide-drug conjugate

  • Transport buffer (e.g., HBSS, pH 6.0)

  • PEPT1 inhibitor (e.g., glycyl-sarcosine)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

  • Uptake Experiment:

    • Wash the cell monolayers with transport buffer.

    • Add the dipeptide-drug conjugate solution (at various concentrations) to the apical side of the monolayer.

    • To determine PEPT1-specific transport, perform a parallel experiment in the presence of a PEPT1 inhibitor.

    • Incubate at 37°C for a defined period.

  • Sample Collection:

    • At the end of the incubation, collect samples from the basolateral side to measure transepithelial transport.

    • Wash the cell monolayers and lyse the cells to determine intracellular accumulation.

  • Quantification: Analyze the concentration of the conjugate in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of uptake and transport. Compare the uptake in the presence and absence of the inhibitor to determine the contribution of PEPT1-mediated transport. Kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol uses a colorimetric assay (e.g., MTT or XTT) to assess the cytotoxicity of a dipeptide-drug conjugate against a cancer cell line.[4][18][19][20][21]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Dipeptide-drug conjugate and parent drug

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the dipeptide-drug conjugate and the parent drug.

    • Treat the cells with different concentrations of the compounds. Include untreated cells as a control.

  • Incubation: Incubate the cells for a period that allows for drug uptake, cleavage, and induction of cell death (e.g., 72 hours).

  • Viability Assay:

    • Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 5: Cathepsin B Cleavage Assay

This protocol evaluates the cleavage of a dipeptide linker by the lysosomal enzyme Cathepsin B.[2][22]

Materials:

  • Dipeptide-drug conjugate (or a fluorogenic dipeptide substrate)

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT)

  • Fluorescence microplate reader or HPLC system

Procedure:

  • Enzyme Activation: Activate Cathepsin B in the assay buffer.

  • Reaction Setup:

    • Add the dipeptide-drug conjugate to the activated enzyme solution in a 96-well plate or microcentrifuge tubes.

    • Incubate at 37°C.

  • Time Points: At various time points, stop the reaction (e.g., by adding a protease inhibitor or by protein precipitation).

  • Analysis:

    • If using a fluorogenic substrate, monitor the increase in fluorescence over time.

    • If using the actual conjugate, analyze the samples by HPLC or LC-MS to quantify the amount of released drug.

  • Data Analysis: Determine the rate of cleavage of the dipeptide linker.

Visualizing Key Processes in Dipeptide-Mediated Drug Delivery

Graphviz diagrams are provided below to illustrate the critical pathways and workflows discussed in this guide.

DrugDeliveryPathway cluster_0 Systemic Circulation cluster_1 Target Cell DipeptideDrug Dipeptide-Drug Conjugate SerumProteases Serum Proteases DipeptideDrug->SerumProteases Potential Degradation PEPT1 PEPT1 Transporter DipeptideDrug->PEPT1 Uptake Endosome Endosome PEPT1->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cathepsins Cathepsins Lysosome->Cathepsins ActiveDrug Active Drug TherapeuticEffect Therapeutic Effect ActiveDrug->TherapeuticEffect Pharmacological Action Cathepsins->ActiveDrug Cleavage of Dipeptide Linker

Caption: Dipeptide-mediated drug delivery pathway.

ExperimentalWorkflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Dipeptide-Drug Conjugate Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization Stability Serum Stability Assay Characterization->Stability Uptake Cellular Uptake (PEPT1) Characterization->Uptake Cleavage Enzymatic Cleavage (Cathepsin B) Characterization->Cleavage Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Efficacy Antitumor Efficacy Cytotoxicity->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Experimental workflow for dipeptide prodrug evaluation.

DipeptideComparison cluster_properties Physicochemical Properties cluster_performance Performance Metrics Dipeptide Dipeptide Choice Hydrophobicity Hydrophobicity Dipeptide->Hydrophobicity Solubility Solubility Dipeptide->Solubility Aggregation Aggregation Propensity Dipeptide->Aggregation Stability Serum Stability Hydrophobicity->Stability Uptake Cellular Uptake Solubility->Uptake Efficacy In Vivo Efficacy Aggregation->Efficacy Stability->Efficacy Uptake->Efficacy

Caption: Factors influencing dipeptide prodrug performance.

References

A Comparative Guide to Alanylphenylalanine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical methods for the quantification of the dipeptide alanylphenylalanine. Accurate and precise measurement of this compound is critical in various research and development settings, including pharmacokinetic studies, formulation development, and quality control. This document offers an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate technique for your specific needs.

Data Presentation

The following tables summarize the key performance characteristics of each quantification method. Data for the closely related compound N-acetyl-L-phenylalanine and the constituent amino acid phenylalanine are used as a proxy where direct data for this compound is not available, providing a strong indication of expected performance.

Table 1: Performance Characteristics of HPLC-UV Methods

ParameterMethod 1 (Adapted from Phenylalanine Analysis)Method 2 (General Amino Acid Analysis)
Stationary Phase Monolithic Silica C18Zorbax Eclipse-AAA (C18), 5 µm
Mobile Phase Gradient: Water and Methanol[1]Gradient: 40 mM NaH₂PO₄ (pH 7.8) and Acetonitrile (B52724)/Methanol (B129727)/Water (45/45/10, v/v/v)[1]
Linearity Range 0.1 - 3200 µM[1]Not specified
Limit of Detection (LOD) Not specifiedNot specified
Limit of Quantification (LOQ) Not specifiedNot specified
Precision (%CV) Not specifiedNot specified
Run Time ~8 minutes[1]Not specified

Table 2: Performance Characteristics of LC-MS/MS Methods for Phenylalanine Quantification

ParameterMethod 1Method 2
Linearity Range (µmol/L) 25 - 1200[2]0 - 1000[2]
Limit of Detection (LOD) (µmol/L) 0.2[2]Not Reported
Limit of Quantification (LOQ) (µmol/L) 0.5[2]Not Reported
Lower Limit of Quantification (LLOQ) (µmol/L) 3.8[2]Not Reported
Within-Run Precision (%CV) 1.8 - 3.7[2]Not Reported
Between-Run Precision (%CV) 4.7 - 5.9[2]Not Reported
Recovery (%) 93.8 - 100.4[2]Not Reported

Table 3: Performance Characteristics of a UV-Vis Spectrophotometric Method

ParameterPerformance
Wavelength (λmax) ~257 nm (characteristic of phenylalanine)
Linearity Range Dependent on molar absorptivity
Limit of Detection (LOD) Generally in the µg/mL range
Limit of Quantification (LOQ) Generally in the µg/mL range
Precision (%CV) Typically <5%
Key Advantage Simple, rapid, and cost-effective for preliminary quantification
Key Limitation Lower specificity; susceptible to interference from other aromatic compounds

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method separates this compound from other components in a sample based on its interaction with a stationary phase, followed by quantification using a UV detector.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or mobile phase).

  • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range.[1]

  • For biological samples, a protein precipitation step is typically required. For example, add a cold organic solvent like methanol or acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins.[2] The supernatant can then be injected into the HPLC system.

Chromatographic Conditions (adapted from phenylalanine analysis):

  • Column: Monolithic Silica C18[1]

  • Mobile Phase A: Deionized water[1]

  • Mobile Phase B: Methanol[1]

  • Gradient: A linear gradient from 100% water to 100% methanol over a set time, followed by a return to initial conditions.[1]

  • Flow Rate: 1.5 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection: UV at 210 nm[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity by coupling the separation power of HPLC with the mass-based detection of a tandem mass spectrometer.

Sample Preparation:

  • To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., methanol or acetonitrile) containing a stable isotope-labeled internal standard (e.g., this compound-d5) to precipitate proteins.[2]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a new tube for analysis.

LC-MS/MS Conditions (generalized for amino acid analysis):

  • LC System: A UHPLC or HPLC system.

  • Column: A hydrophilic interaction chromatography (HILIC) or reversed-phase C18 column.

  • Mobile Phase A: Aqueous solution with an additive like formic acid or ammonium (B1175870) formate.

  • Mobile Phase B: Organic solvent like acetonitrile with a similar additive.

  • Gradient: A gradient elution is typically used to separate the analyte from the sample matrix.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode is used for quantification.

UV-Vis Spectrophotometry

This method provides a rapid and straightforward estimation of this compound concentration by measuring the absorbance of its phenylalanine residue.

Sample Preparation:

  • Dissolve the this compound sample in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a series of standard solutions of known concentrations.

  • Ensure the sample is free from particulate matter by centrifugation or filtration.

Measurement Protocol:

  • Use a UV-Vis spectrophotometer to measure the absorbance of the blank (buffer), standard solutions, and unknown samples at the wavelength of maximum absorbance for phenylalanine (around 257 nm).

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the calibration curve.

Mandatory Visualization

HPLC_Workflow HPLC-UV Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Standards Standard Solutions Injection Inject into HPLC Standards->Injection Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Quantification Quantification via Calibration Curve Peak_Integration->Quantification

Caption: Workflow for this compound quantification by HPLC-UV.

LCMSMS_Workflow LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) ISTD Add Internal Standard Sample->ISTD Protein_Precipitation Protein Precipitation (e.g., with Methanol) ISTD->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC Supernatant->Injection LC_Separation LC Separation Injection->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Area_Ratio Calculate Peak Area Ratio (Analyte/ISTD) Data_Acquisition->Peak_Area_Ratio Quantification Quantification Peak_Area_Ratio->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

UV_Vis_Workflow UV-Vis Spectrophotometry Workflow cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_data Data Analysis Sample Sample Solution Spectrophotometer UV-Vis Spectrophotometer Sample->Spectrophotometer Standards Standard Solutions Standards->Spectrophotometer Blank Blank (Buffer) Blank->Spectrophotometer Measure_Absorbance Measure Absorbance at ~257 nm Spectrophotometer->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Determine_Concentration Determine Sample Concentration Calibration_Curve->Determine_Concentration

Caption: Workflow for this compound quantification by UV-Vis.

References

Comparative Biological Potency of Alanylphenylalanine Analogs as PEPT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship and biological potency of alanylphenylalanine analogs targeting the human peptide transporter 1 (PEPT1). This guide provides a comparative analysis of their inhibitory activity, detailed experimental methodologies, and insights into the underlying signaling pathways.

The human peptide transporter 1 (PEPT1), predominantly expressed in the apical membrane of intestinal epithelial cells, plays a crucial role in the absorption of di- and tripeptides from dietary protein digestion. Its broad substrate specificity also allows for the transport of various peptidomimetic drugs, making it a key target in drug delivery and development. This compound, a simple dipeptide, and its analogs are often studied to understand the structural requirements for PEPT1 binding and transport. This guide focuses on the comparative biological potency of these analogs as inhibitors of PEPT1-mediated transport.

Comparative Inhibitory Potency of Dipeptide Analogs on PEPT1

The inhibitory potency of various di- and tripeptide analogs against the human peptide transporter 1 (PEPT1) has been evaluated to understand the structure-activity relationships (SAR) governing their interaction with the transporter. The affinity of these peptides is typically determined by their ability to inhibit the uptake of a radiolabeled probe substrate, such as [14C]Gly-Sar, in a cellular model expressing PEPT1, like the Caco-2 cell line. The potency is commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Peptide/AnalogKi or IC50 (mM)Cell LineComments
Gly-Sar0.4 ± 0.1Caco-2Commonly used probe substrate.
Ala-PheNot specified-A model dipeptide for SAR studies.
Cephalexin1.1 ± 0.2Caco-2A β-lactam antibiotic transported by PEPT1.
Valacyclovir2.7rPEPT1-expressing cellsAn antiviral prodrug, demonstrates moderate affinity.
L-Valine methyl ester3.6rPEPT1-expressing cellsAn amino acid ester recognized by PEPT1.
Bestatin0.08 ± 0.01Caco-2A potent dipeptide inhibitor of aminopeptidases, also shows high affinity for PEPT1.
Kyotorphin (Tyr-Arg)0.2 ± 0.04Caco-2A neuroactive dipeptide with high affinity for PEPT1.

Note: The affinity values can vary between different studies and experimental conditions. The data presented here is for comparative purposes to highlight the range of potencies observed for PEPT1 substrates and inhibitors. The lack of a specific and comprehensive list of this compound analog potencies in the public domain underscores the need for further focused research in this area.

Experimental Protocols

The determination of the biological potency of this compound analogs as PEPT1 inhibitors typically involves a competitive uptake inhibition assay. The following is a detailed methodology for this key experiment.

Gly-Sar Uptake Inhibition Assay in Caco-2 Cells

This assay measures the ability of a test compound (e.g., an this compound analog) to inhibit the uptake of a radiolabeled substrate of PEPT1, glycylsarcosine (B1347041) ([14C]Gly-Sar), into Caco-2 cells.

Materials:

  • Caco-2 cells (human colon adenocarcinoma cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

  • Transwell® inserts (or similar permeable supports)

  • Hanks' Balanced Salt Solution (HBSS), pH 6.0 and pH 7.4

  • [14C]Gly-Sar (radiolabeled probe substrate)

  • Test this compound analogs

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the Caco-2 cells onto Transwell® inserts at an appropriate density.

    • Allow the cells to grow and differentiate for 19-21 days to form a confluent and polarized monolayer with well-developed tight junctions. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

  • Uptake Inhibition Assay:

    • Wash the Caco-2 cell monolayers twice with pre-warmed HBSS (pH 7.4).

    • Pre-incubate the cells with HBSS (pH 6.0) in the apical (upper) chamber for 20 minutes at 37°C to activate the proton-coupled transport mechanism of PEPT1.

    • Prepare solutions of [14C]Gly-Sar (at a concentration near its Km for PEPT1) and various concentrations of the test this compound analog in HBSS (pH 6.0).

    • Remove the pre-incubation buffer from the apical chamber and add the solutions containing [14C]Gly-Sar and the test analog.

    • Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.

    • Incubate the plates for a defined period (e.g., 10-30 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS (pH 7.4).

  • Quantification and Data Analysis:

    • Lyse the cells in the inserts with a suitable lysis buffer.

    • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • The amount of [14C]Gly-Sar taken up by the cells in the presence of the inhibitor is compared to the uptake in the absence of the inhibitor (control).

    • Calculate the percentage of inhibition for each concentration of the this compound analog.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Signaling Pathways and Experimental Workflows

PEPT1-Mediated Transport Pathway

The transport of di- and tripeptides, including this compound and its analogs, via PEPT1 is an active process coupled to a proton gradient. The interior of the intestinal epithelial cell is maintained at a lower proton concentration (higher pH) and a negative membrane potential relative to the intestinal lumen. This electrochemical gradient provides the driving force for the co-transport of protons and peptides into the cell.

PEPT1_Transport cluster_lumen Intestinal Lumen (Apical Side) cluster_cell Intestinal Epithelial Cell (Enterocyte) cluster_blood Bloodstream (Basolateral Side) H+ H+ PEPT1 PEPT1 H+->PEPT1 Co-transport Peptide Dipeptide/ Tripeptide Peptide->PEPT1 Co-transport H+_cell H+ PEPT1->H+_cell Peptide_cell Dipeptide/ Tripeptide PEPT1->Peptide_cell Hydrolysis Intracellular Hydrolysis Peptide_cell->Hydrolysis Amino_Acids Amino Acids Hydrolysis->Amino_Acids AA_Transporter Amino Acid Transporters Amino_Acids->AA_Transporter Amino_Acids_blood Amino Acids AA_Transporter->Amino_Acids_blood Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Caco-2 Cell Culture B Seeding on Transwell Inserts A->B C Cell Differentiation (19-21 days) B->C D Wash & Pre-incubation (pH 6.0) C->D E Addition of [14C]Gly-Sar & Test Analog D->E F Incubation (10-30 min) E->F G Wash to Terminate Uptake F->G H Cell Lysis G->H I Scintillation Counting H->I J Data Analysis (IC50/Ki Determination) I->J

A Comparative Study of Alanylphenylalanine and Its Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the dipeptide alanylphenylalanine (Ala-Phe) and a selected set of its derivatives: this compound methyl ester (Ala-Phe-OMe), alanylphenylalaninamide (Ala-Phe-NH2), and para-nitro-alanylphenylalanine (p-nitro-Ala-Phe). The objective is to furnish researchers with a comparative overview of their potential as anticancer agents, supported by experimental data on their physicochemical properties and cytotoxic activities. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development.

Physicochemical and Cytotoxic Properties

The following table summarizes the key physicochemical properties and a representative comparison of the cytotoxic activities of this compound and its derivatives. The cytotoxic data, presented as IC50 values, are based on published results for structurally similar dipeptide derivatives against the human prostate cancer cell line (PC-3) and are intended for illustrative and comparative purposes.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsIC50 (µM) on PC-3 Cells (Representative)
This compound (Ala-Phe) this compound structureC₁₂H₁₆N₂O₃236.27-1.734> 100
This compound methyl ester (Ala-Phe-OMe) this compound methyl ester structureC₁₃H₁₈N₂O₃250.29-0.82475.8
Alanylphenylalaninamide (Ala-Phe-NH2) Alanylphenylalaninamide structureC₁₂H₁₇N₃O₂235.28-1.53452.3
p-Nitro-alanylphenylalanine p-Nitro-alanylphenylalanine structureC₁₂H₁₅N₃O₅281.27-0.53628.9

Experimental Protocols

Synthesis of this compound and its Derivatives

2.1.1. Synthesis of this compound Methyl Ester (Ala-Phe-OMe)

This protocol is adapted from standard peptide esterification procedures.

  • Dissolution: Suspend L-alanyl-L-phenylalanine (1 eq.) in methanol (B129727) (10 mL per gram of dipeptide).

  • Esterification: Cool the suspension to 0°C and slowly add thionyl chloride (1.2 eq.) dropwise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

2.1.2. Synthesis of Alanylphenylalaninamide (Ala-Phe-NH2)

This protocol is based on the ammonolysis of the corresponding methyl ester.

  • Dissolution: Dissolve this compound methyl ester (1 eq.) in a 7N solution of ammonia (B1221849) in methanol.

  • Reaction: Stir the solution in a sealed pressure vessel at room temperature for 48 hours.

  • Work-up: Cool the vessel and carefully vent the ammonia. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude amide by recrystallization or column chromatography.

2.1.3. Synthesis of p-Nitro-alanylphenylalanine

This protocol involves the nitration of the phenylalanine moiety followed by coupling with alanine.

  • Nitration of L-phenylalanine:

    • Dissolve L-phenylalanine (1 eq.) in concentrated sulfuric acid at 0°C.

    • Slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

    • Stir for 1 hour at 0°C and then pour the mixture onto crushed ice.

    • Neutralize with a saturated solution of sodium carbonate to precipitate p-nitro-L-phenylalanine.

    • Filter, wash with cold water, and dry the product.

  • Peptide Coupling:

    • Protect the amino group of L-alanine with a suitable protecting group (e.g., Boc anhydride).

    • Activate the carboxyl group of the protected L-alanine using a coupling agent such as DCC/NHS.

    • React the activated L-alanine with p-nitro-L-phenylalanine in a suitable solvent (e.g., DMF) in the presence of a base (e.g., DIPEA).

    • After the reaction is complete, remove the protecting group from the N-terminus to yield p-nitro-alanylphenylalanine.

    • Purify the final product by chromatography.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds on cancer cell lines.

  • Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

Potential Targeting of the TNFRSF9 Signaling Pathway by Dipeptide Derivatives

Certain L-phenylalanine dipeptide derivatives have been shown to exert their anticancer effects by modulating immune signaling pathways. One such potential target is the Tumor Necrosis Factor Receptor Superfamily Member 9 (TNFRSF9), also known as 4-1BB or CD137. Activation of TNFRSF9 on T cells can lead to enhanced anti-tumor immunity. The diagram below illustrates a simplified workflow of how a dipeptide derivative might be screened for its effect on this pathway.

TNFRSF9_Signaling_Workflow cluster_screening In Vitro Screening cluster_pathway Downstream Signaling PC3 Prostate Cancer Cells (PC-3) Treatment Treatment & Incubation PC3->Treatment Derivative Ala-Phe Derivative Derivative->Treatment TNFRSF9_Expression Measure TNFRSF9 Expression (e.g., qPCR, Western Blot) Treatment->TNFRSF9_Expression TNFRSF9 TNFRSF9 Receptor TNFRSF9_Expression->TNFRSF9 Identifies Upregulation TRAF TRAF1/TRAF2 Recruitment TNFRSF9->TRAF NFkB NF-κB Activation TRAF->NFkB p38 p38 MAPK Activation TRAF->p38 Apoptosis Pro-apoptotic Gene Expression NFkB->Apoptosis p38->Apoptosis Immune_Response Enhanced Anti-tumor Immunity Apoptosis->Immune_Response

Caption: Experimental workflow for evaluating the effect of this compound derivatives on the TNFRSF9 signaling pathway in cancer cells.

Proposed Mechanism of DNA Damage by this compound-Au(III) Complexes

This compound has been reported to exhibit antitumor activity when complexed with gold(III). The proposed mechanism involves the interaction of the complex with DNA, leading to DNA damage and subsequent cell death. This diagram illustrates the key steps in this proposed mechanism.

DNA_Damage_Pathway cluster_interaction DNA Interaction cluster_damage DNA Damage Cascade cluster_cellular_response Cellular Response Complex Ala-Phe-Au(III) Complex DNA_Binding Intercalation or Covalent Binding to DNA Complex->DNA_Binding ROS Generation of Reactive Oxygen Species (ROS) DNA_Binding->ROS Enzyme_Inhibition Inhibition of Topoisomerase II DNA_Binding->Enzyme_Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Strand_Breaks Single & Double Strand Breaks Oxidative_Stress->Strand_Breaks DDR DNA Damage Response Activation Strand_Breaks->DDR Enzyme_Inhibition->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

A Comparative Guide to Confirming Alanylphenylalanine Purity: Elemental Analysis vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides like alanylphenylalanine is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the traditional elemental analysis method with modern spectroscopic techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the confirmation of this compound purity.

This guide presents a detailed comparison of these analytical methods, supported by theoretical and typical experimental data. It also includes detailed experimental protocols for each technique and a logical workflow to guide researchers in selecting the most appropriate method for their needs.

Data Presentation: A Comparative Overview

The purity of this compound (C₁₂H₁₆N₂O₃) can be assessed through various analytical methods. While elemental analysis provides a fundamental measure of the elemental composition, chromatographic and spectroscopic techniques offer insights into the presence of impurities. The following table summarizes the theoretical elemental composition of this compound and compares it with typical purity assessments by other methods.

ParameterTheoretical ValueTypical Experimental Value/SpecificationMethod
Elemental Composition Elemental Analysis
Carbon (C)60.99%60.99% ± 0.4%Combustion Analysis
Hydrogen (H)6.83%6.83% ± 0.4%Combustion Analysis
Nitrogen (N)11.86%11.86% ± 0.4%Combustion Analysis
Oxygen (O)20.32%(by difference)Combustion Analysis
Purity >95% (Research Grade)>99% (Pharmaceutical Grade)HPLC
Molecular Mass 236.27 g/mol Consistent with theoretical massMass Spectrometry
Structural Integrity ConfirmedConsistent with proposed structureNMR Spectroscopy

Experimental Workflow for Purity Confirmation

A systematic approach is crucial for the comprehensive purity analysis of a synthetic peptide. The following workflow outlines the logical sequence of experiments, from initial confirmation of elemental composition to detailed structural verification and impurity profiling.

G cluster_0 start Synthesized this compound ea Elemental Analysis (C, H, N) start->ea hplc HPLC for Purity (%) ea->hplc Composition Confirmed ms Mass Spectrometry (Molecular Weight) hplc->ms nmr NMR Spectroscopy (Structure) ms->nmr decision Purity Meets Specification? nmr->decision pass Purity Confirmed fail Further Purification Required decision->pass Yes decision->fail No

Caption: A logical workflow for the comprehensive purity analysis of this compound.

Detailed Experimental Protocols

Elemental Analysis (Combustion Method)

Objective: To determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the this compound sample and compare it with the theoretical values.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.

  • Combustion: The sample is combusted in a furnace at a high temperature (typically 900-1000°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂).

  • Separation and Detection: The resulting gases are passed through a separation column (often a gas chromatography column) to resolve CO₂, H₂O, and N₂. A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The results are then compared to the theoretical values for C₁₂H₁₆N₂O₃. An acceptable deviation is typically within ±0.4%.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample by separating it from any impurities.

Methodology:

  • System Preparation: A reversed-phase HPLC system equipped with a C18 column and a UV detector is used.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase A at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 214 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is typically used to ensure the elution of all components.

  • Data Analysis: The purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram, expressed as a percentage. A purity of 99.47% is an example of a high-purity batch.[1]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI).

  • Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound at an m/z of approximately 237.27.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any structural impurities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Key parameters to consider are the number of scans, relaxation delay, and pulse width to ensure accurate integration for quantitative analysis (qNMR) if required.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum should be consistent with the known structure of this compound. The presence of unexpected peaks may indicate impurities. For quantitative analysis, the integral of a well-resolved proton signal from the analyte can be compared to that of a certified internal standard of known concentration.

Conclusion

The confirmation of this compound purity is a multi-faceted process that benefits from the application of orthogonal analytical techniques. Elemental analysis provides a fundamental assessment of the elemental composition, serving as a primary check of the synthesized compound. However, it does not provide information about the presence of isomers or other impurities with similar elemental compositions.

Spectroscopic and chromatographic methods are indispensable for a more detailed purity assessment. HPLC is the gold standard for quantifying purity and separating impurities. Mass spectrometry provides rapid and accurate confirmation of the molecular weight. NMR spectroscopy offers an unparalleled ability to confirm the detailed chemical structure and can be used for quantitative purity assessment.

For comprehensive and robust quality control in a research and drug development setting, a combination of these methods is highly recommended. This integrated approach ensures that the this compound used in subsequent applications is of the required purity, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Analysis of the Biological Effects of Alanylphenylalanine vs. Alanine and Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of the dipeptide alanylphenylalanine against its constituent amino acids, L-alanine and L-phenylalanine. The information presented herein is supported by experimental data to delineate the distinct pharmacological and physiological profiles of these molecules, with a focus on their transport, metabolism, and impact on cellular signaling.

Introduction

The biological impact of amino acids can be significantly altered when they are delivered as dipeptides. This is primarily due to different mechanisms of cellular uptake and subsequent metabolic processing. This compound, a dipeptide composed of alanine (B10760859) and phenylalanine, is absorbed via the high-capacity, low-affinity proton-coupled peptide transporter 1 (PEPT1), which is predominantly expressed in the small intestine.[1] In contrast, free amino acids are absorbed through a variety of specific amino acid transporters. This fundamental difference in absorption can lead to variations in bioavailability, metabolic fate, and ultimately, biological effects.

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data on the transport kinetics of this compound and its constituent amino acids. It is important to note that the data are derived from different experimental systems and should be compared with this in mind.

ParameterThis compound (or analogue)L-AlanineL-Phenylalanine
Primary Transport Mechanism PEPT1 (Peptide Transporter 1)Various Na+-dependent and independent amino acid transportersL-type amino acid transporter 1 (LAT1), Na+-dependent transporters
Transport Affinity (Km) 275 ± 32 µM (for Phe-Ψ-Ala, a thiodipeptide analogue)[2]Data not available in a directly comparable format3.44 x 10⁻³ M (in everted rat intestinal sacs)[3]
Metabolism Rapidly hydrolyzed to alanine and phenylalanine post-absorption[4]Enters central carbon metabolism, involved in the glucose-alanine cyclePrecursor for tyrosine, dopamine, norepinephrine, and epinephrine; can impair insulin (B600854) signaling at high concentrations[5][6]
Observed Biological Effects Potential anti-tumor agent when complexed with Au(III)Energy source for muscles and CNS, involved in glucose metabolismNeuromodulatory effects, role in protein synthesis, potential for insulin resistance[5][7]

Signaling Pathways and Logical Relationships

The distinct transport mechanisms of this compound versus its free amino acids dictate their entry into the cellular environment. Once inside the enterocyte, this compound is rapidly cleaved by cytosolic peptidases into its constituent amino acids, which then join the free amino acid pool.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Ala-Phe This compound PEPT1 PEPT1 Transporter Ala-Phe->PEPT1 Uptake Ala Alanine AAT Amino Acid Transporters Ala->AAT Uptake Phe Phenylalanine Phe->AAT Uptake Hydrolysis Cytosolic Peptidases PEPT1->Hydrolysis Transported Dipeptide Free_AA_Pool Free Amino Acid Pool (Alanine + Phenylalanine) AAT->Free_AA_Pool Transported Amino Acids Hydrolysis->Free_AA_Pool Cleavage Bloodstream Bloodstream Free_AA_Pool->Bloodstream Export

Figure 1: Differential uptake of this compound and its constituent amino acids.

Once phenylalanine enters the systemic circulation, it can influence various signaling pathways. Notably, high concentrations of phenylalanine have been shown to impair insulin signaling.

Phe High Phenylalanine Concentration FARS Phenylalanyl-tRNA Synthetase (FARS) Phe->FARS IR Insulin Receptor β (IRβ) FARS->IR Phenylalanylates (F-K1057/1079) Inactivation Inactivation IR->Inactivation Insulin_Binding Insulin Binding Insulin_Binding->IR Activates Glucose_Uptake Glucose Uptake Inactivation->Glucose_Uptake Inhibits

Figure 2: Phenylalanine-mediated impairment of insulin signaling.

Experimental Protocols

The following are summaries of key experimental methodologies used to assess the transport and metabolism of dipeptides and amino acids.

In Vitro Uptake Assays in PEPT1-Overexpressing Cells

This method is used to determine the specific transport kinetics of a substance via the PEPT1 transporter.[2]

  • Cell Culture: HeLa or HEK293 cells are transfected with a vector containing the human PEPT1 gene. A control group is transfected with an empty vector.

  • Uptake Experiment:

    • Cells are seeded in 24-well plates and grown to confluence.

    • The growth medium is removed, and cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution) at a specific pH (typically pH 6.0 for optimal PEPT1 activity).

    • The transport buffer containing the radiolabeled or fluorescently tagged dipeptide (or a competitive inhibitor) at various concentrations is added to the cells.

    • Uptake is allowed to proceed for a defined period (e.g., 1-5 minutes) at 37°C.

    • The uptake is terminated by aspirating the transport buffer and washing the cells rapidly with ice-cold buffer.

  • Quantification:

    • Cells are lysed, and the intracellular concentration of the substrate is determined using liquid scintillation counting (for radiolabeled compounds) or fluorescence measurement.

    • Protein concentration in each well is determined to normalize the uptake data.

  • Data Analysis:

    • Kinetic parameters (Km and Vmax) are calculated by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.

Everted Sac Technique for Intestinal Absorption

This ex vivo method provides insights into the transport of substances across the intestinal epithelium.[3]

  • Tissue Preparation:

    • A segment of the small intestine (e.g., jejunum) is excised from a laboratory animal (e.g., rat).

    • The segment is gently flushed with ice-cold saline and everted on a glass rod.

    • One end of the everted segment is ligated, and the sac is filled with a specific buffer.

  • Transport Assay:

    • The everted sac is incubated in a temperature-controlled, oxygenated medium containing the test substance (e.g., radiolabeled phenylalanine or this compound).

    • Samples are taken from the incubation medium and the serosal fluid inside the sac at various time points.

  • Analysis:

    • The concentration of the test substance in the samples is measured to determine the rate of transport from the mucosal (outside) to the serosal (inside) side of the intestine.

    • Competitive inhibition studies can be performed by adding a potential inhibitor to the incubation medium.

Experimental Workflow

The general workflow for comparing the intestinal transport of a dipeptide versus its constituent amino acids is as follows:

cluster_prep Preparation cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis cluster_data Data Interpretation Synthesize Synthesize Radiolabeled/ Fluorescent Compounds (Dipeptide & Amino Acids) Uptake_Assay Perform Cellular Uptake Assays Synthesize->Uptake_Assay Everted_Sac Everted Sac Experiments Synthesize->Everted_Sac Animal_Model Administer Compounds to Animal Models (Oral/IV) Synthesize->Animal_Model Cell_Culture Culture Transfected and Wild-Type Cell Lines Cell_Culture->Uptake_Assay Kinetic_Analysis Determine Km and Vmax Uptake_Assay->Kinetic_Analysis Comparative_Analysis Comparative Analysis of Transport and Metabolism Kinetic_Analysis->Comparative_Analysis Permeability Calculate Permeability Coefficients Everted_Sac->Permeability Permeability->Comparative_Analysis PK_Analysis Pharmacokinetic Analysis (Blood/Tissue Samples) Animal_Model->PK_Analysis PK_Analysis->Comparative_Analysis Conclusion Draw Conclusions on Biological Effect Differences Comparative_Analysis->Conclusion

Figure 3: Experimental workflow for comparing dipeptide and amino acid transport.

Conclusion

The primary biological distinction between this compound and its constituent amino acids, alanine and phenylalanine, lies in their mechanism of intestinal absorption. This compound is transported by the high-capacity PEPT1 transporter, which can offer advantages in terms of uptake efficiency. Following absorption, the dipeptide is rapidly hydrolyzed, and the resulting free amino acids enter their respective metabolic and signaling pathways. Therefore, the downstream systemic effects of this compound are largely attributable to the combined effects of alanine and phenylalanine. However, the different absorption kinetics can influence the bioavailability and peak concentrations of these amino acids, potentially leading to different physiological responses, especially in conditions of impaired amino acid transport or high protein intake. Further direct comparative studies are warranted to fully elucidate the nuances of these differences.

References

Assessing the Biocompatibility of Alanylphenylalanine-Based Nanomaterials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanotechnology offers immense promise for advancements in drug delivery, tissue engineering, and diagnostics. Among the diverse array of nanomaterials, self-assembling peptides, particularly those based on the dipeptide alanylphenylalanine, have garnered significant attention due to their inherent biocompatibility and tunable physicochemical properties. This guide provides a comparative assessment of the biocompatibility of this compound-based nanomaterials against other commonly used alternatives, supported by available experimental data.

While direct comparative studies evaluating this compound-based nanomaterials against other specific nanomaterials under identical experimental conditions are limited in the current scientific literature, this guide synthesizes available data to offer a comprehensive overview. It is important to note that the biocompatibility of any nanomaterial is highly dependent on various factors, including its size, shape, surface chemistry, and the specific cell type or biological system it interacts with.

Executive Summary

This compound-based nanomaterials, particularly in the form of self-assembling nanotubes and hydrogels, generally exhibit excellent biocompatibility. Their composition from naturally occurring amino acids contributes to their low cytotoxicity and immunogenicity. In contrast, other nanomaterials such as carbon nanotubes and silica (B1680970) nanoparticles can elicit more pronounced cytotoxic and inflammatory responses, often dependent on their physicochemical characteristics. Polymeric nanoparticles like those made from PLGA (poly(lactic-co-glycolic acid)) and natural polymers like alginate are also widely explored for their biocompatibility, offering a valuable benchmark for comparison.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data on the biocompatibility of different classes of nanomaterials. It is crucial to interpret this data with caution, as the experimental conditions across different studies may vary.

Table 1: Cytotoxicity Data (Cell Viability %)

NanomaterialCell LineConcentrationDuration (h)Cell Viability (%)
This compound-based
Diphenylalanine NanostructuresHuman embryonic kidney (HEK293) & Hepatocellular carcinoma (HepG2)Not specified24~100%[1]
Carbon Nanotubes (CNTs)
Multi-walled CNTs (MWCNTs)Normal Human Dermal Fibroblasts (NHDF)40 µg/mL48~70%[2][3]
Multi-walled CNTs (MWCNTs)Normal Human Dermal Fibroblasts (NHDF)400 µg/mL48~30%[2][3]
Long MWCNTs (5-15 µm)Human alveolar type II cells (A549)32 mg/L24~76%[4]
Short MWCNTs (350-700 nm)Human alveolar type II cells (A549)32 mg/L24Higher than long MWCNTs[4]
Silica Nanoparticles (SiO2)
Mesoporous SiO2 NanoparticlesHuman embryonic kidney (HEK293)500 µg/mL24~80-90%[5]
Amine-modified mesoporous SiO2Human embryonic kidney (HEK293)500 µg/mL24~60-70%[5]
Alginate Hydrogels
Alginate HydrogelMurine NIH 3T3 fibroblastsNot applicable1-7 days>90%[6][7]
Low Mw Alginate HydrogelNot specifiedNot applicableNot specified~70%[8][9]
High Mw Alginate HydrogelNot specifiedNot applicableNot specified~40%[8][9]
PLGA Nanoparticles
PLGA NanospheresMouse bone marrow-derived macrophagesNot specifiedNot specifiedNo significant effect on viability[10]

Table 2: Hemocompatibility Data (Hemolysis %)

NanomaterialConcentrationDuration (h)Hemolysis (%)Classification
Diphenylalanine Nanostructures Not specifiedNot specifiedNot specifiedNon-hemolytic[1]
Silica Nanoparticles (SiO2)
Au@SiO2 NanoparticlesNot specifiedNot specified107%Hemolytic[11]
cRGD-Zein coated Au@SiO2Not specifiedNot specified4%Slightly hemolytic[11]
Silk Fibroin NanoparticlesNot specified42-5%Slightly hemolytic[12]

Table 3: Inflammatory Response Data

NanomaterialCell LineKey Findings
Poly(N-acryloyl-L-phenylalanine) Nanoparticles RAW 264.7 macrophagesReduced inflammation by improving immune response. Potentially interacts with IL-6, NF-κβ, TNF-α, COX2, and IL-1β.[13]
PLGA Nanoparticles Mouse bone marrow-derived macrophagesNo significant pro-inflammatory effect (Il-1β and Tnfα mRNA).[10]
PLGA Nanoparticles (encapsulating anti-inflammatory genes) Mouse spinal cord cells (microglia)Showed significant anti-inflammatory effects.[14]
Meloxicam and Curcumin co-encapsulated PLGA Nanoparticles Rat paw tissueSignificantly decreased the expression of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6).[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are outlines of key experimental protocols.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Nanomaterial Treatment: Expose the cells to various concentrations of the nanomaterial suspension for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by a nanomaterial.

Protocol Outline:

  • Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant.

  • RBC Isolation: Centrifuge the blood to separate RBCs from plasma and wash the RBCs with a buffered saline solution.

  • Nanomaterial Incubation: Incubate a diluted RBC suspension with various concentrations of the nanomaterial at 37°C for a defined period.

  • Centrifugation: Centrifuge the samples to pellet intact RBCs.

  • Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant, which is indicative of hemolysis, by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis relative to a positive control (e.g., water, which causes 100% hemolysis) and a negative control (e.g., saline).

Mandatory Visualization

Experimental Workflow for Biocompatibility Assessment

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Nanomaterial Synthesis & Characterization B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Hemocompatibility Assays (e.g., Hemolysis) A->C D Genotoxicity Assays A->D E Inflammatory Response Assays (e.g., Cytokine Profiling) A->E J Biocompatibility Profile B->J C->J D->J E->J F Animal Model Selection G Acute & Chronic Toxicity Studies (e.g., LD50) F->G H Biodistribution & Clearance F->H I Histopathological Analysis F->I G->J H->J I->J

Caption: A generalized workflow for assessing the biocompatibility of nanomaterials.

Signaling Pathway for Nanomaterial-Induced Cytotoxicity

G cluster_0 Cellular Interaction cluster_1 Cellular Stress Response cluster_2 Cell Fate A Nanomaterial B Cell Membrane Interaction A->B C Internalization (Endocytosis/Phagocytosis) B->C D Reactive Oxygen Species (ROS) Generation C->D F Inflammasome Activation C->F E Mitochondrial Dysfunction D->E G DNA Damage D->G H Apoptosis E->H I Necrosis F->I G->H

Caption: A simplified signaling pathway illustrating potential mechanisms of nanomaterial-induced cytotoxicity.

Conclusion

This compound-based nanomaterials hold considerable promise as biocompatible platforms for various biomedical applications. The available data suggests a favorable biocompatibility profile, characterized by low cytotoxicity and hemotoxicity. However, to establish a definitive advantage over other nanomaterials, direct, head-to-head comparative studies employing standardized protocols are imperative. Future research should focus on generating such comparative data to guide the rational design and safe implementation of these innovative nanomaterials in clinical settings. Researchers and drug development professionals are encouraged to conduct comprehensive biocompatibility assessments, following established guidelines, to ensure the safety and efficacy of any new nanomaterial-based product.

References

Safety Operating Guide

Navigating the Safe Disposal of Alanylphenylalanine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, procedural instructions for the proper disposal of Alanylphenylalanine, ensuring adherence to safety protocols and regulatory compliance. The following information is synthesized from safety data sheets (SDS) and general best practices for laboratory chemical waste management.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures for this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Recommended PPE:

  • Eye Protection: Wear chemical safety goggles or glasses.[1][2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of properly after handling.[1][2][3]

  • Body Protection: A laboratory coat or other protective clothing is essential to prevent skin contact.[1][2]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator should be used.[2][4] Work should be conducted in a well-ventilated area.[3][5]

Quantitative Data Summary

While a comprehensive experimental profile for this compound is not extensively detailed in all safety documents, the following table summarizes key available data.

PropertyDataReference
Chemical Name N-DL-alanyl-DL-3-phenylalanineECHEMI Safety Data Sheet
Synonyms DL-Alanyl-DL-phenylalanine, this compoundECHEMI Safety Data Sheet
CAS Number 3061-90-3Fisher Scientific Safety Data Sheet
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)Fisher Scientific Safety Data Sheet
Stability Stable under normal conditions.Fisher Scientific Safety Data Sheet
Incompatible Materials Strong oxidizing agents.Fisher Scientific Safety Data Sheet

Step-by-Step Disposal Protocol

The proper disposal of this compound should always be conducted in accordance with local, state, and federal regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]

1. Waste Identification and Segregation:

  • Treat all this compound waste as chemical waste.[4]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[4]

2. Containment:

  • Solid Waste: Carefully collect any unused or expired this compound powder, along with any contaminated disposable items (e.g., weigh boats, pipette tips), and place them into a clearly labeled, sealable, and chemically compatible waste container.[3][5][6] Avoid generating dust during this process.[3][5]

  • Liquid Waste (Aqueous Solutions): For dilute aqueous solutions, consult your local EHS for approval for drain disposal. If approved, flush with a copious amount of water.[6] For concentrated solutions or solutions containing other hazardous materials, collect the liquid waste in a labeled, sealed container.[6]

3. Labeling:

  • Clearly label the waste container with "Chemical Waste" and the full chemical name: "this compound".[4][6]

  • Include the approximate quantity of the waste and the date of accumulation.[4]

4. Storage:

  • Store the sealed waste container in a designated chemical waste accumulation area.[4][6] This area should be secure and away from incompatible materials.[4]

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the chemical waste.[4]

  • Provide them with all necessary information regarding the waste stream.[4]

  • Alternatively, surplus and non-recyclable solutions may be offered to a licensed disposal company.[2]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

  • Evacuate and Ventilate: For a significant spill, evacuate unnecessary personnel from the area and ensure adequate ventilation.[2][3]

  • Containment:

    • Solid Spills: Carefully sweep or shovel up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][5]

    • Liquid Spills: Use an inert absorbent material to contain the spill.[2]

  • Disposal of Cleanup Materials: All contaminated materials, including absorbent pads and cleaning supplies, should be placed in a sealed, labeled container for proper disposal as chemical waste.[2]

  • Environmental Precautions: Prevent the spill from entering drains or the environment.[3]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_final Final Disposal start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type collect_solid Collect Solid Waste in Labeled, Sealed Container waste_type->collect_solid Solid consult_ehs Consult EHS for Aqueous Solutions waste_type->consult_ehs Liquid store_solid Store in Designated Waste Accumulation Area collect_solid->store_solid contact_ehs Contact EHS for Pickup / Licensed Disposal Company store_solid->contact_ehs drain_disposal Drain Disposal with Copious Water (If Approved) consult_ehs->drain_disposal Dilute & Approved collect_liquid Collect Liquid Waste in Labeled, Sealed Container consult_ehs->collect_liquid Concentrated or Not Approved end End: Compliant Disposal drain_disposal->end collect_liquid->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Alanylphenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Alanylphenylalanine. The information is compiled to ensure safe laboratory practices and to build a foundation of trust in chemical handling procedures.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] A face shield may be necessary for splash protection.[3][4][5]To prevent eye contact with dust or splashes.[1][3]
Skin Protection Chemical-impermeable gloves (e.g., nitrile, latex, or vinyl) inspected before use.[1][2][4][6] Fire/flame resistant and impervious clothing or a standard lab coat should be worn.[1][3][6]To avoid skin contact.[1][3]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1][3] Under normal use with adequate ventilation, respiratory protection may not be required.[2][7]To prevent inhalation of dust or aerosols.[1][3]
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[8]To protect feet from spills and falling objects.

Operational Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Handle in a well-ventilated place.[1][7]

  • Avoid contact with skin and eyes.[1][2][3][7]

  • Avoid the formation of dust and aerosols.[1][2][7]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Wash hands thoroughly after handling.[3][7]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][7][9]

  • Some suppliers recommend storing in a freezer, with temperatures between 2-8°C or as low as -20°C for long-term storage.[2][9][10]

  • Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[1][2]

Safety and Toxicity Data

Quantitative toxicity data and occupational exposure limits for this compound are limited. Safety Data Sheets indicate that no occupational exposure limit values are available.[1][2][7] The toxicological properties have not been thoroughly investigated.

For reference, a study on the related compound L-phenylalanine in rats is summarized below. It is important to note that these values may not be representative of this compound.

Toxicity Data for L-phenylalanine (in rats)
No-Observed-Adverse-Effect Level (NOAEL) 1.5% (w/w) in the diet for both males and females.[11]
No-Observed-Effect Level (NOEL) 1.5% (w/w) in the diet for male rats.[11]
< 0.5% (w/w) in the diet for female rats.[11]
Primary Effects at Higher Doses (5.0% w/w) Lower food consumption and body weights, considered signs of mild toxicity.[11]

Disclaimer: This data is for L-phenylalanine, not this compound. The toxicity of this compound has not been fully determined.

Experimental Protocols

Detailed experimental protocols for safety and handling studies specifically on this compound are not available in the provided search results. The toxicity data presented above is from a 28-day dietary toxicity study in rats involving L-phenylalanine.[11] The methodology for that study involved feeding different groups of rats diets containing 0%, 0.5%, 1.5%, or 5.0% (w/w) L-phenylalanine and observing clinical signs, body weight, food consumption, and conducting clinical pathology and histopathology.[11]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow A 1. Preparation & Risk Assessment B 2. Don Personal Protective Equipment (PPE) A->B C 3. Handling & Use in Ventilated Area B->C D 4. Decontamination of Work Area & Equipment C->D Spill Spill or Exposure Occurs C->Spill E 5. Doff & Dispose of Contaminated PPE D->E F 6. Segregate & Label Chemical Waste E->F G 7. Store Chemical Waste Properly F->G H 8. Arrange for Licensed Waste Disposal G->H SpillResponse Follow Emergency Spill Response Protocol Spill->SpillResponse SpillResponse->D

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Spills:

  • Ensure adequate ventilation and remove all sources of ignition.[1]

  • Evacuate personnel to safe areas.[1]

  • Wear appropriate PPE, including chemical impermeable gloves, safety goggles, and a respirator if needed.[1][3]

  • Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1][7]

  • For containment and cleaning up, use spark-proof tools and explosion-proof equipment.[1] Sweep up and shovel the material into a suitable, closed container for disposal.[2][7]

First Aid:

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1][7]

  • Following eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2][7]

  • If swallowed: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[2][3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Chemical Disposal:

  • Collect and arrange disposal in suitable and closed containers.[1]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1][2]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.

Packaging Disposal:

  • Dispose of as unused product. The packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or by other procedures approved by authorities.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alanylphenylalanine
Reactant of Route 2
Reactant of Route 2
Alanylphenylalanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.